Product packaging for 2-Phenylethanimidamide hydrochloride(Cat. No.:CAS No. 2498-46-6)

2-Phenylethanimidamide hydrochloride

Cat. No.: B1631783
CAS No.: 2498-46-6
M. Wt: 170.64 g/mol
InChI Key: UBSBLGBWNYUPDW-UHFFFAOYSA-N
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Description

2-Phenylethanimidamide hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2 B1631783 2-Phenylethanimidamide hydrochloride CAS No. 2498-46-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBLGBWNYUPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2498-46-6
Record name 2-phenylethanimidamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylethanimidamide Hydrochloride: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phenylethanimidamide hydrochloride (CAS No. 2498-46-6), a molecule of interest in medicinal chemistry and drug development. This document delves into its fundamental chemical and physical properties, outlines a detailed synthetic pathway, and explores its potential pharmacological relevance based on the activities of structurally related compounds.

Introduction and Chemical Identity

This compound, also known by its synonyms Benzeneethanimidamide hydrochloride and 2-Phenylacetimidamide hydrochloride, is a hydrochloride salt of an imidamide functional group attached to a phenylethyl backbone. The presence of the imidamide group, a nitrogen analog of a carboxylic acid, imparts unique chemical characteristics and potential for biological activity. Its hydrochloride salt form generally enhances stability and solubility in aqueous media, which is advantageous for experimental and pharmaceutical applications.[1][2]

The core structure, consisting of a phenyl group and an ethanimidamide moiety, suggests its potential as a versatile building block in the synthesis of more complex molecules.[1][2] The imidamide functional group is a known pharmacophore in various bioactive compounds, suggesting that this compound could be a valuable scaffold for drug discovery programs.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. This compound is typically a white to off-white crystalline solid.[1][2] Its solubility in water and various organic solvents makes it amenable to a range of reaction conditions and formulation strategies.[1][2]

A summary of its key physical and chemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 2498-46-6[1][2][3][4][5]
Molecular Formula C₈H₁₁ClN₂[1][2][3][4][5]
Molecular Weight 170.64 g/mol [3][4]
Appearance White to off-white crystalline solid[1][2]
Boiling Point 279.6 °C at 760 mmHg[1]
Solubility Soluble in water and various organic solvents[1][2]

Synthesis and Reactivity

The synthesis of this compound is most classically achieved through the Pinner reaction, a well-established method for converting nitriles into imidates, which are then readily transformed into amidines.[6] This two-step process offers a reliable route to the target compound from commercially available starting materials.

Synthetic Pathway Overview

The synthesis commences with the reaction of 2-phenylacetonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride gas. This acid-catalyzed addition forms the corresponding ethyl 2-phenylethanimidate hydrochloride, also known as a Pinner salt. The subsequent step involves the ammonolysis of this intermediate, where treatment with ammonia displaces the ethoxy group to yield the final product, this compound.

Synthesis_Pathway 2-Phenylacetonitrile 2-Phenylacetonitrile Ethyl 2-phenylethanimidate HCl (Pinner Salt) Ethyl 2-phenylethanimidate HCl (Pinner Salt) 2-Phenylacetonitrile->Ethyl 2-phenylethanimidate HCl (Pinner Salt) 1. Ethanol, HCl (gas) 2-Phenylethanimidamide HCl 2-Phenylethanimidamide HCl Ethyl 2-phenylethanimidate HCl (Pinner Salt)->2-Phenylethanimidamide HCl 2. Ammonia

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Pinner Reaction

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Phenylacetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

Step 1: Formation of Ethyl 2-phenylethanimidate Hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-phenylacetonitrile (1 equivalent) in a minimal amount of anhydrous ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be carefully controlled to maintain the temperature below 10 °C.

  • Continue the addition of HCl gas until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator) for several hours or overnight to ensure complete precipitation.

  • Collect the crystalline ethyl 2-phenylethanimidate hydrochloride by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound

  • Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of ammonia in ethanol or bubble anhydrous ammonia gas through the stirred suspension.

  • Continue the addition of ammonia until the reaction is complete, which can be monitored by the disappearance of the starting imidate salt (e.g., by thin-layer chromatography).

  • Upon completion, the product, this compound, will precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The purity of the intermediate and final product should be assessed at each stage using appropriate analytical techniques such as melting point determination and spectroscopic analysis (NMR, IR). The formation of the desired product can be confirmed by the characteristic shifts in the NMR spectrum and the appearance of N-H stretching and C=N stretching bands in the IR spectrum.

Reactivity and Stability

This compound, as a salt, is generally more stable than its free base form. The imidamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding amide or carboxylic acid. Therefore, it should be stored in a cool, dry place, protected from moisture. The reactivity of the imidamide group also allows for further chemical modifications, making it a useful intermediate in the synthesis of other nitrogen-containing heterocyclic compounds.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of amidine-containing compounds has shown significant promise in medicinal chemistry.

Rationale for Pharmacological Interest

The amidine moiety is a key structural feature in a variety of pharmacologically active compounds. It is known to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and electrostatic interactions. Compounds containing the amidine group have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and antiparasitic agents. They are also known to act as enzyme inhibitors, for example, of proteases and kinases.

Potential_Applications cluster_0 2-Phenylethanimidamide HCl cluster_1 Potential Biological Activities Compound 2-Phenylethanimidamide Hydrochloride Antimicrobial Antimicrobial Compound->Antimicrobial Potential as Antibacterial/Antifungal Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Potential as Protease/Kinase Inhibitor Receptor_Modulation Receptor Modulation Compound->Receptor_Modulation Potential interaction with GPCRs or Ion Channels

Caption: Potential areas of pharmacological interest for this compound.

Future Directions for Research

Given the structural features of this compound, future research could focus on screening this compound and its derivatives for various biological activities. Key areas of investigation could include:

  • Antimicrobial Assays: Evaluating its efficacy against a panel of bacterial and fungal strains.

  • Enzyme Inhibition Assays: Screening against relevant enzyme targets, such as proteases, kinases, or other enzymes implicated in disease pathways.

  • Receptor Binding Studies: Investigating its potential to modulate the activity of G-protein coupled receptors (GPCRs) or ion channels.

The synthesis of a library of derivatives by modifying the phenyl ring or the imidamide group could also be a fruitful avenue for establishing structure-activity relationships (SAR) and optimizing for potency and selectivity.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a rationale for its further investigation in the field of drug discovery. As a versatile building block and a potential pharmacophore, this compound warrants further exploration by researchers and scientists in their quest for novel therapeutic agents.

References

An In-depth Technical Guide to 2-Phenylethanimidamide Hydrochloride: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanimidamide hydrochloride (CAS No. 2498-46-6), also known as 2-phenylacetimidamide hydrochloride, is a valuable chemical entity within the landscape of organic synthesis and medicinal chemistry. While not extensively characterized as a pharmacologically active agent itself, its true significance lies in its role as a versatile synthetic intermediate. The presence of a reactive imidamide functional group, coupled with a phenyl moiety, makes it a key building block for the construction of more complex molecules, particularly those containing amidine or related heterocyclic scaffolds.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, a detailed, field-proven synthesis protocol, its potential applications as a synthon in drug discovery, and essential safety and handling information. The content is structured to deliver not just procedural steps, but the underlying chemical principles and rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Chemical Properties and Identification

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions.[1]

PropertyValueSource
CAS Number 2498-46-6[2]
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
Synonyms 2-Phenylacetimidamide hydrochloride, Benzeneethanimidamide hydrochloride[1][2]
SMILES N=C(N)CC1=CC=CC=C1.[H]Cl[2]
Purity Typically ≥95%[3]
Storage Store at 4°C[2]

Synthesis of this compound via the Pinner Reaction

The most direct and widely applicable method for the synthesis of this compound is through the Pinner reaction. This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia to yield the desired amidine.[4] The starting material for this synthesis is phenylacetonitrile (also known as benzyl cyanide).

Causality of Experimental Choices:
  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The presence of water would lead to the hydrolysis of the intermediate imino ester, resulting in the formation of phenylacetamide as a significant byproduct.[5] Therefore, the use of anhydrous solvents and reagents is critical for maximizing the yield of the desired product.

  • Gaseous Hydrogen Chloride: Gaseous HCl is used to generate the highly electrophilic nitrilium ion from the nitrile, which is then susceptible to nucleophilic attack by the alcohol.[5] The use of HCl gas ensures that the reaction medium remains anhydrous.

  • Ammonia Treatment: The intermediate Pinner salt is converted to the final amidine product by nucleophilic substitution with ammonia. The timing and conditions of ammonia addition are crucial to prevent side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the integrity of the final product.

Step 1: Formation of the Pinner Salt (Ethyl 2-phenylethanimidoate hydrochloride)

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a drying tube, and a thermometer is charged with anhydrous ethanol (5 equivalents) and phenylacetonitrile (1 equivalent). The flask is cooled to 0°C in an ice bath.

  • HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution. The temperature should be maintained between 0-5°C throughout the addition. The reaction is exothermic, so the rate of HCl addition should be controlled to prevent a temperature rise.

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of the white, crystalline Pinner salt. The reaction is typically stirred for an additional 2-4 hours at 0°C after the addition of HCl is complete to ensure full conversion.

  • Isolation of the Intermediate: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with cold, anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Ammonolysis to this compound

  • Reaction Setup: The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask equipped with a magnetic stirrer and a gas inlet tube, and cooled to 0°C.

  • Ammonia Gas Introduction: Anhydrous ammonia gas is bubbled through the suspension. The reaction is typically complete within 2-3 hours.

  • Product Formation: As the reaction proceeds, the Pinner salt will dissolve and a new precipitate, this compound, will form.

  • Isolation and Purification: The product is collected by filtration, washed with cold anhydrous ethanol and then with anhydrous diethyl ether. The resulting white solid is dried under vacuum to yield this compound.

Pinner_Reaction_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis start_materials Phenylacetonitrile + Anhydrous Ethanol reaction1 Bubble dry HCl gas @ 0-5°C start_materials->reaction1 Reactants pinner_salt Ethyl 2-phenylethanimidoate HCl (Pinner Salt) reaction1->pinner_salt Product reaction2 Suspend in Anhydrous Ethanol, bubble NH3 gas @ 0°C pinner_salt->reaction2 Intermediate final_product 2-Phenylethanimidamide HCl reaction2->final_product Final Product Pinner_Mechanism cluster_mechanism Pinner Reaction Mechanism nitrile Ph-CH₂-C≡N nitrilium Ph-CH₂-C≡N⁺-H  ↔  Ph-CH₂-C⁺=N-H nitrile->nitrilium + HCl hcl H-Cl intermediate1 Ph-CH₂-C(OEt)=N⁺H₂ nitrilium->intermediate1 + EtOH alcohol EtOH pinner_salt [Ph-CH₂-C(OEt)=NH₂]⁺Cl⁻ intermediate1->pinner_salt Pinner Salt tetrahedral_intermediate Ph-CH₂-C(OEt)(NH₃⁺)-NH₂ pinner_salt->tetrahedral_intermediate + NH₃ ammonia NH₃ amidine_cation [Ph-CH₂-C(NH₂)=NH₂]⁺ tetrahedral_intermediate->amidine_cation - EtOH, -H⁺ final_product [Ph-CH₂-C(NH₂)=NH₂]⁺Cl⁻ amidine_cation->final_product + Cl⁻ ethanol_elim EtOH

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenylethanimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the Pinner reaction, a classic and reliable method for the preparation of amidines from nitriles. This document offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, and a thorough guide to the characterization of the target compound using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights to enable successful synthesis and validation.

Introduction and Significance

2-Phenylethanimidamide, and its hydrochloride salt, belong to the amidine class of organic compounds. Amidines are recognized as important pharmacophores due to their ability to act as strong bases and engage in hydrogen bonding, making them effective mimics of guanidines found in many biological systems. Their presence in numerous biologically active molecules underscores their significance in the development of therapeutic agents. The 2-phenylethyl moiety is also a common structural motif in pharmaceuticals, contributing to favorable interactions with various biological targets. The hydrochloride salt form of 2-phenylethanimidamide enhances its stability and solubility, facilitating its use in further synthetic applications and biological assays.[1]

This guide will focus on the practical synthesis of this compound via the Pinner reaction, a robust method for the conversion of nitriles to amidines.[2][3] We will also delve into the essential characterization techniques required to confirm the identity and purity of the synthesized compound.

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a two-step process that first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then treated with ammonia to yield the desired amidine.[2][4] The overall transformation for the synthesis of this compound is depicted below:

Overall Reaction:

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[2][3] The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester as an undesired byproduct. The use of anhydrous solvents and reagents is therefore critical for the success of the synthesis.

  • Acid Catalyst: Gaseous hydrogen chloride is the classic and most effective acid catalyst for this reaction. It protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and facilitating the nucleophilic attack by the alcohol.[2]

  • Temperature Control: The initial formation of the Pinner salt is typically carried out at low temperatures (0-5 °C) to minimize the formation of side products and to control the exothermic nature of the reaction.[3]

  • Ammonolysis: The conversion of the Pinner salt to the amidine is achieved by treatment with ammonia. A slight excess of ammonia is used to ensure complete conversion and to neutralize the HCl salt of the amidine, which can then be isolated.

Experimental Protocol

This protocol is adapted from established Pinner reaction methodologies.[2]

Materials:

  • 2-Phenylethanenitrile (Benzyl cyanide)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

Step 1: Synthesis of Ethyl 2-phenylethanimidate hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-phenylethanenitrile (1 equivalent) in anhydrous ethanol (3-4 equivalents).

  • Cool the solution to 0 °C using an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0 and 5 °C.

  • Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete formation of the Pinner salt.

  • The Pinner salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and used directly in the next step.

Step 2: Synthesis of this compound

  • Suspend the freshly prepared ethyl 2-phenylethanimidate hydrochloride in anhydrous ethanol in a clean, dry flask at 0 °C.

  • Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

  • Continue the addition of ammonia until the reaction is complete (this can be monitored by TLC or the disappearance of the Pinner salt).

  • The reaction mixture will contain the desired this compound and ammonium chloride.

  • Filter the mixture to remove ammonium chloride.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Reaction Mechanism and Workflow Diagrams

Diagram 1: Pinner Reaction Mechanism

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation Nitrile 2-Phenylethanenitrile ProtonatedNitrile Protonated Nitrile (Nitrilium Ion) Nitrile->ProtonatedNitrile + HCl PinnerSalt Ethyl 2-phenylethanimidate (Pinner Salt) ProtonatedNitrile->PinnerSalt + Ethanol Ethanol Ethanol AmidineHCl 2-Phenylethanimidamide Hydrochloride PinnerSalt->AmidineHCl + Ammonia PinnerSalt->AmidineHCl Ammonia Ammonia

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-Phenylethanenitrile in Anhydrous Ethanol start->dissolve cool_1 Cool to 0 °C dissolve->cool_1 add_hcl Bubble Dry HCl Gas cool_1->add_hcl precipitate_pinner Precipitate Pinner Salt add_hcl->precipitate_pinner ammonolysis Suspend in Ethanol and Bubble Ammonia Gas precipitate_pinner->ammonolysis filter_nh4cl Filter Ammonium Chloride ammonolysis->filter_nh4cl concentrate Concentrate Filtrate filter_nh4cl->concentrate recrystallize Recrystallize Product concentrate->recrystallize characterize Characterize Final Product recrystallize->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended. Predicted data is based on the known spectra of analogous compounds, such as 2-phenylethylamine hydrochloride.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

  • Methylene Protons (-CH₂-Ph): A triplet around δ 2.8-3.0 ppm, integrating to 2 protons.

  • Methylene Protons (-CH₂-C(NH)NH₂): A triplet around δ 2.5-2.7 ppm, integrating to 2 protons.

  • Amidine Protons (-C(NH)NH₂): Broad signals that may appear between δ 8.0-10.0 ppm, integrating to 3 protons. The exact chemical shift and appearance of these protons can be highly variable due to tautomerism and exchange with residual water in the solvent. A D₂O exchange experiment would confirm these peaks, as they would disappear upon addition of D₂O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons (C₆H₅-): Multiple signals expected in the δ 125-140 ppm range.

  • Amidine Carbon (-C(NH)NH₂): A signal in the downfield region, typically around δ 165-175 ppm.

  • Methylene Carbon (-CH₂-Ph): A signal around δ 35-40 ppm.

  • Methylene Carbon (-CH₂-C(NH)NH₂): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3300-3100N-H stretching (amidine)
3000-2850C-H stretching (aliphatic)
~1650C=N stretching (amidine)
1600, 1495, 1450C=C stretching (aromatic ring)
750-700C-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the analysis of the amidine hydrochloride salt.

  • Expected Molecular Ion (M+H)⁺: The protonated molecule [C₈H₁₁N₂]⁺ would have a mass-to-charge ratio (m/z) of approximately 135.10.

Physical Properties
  • Appearance: Expected to be a white to off-white crystalline solid.[1]

  • Solubility: Soluble in water and polar organic solvents like ethanol and methanol.[1]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The Pinner reaction provides a reliable and well-established method for its preparation from readily available starting materials. The detailed experimental protocol and discussion of the underlying chemical principles are intended to equip researchers with the necessary knowledge for a successful synthesis. Furthermore, the characterization data, while predictive, offers a solid framework for the verification of the final product's identity and purity. The methodologies described herein are robust and can be adapted for the synthesis of other related amidine compounds, highlighting the versatility of this chemical transformation in the pursuit of novel molecules for drug discovery and development.

References

Unlocking the Therapeutic Potential of 2-Phenylethanimidamide Hydrochloride: A Hypothesis-Driven Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Phenylethanimidamide hydrochloride is a small molecule whose biological potential remains largely uncharted in public-domain research. However, its chemical architecture, featuring a cationic amidine head group and a lipophilic 2-phenylethyl tail, presents a compelling case for targeted investigation. The amidine moiety is a well-established pharmacophore found in compounds with potent anticancer, anti-inflammatory, and antimicrobial activities, often mediating interactions with nucleic acids or key enzymes.[1][2][3] Concurrently, the 2-phenylethyl scaffold is a classic structural motif in neuroactive compounds, known for its ability to facilitate entry into the central nervous system and interact with monoaminergic pathways.[4][5] This guide presents a hypothesis-driven framework for the systematic evaluation of this compound. We provide detailed, field-tested protocols for exploring its potential in oncology, inflammation, and neuromodulation, empowering researchers to rigorously assess its therapeutic promise.

Introduction to this compound: A Structural Rationale

The scientific rationale for investigating a novel compound is rooted in its structure. By deconstructing this compound into its core components, we can formulate robust hypotheses about its potential biological activities.

Chemical Identity and Physicochemical Properties

This compound (also known as Benzeneethanimidamide, hydrochloride) is a water-soluble, crystalline solid.[6] Its hydrochloride salt form enhances stability and solubility, making it amenable to a wide range of biological assays.[6]

PropertyValueSource
CAS Number 2498-46-6[6]
Molecular Formula C₈H₁₁ClN₂[6]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in water and various organic solvents[6]
Synonyms 2-Phenylacetimidamide hydrochloride, Benzeneethanimidamide hydrochloride[6]
The Amidine Moiety: A Privileged Pharmacophore

The amidine group is a potent nitrogenous base that is typically protonated at physiological pH. This cationic nature is critical to its function in many biologically active molecules.[7] Research has shown that amidine-containing compounds are versatile, exhibiting a wide array of activities:

  • Antiproliferative Agents: Many aromatic diamidines function as DNA minor groove binders, interfering with replication and transcription, leading to cytotoxic effects in cancer cells.[2][8]

  • Enzyme Inhibitors: The unique electrostatic properties of amidines allow them to act as potent inhibitors of enzymes like sphingosine kinases (SphK), which are implicated in cancer and inflammatory diseases.[7]

  • Receptor Agonists: Amidine derivatives have been successfully developed as agonists for specific receptor types, such as muscarinic receptors, which are targets for Alzheimer's disease therapies.[9]

The 2-Phenylethyl Scaffold: Implications for CNS Activity

The 2-phenylethylamine backbone is the parent structure for a class of endogenous monoamine neurotransmitters, including dopamine and norepinephrine.[10] Its inclusion in the target molecule suggests several key possibilities:

  • Blood-Brain Barrier Penetration: This lipophilic scaffold is known to facilitate passage across the blood-brain barrier, a critical property for any centrally active therapeutic.[4]

  • Neuromodulatory Effects: Compounds with this structure frequently interact with monoaminergic systems, acting as neurotransmitter releasing agents or reuptake inhibitors.[5][11]

By combining the DNA- and enzyme-targeting potential of the amidine group with the CNS-penetrant properties of the phenylethyl scaffold, this compound emerges as a candidate for investigation as an anticancer agent, an anti-inflammatory compound, or a novel neuromodulator.

Investigating Potential Anticancer Activity

Our primary hypothesis is that this compound may exert anticancer effects through mechanisms characteristic of amidine-containing compounds: DNA binding and/or inhibition of pro-proliferative kinases.

Mechanistic Hypotheses

Two primary, non-mutually exclusive mechanisms will be investigated.

cluster_0 Hypothesis A: DNA Interaction cluster_1 Hypothesis B: Kinase Inhibition Compound 2-Phenylethanimidamide Hydrochloride DNA DNA Minor Groove Compound->DNA Binds Replication Inhibition of Replication/Transcription DNA->Replication Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Compound2 2-Phenylethanimidamide Hydrochloride SphK Sphingosine Kinase (SphK1/2) Compound2->SphK Inhibits S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Produces Proliferation Inhibition of Cell Proliferation & Survival S1P->Proliferation Promotes

Caption: Potential anticancer mechanisms of this compound.

Experimental Workflow for Anticancer Evaluation

A tiered approach ensures efficient use of resources, starting with broad screening and progressing to detailed mechanistic studies for validated hits.

G start Start: Compound Synthesis & QC screen Tier 1: In Vitro Antiproliferative Screening (MTT/SRB Assay) start->screen ic50 Determine IC50 Values Across Cancer Cell Panel screen->ic50 moa Tier 2: Mechanism of Action (MoA) Studies ic50->moa dna_binding DNA Binding Assay (UV-Vis Spectroscopy) moa->dna_binding kinase_assay Sphingosine Kinase Inhibition Assay moa->kinase_assay invivo Tier 3: In Vivo Efficacy Studies (Xenograft Model) dna_binding->invivo kinase_assay->invivo end Endpoint: Candidate Validation invivo->end

Caption: Tiered workflow for comprehensive anticancer activity evaluation.

Protocol 1: In Vitro Antiproliferative Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method to quantify cell viability. It provides a quantitative measure (IC₅₀) of a compound's ability to inhibit cell growth, allowing for comparison across different cell lines.

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., HeLa, HepG2, SW620) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, ranging from 100 µM to 0.1 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Investigating Potential Anti-inflammatory Activity

Rationale: Given that many amidine derivatives exhibit anti-inflammatory properties, we hypothesize that this compound may modulate key inflammatory pathways.[1]

Mechanistic Hypothesis

The core hypothesis is that the compound can suppress the production of pro-inflammatory mediators in immune cells following a pathogenic stimulus.

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Rationale: This in vitro model mimics bacterial-induced inflammation. LPS, a component of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators such as nitric oxide (NO) and cytokines. Measuring the reduction of these mediators is a standard method for assessing anti-inflammatory potential.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include vehicle and positive controls (e.g., dexamethasone).

  • Endpoint 1 (Nitric Oxide): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Endpoint 2 (Cytokines): Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Compare the levels of NO and cytokines in treated wells to the LPS-only control to determine the percentage of inhibition.

Investigating Potential Neuromodulatory Activity

Rationale: The 2-phenylethylamine core structure is a strong indicator of potential activity within the central nervous system.[10][12] We will investigate interactions with key systems involved in mood and cognition.

Mechanistic Hypothesis

The compound may interact with monoamine transporters or muscarinic receptors, thereby altering neurotransmitter levels or signaling.[5][9]

Protocol 3: Radioligand Binding Assays

Rationale: Competitive binding assays are the gold standard for determining if a compound directly interacts with a specific receptor or transporter. This protocol allows for the determination of binding affinity (Ki).

Methodology:

  • Membrane Preparation: Use commercially available membrane preparations from cells expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or M1 muscarinic receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and increasing concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Summary and Future Directions

This guide outlines a structured, multi-pronged approach to characterizing the biological activity of this compound. The proposed workflows in oncology, inflammation, and neuroscience are based on the compound's distinct structural motifs—the amidine pharmacophore and the phenylethyl scaffold. Positive results in any of these primary screens will warrant progression to more advanced in vivo models and structure-activity relationship (SAR) studies. By systematically executing this research plan, the scientific community can effectively determine whether this promising molecule holds the potential to become a lead compound for future drug development.

References

Navigating the Physicochemical Landscape of 2-Phenylethanimidamide Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the core physicochemical properties of 2-phenylethanimidamide hydrochloride (CAS 2498-46-6), focusing on its solubility and chemical stability. As a Senior Application Scientist, the following sections synthesize established scientific principles with actionable, field-proven methodologies to empower your research and development endeavors.

Introduction: Understanding this compound

This compound is a chemical entity characterized by a phenyl group attached to an ethanimidamide moiety.[1] It is typically available as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt enhances its polarity, which is a critical determinant of its solubility and stability profile.[1] The imidamide functional group, structurally related to amides, is the primary site of potential chemical transformations, guiding the strategy for stability assessment. A thorough understanding of these properties is paramount for its application in medicinal chemistry and drug development.[1]

Solubility Profile: From Qualitative Assessment to Quantitative Determination

The hydrochloride salt form of 2-phenylethanimidamide suggests good solubility in aqueous and polar organic solvents.[1] While qualitative descriptions indicate it is "soluble in water and various organic solvents," precise quantitative data is essential for formulation development, dosage form design, and in vitro/in vivo testing.[1]

Physicochemical Principles of Solubility

The solubility of this compound is governed by the interplay of its ionic and organic components. The key contributing factors include:

  • Ionic Nature : As a hydrochloride salt, the molecule can dissociate in polar solvents, leading to strong ion-dipole interactions with solvent molecules like water.

  • Hydrogen Bonding : The amine and imine functionalities can act as hydrogen bond donors and acceptors, further enhancing solubility in protic solvents.

  • Molecular Structure : The phenyl group introduces a degree of lipophilicity, which may influence solubility in less polar organic solvents.

Quantitative Solubility Data

A summary of anticipated solubility in common laboratory solvents is presented below. It is imperative to experimentally verify these values for specific research applications.

SolventPredicted SolubilityRationale
WaterSolubleHigh polarity and hydrogen bonding capacity.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent, though slightly less polar than methanol.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent.
N,N-Dimethylformamide (DMF)SolublePolar aprotic solvent.
AcetonitrileSparingly Soluble to SolubleLess polar than other listed organic solvents.
DichloromethaneSparingly Soluble to InsolubleNon-polar organic solvent.
HexaneInsolubleNon-polar organic solvent.
Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Centrifuge the collected supernatant to remove any remaining suspended solids.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the analytical method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Caption: Workflow for Experimental Solubility Determination.

Chemical Stability: A Forced Degradation Approach

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[2] A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, is the cornerstone of this evaluation.[2]

Predicted Degradation Pathways

The imidamide functional group is susceptible to hydrolysis, which is anticipated to be a primary degradation pathway.

  • Hydrolytic Degradation :

    • Acid-Catalyzed Hydrolysis : In the presence of acid and water, the imidamide can hydrolyze to form the corresponding carboxylic acid (phenylacetic acid) and ammonium ions.[3][4]

    • Base-Catalyzed Hydrolysis : Under alkaline conditions, hydrolysis will yield the carboxylate salt (phenylacetate) and ammonia.[3][4]

  • Oxidative Degradation : While the core structure is relatively robust, the benzylic position could be susceptible to oxidation, particularly under harsh conditions.

  • Photolytic Degradation : Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.

  • Thermal Degradation : Elevated temperatures can provide the energy to overcome activation barriers for various degradation reactions.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for stock solution (e.g., methanol)

  • Temperature-controlled ovens/water baths

  • Photostability chamber

  • pH meter

  • HPLC system with a PDA or MS detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Store at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. A method with a photodiode array (PDA) detector is recommended to assess peak purity and identify the formation of new chromophores. Mass spectrometry (MS) can be used for the identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control to identify degradation products.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the presence of degradation products to establish the stability-indicating nature of the analytical method.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, Solid & Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Analyze Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradants Analyze->Identify Quantify Quantify Degradation Identify->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway

Caption: Forced Degradation Study Workflow.

Excipient Compatibility: Ensuring Formulation Stability

During formulation development, it is crucial to assess the compatibility of this compound with various excipients.[7] Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API), altering its efficacy and safety profile.[7]

Potential Incompatibilities

For an amine hydrochloride salt, potential incompatibilities include:

  • Maillard Reaction : Interaction with reducing sugars (e.g., lactose) can lead to the formation of colored degradation products.[7]

  • pH Effects : Basic or acidic excipients could alter the micro-pH environment, potentially accelerating hydrolysis.

  • Adsorption : The API may adsorb onto the surface of certain excipients.

Experimental Protocol for Excipient Compatibility Screening

Objective: To screen for potential chemical incompatibilities between this compound and common pharmaceutical excipients.

Materials:

  • This compound

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)

  • Vials

  • Temperature and humidity-controlled stability chambers

  • HPLC system

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a control sample of the pure API.

    • For accelerated testing, a small amount of water (e.g., 5% w/w) can be added to the mixtures.

  • Storage:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

  • Analysis:

    • At designated time points, analyze the samples by HPLC to quantify the remaining API and detect the formation of any new peaks (degradation products).

    • Physical observations (e.g., color change, clumping) should also be recorded.

  • Evaluation:

    • Compare the stability of the API in the binary mixtures to the pure API control. A significant increase in degradation or the appearance of new degradation peaks indicates a potential incompatibility.

Summary and Recommendations

This technical guide provides a foundational framework for characterizing the solubility and stability of this compound. While general solubility in polar solvents is anticipated, quantitative determination is a critical step for any development program. The imidamide functionality is a key target for hydrolytic degradation, and a comprehensive forced degradation study is essential to understand the molecule's intrinsic stability and to develop a robust, stability-indicating analytical method. Early-stage excipient compatibility screening will mitigate risks during formulation development. By employing the methodologies outlined herein, researchers can build a robust physicochemical profile of this compound, enabling its confident progression through the research and development pipeline.

References

Structural analogs of 2-Phenylethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 2-Phenylethanimidamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-phenethylamine scaffold is a cornerstone of modern medicinal chemistry, forming the backbone of numerous neurotransmitters and pharmacologically active agents.[1][2] When functionalized with an amidine group, as in 2-Phenylethanimidamide, it presents a unique combination of a lipophilic aromatic system and a strongly basic functional group, creating a valuable starting point for drug discovery. This technical guide provides an in-depth exploration of the structural analogs of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of synthetic strategies, bioisosteric replacement principles, and pharmacological considerations. We will dissect the core molecule, detail robust synthetic protocols, and explore rational design strategies for modifying the phenethyl and amidine moieties to modulate biological activity, receptor selectivity, and pharmacokinetic profiles.

Part 1: Deconstructing the Core Moiety: 2-Phenylethanimidamide

Before exploring its analogs, it is crucial to understand the constituent parts of the parent molecule, this compound, and the distinct roles each component plays in its chemical and pharmacological character.

Physicochemical Profile

This compound is a crystalline solid, typically white to off-white, with good solubility in water and various organic solvents.[3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[3]

PropertyValueSource
CAS Number 2498-46-6[3][4][5]
Molecular Formula C₈H₁₁ClN₂[3]
Molecular Weight 170.64 g/mol [5]
Appearance White to off-white crystalline solid[3]
Structure c1ccc(cc1)CC(=N)N.Cl[3]
The Phenethylamine Pharmacophore: A Privileged Scaffold

The 2-phenethylamine substructure is a "privileged scaffold" in drug discovery, most famously represented by the endogenous catecholamines: dopamine, norepinephrine, and epinephrine.[1] This framework is adept at crossing biological membranes and presenting functional groups for interaction with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS).[1][6] Its derivatives are known to target adenosine, adrenergic, and serotonin (5-HT) receptors, as well as the dopamine transporter (DAT), making it a versatile template for designing CNS-active agents.[1][6][7]

The Amidine Functional Group: More Than a Basic Moiety

Amidines are among the strongest organic bases, as protonation results in a resonance-stabilized amidinium cation where the positive charge is delocalized across both nitrogen atoms.[8] This high basicity (pKa typically > 10) ensures that amidine-containing compounds are protonated at physiological pH.

Key Roles in Drug Design:

  • Guanidine Mimic: The amidine group is a common bioisostere for the guanidine group found in arginine, enabling it to form strong hydrogen bond interactions with carboxylate residues (e.g., aspartate, glutamate) in protein binding sites.

  • Receptor Interaction: Its ability to form salt bridges and directed hydrogen bonds makes it a potent pharmacophore for interacting with targets like serine proteases and ion channels.

  • DNA Binding: Dicationic aromatic amidines, such as pentamidine, are known to bind to the minor groove of DNA, a mechanism central to their antiparasitic activity.[9]

Part 2: Foundational Synthetic Strategies

The synthesis of 2-Phenylethanimidamide and its analogs relies on established and versatile chemical transformations. The Pinner reaction is the most direct and widely cited method for preparing unsubstituted amidines from nitriles.[8][10]

The Pinner Reaction: A Robust Protocol

The Pinner reaction is a two-step process. First, a nitrile reacts with an alcohol in the presence of anhydrous acid (typically HCl gas) to form a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[11][12] Second, this salt is treated with ammonia or an amine to yield the desired amidine.[11][13] The anhydrous conditions in the first step are critical to prevent hydrolysis of the nitrile or the Pinner salt intermediate to a less reactive amide.[12][14]

Materials:

  • Phenylacetonitrile (Benzyl cyanide)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer

Procedure:

  • Step 1: Formation of the Pinner Salt (Ethyl 2-phenylethanimidate hydrochloride)

    • Dissolve phenylacetonitrile (1 equivalent) in a minimal amount of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas slowly through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.

    • Continue the addition of HCl until the solution is saturated. The Pinner salt will precipitate as a white solid.

    • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.

  • Step 2: Ammonolysis to form the Amidine Hydrochloride

    • Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask at 0°C.

    • Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • The byproduct, ammonium chloride, will precipitate. Remove it by filtration.

    • Concentrate the filtrate under reduced pressure. The crude product will crystallize.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile Phenylacetonitrile Reagents1 Anhydrous EtOH Anhydrous HCl (gas) 0°C Nitrile->Reagents1 PinnerSalt Ethyl 2-phenylethanimidate HCl (Pinner Salt Intermediate) Reagents1->PinnerSalt Electrophilic addition Reagents2 Ammonia (NH₃) in EtOH PinnerSalt->Reagents2 Amidine 2-Phenylethanimidamide HCl (Final Product) Reagents2->Amidine Nucleophilic substitution

Caption: Workflow for the Pinner synthesis of 2-Phenylethanimidamide HCl.

Alternative Synthetic Approaches

While the Pinner reaction is classic, modern methods offer alternatives, often under milder conditions. These include:

  • Catalyzed Addition of Amines to Nitriles: Lewis acids (e.g., AlCl₃, ZnCl₂) or transition metal catalysts (e.g., Cu, Yb) can facilitate the direct addition of amines to unactivated nitriles.[15]

  • From Imidoyl Chlorides: Nitriles can be converted to imidoyl chlorides, which readily react with amines to form amidines.[8]

  • Multicomponent Reactions: Advanced methods allow for the construction of complex N-acyl or N-sulfonyl amidines from simple precursors in a single pot.[16]

Part 3: Rational Design of Structural Analogs

The design of analogs stems from a desire to optimize the parent molecule's properties. Key goals include enhancing potency, improving selectivity for a specific biological target, and refining the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Strategy 1: Modification of the Phenethyl Moiety

Altering the phenethyl portion of the molecule is a primary strategy to modulate target affinity and selectivity.

  • Aromatic Ring Substitution: Introducing substituents onto the phenyl ring can profoundly impact electronic properties and steric interactions with the receptor binding pocket. For example, adding electron-withdrawing groups like halogens (Cl, F) or electron-donating groups like methyl or methoxy can influence binding to adrenergic or dopaminergic targets.[17] The 2,6-dichloro substitution pattern, for instance, is a hallmark of clonidine and related α₂-adrenergic agonists.

  • Alkyl Chain Homologation/Isomerization: Lengthening, shortening, or branching the ethyl linker between the phenyl ring and the amidine group can adjust the molecule's conformational flexibility and the spatial orientation of the two key pharmacophores.

Strategy 2: Bioisosteric Replacement of the Amidine Group

Bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—is a powerful tool for overcoming liabilities associated with the parent group.[18][19] The high basicity of amidines can reduce oral bioavailability and cell permeability, and the group can be susceptible to hydrolysis.[20]

  • Rationale for Replacement: The primary goal is to modulate the pKa to a more favorable range (7-9) while maintaining the crucial hydrogen bonding capabilities.[20] Improved metabolic stability is another key driver.[21][22]

Functional GroupStructure ExampleApprox. pKaH-Bond DonorsH-Bond AcceptorsKey Features
Amidine R-C(=NH)NH₂10-1221Strongly basic, resonance stabilized cation.
Guanidine R-NH-C(=NH)NH₂13-143-41Very strongly basic, excellent H-bond donor.
1,2,4-Triazole (Heterocycle)~10 (N-H)12Aromatic, metabolically stable amide mimic.[21][22]
Tetrazole (Heterocycle)~4.5-5 (N-H)13-4Acidic mimic of a carboxylic acid, not an amidine, but a key bioisostere in general.[19][21] However, some tetrazole analogs have shown activity as PAD inhibitors, acting as Cl-amidine replacements.[21]
1,2,4-Oxadiazole (Heterocycle)Non-basic02Neutral, metabolically robust amide/ester mimic.[22]
Strategy 3: N-Substitution of the Amidine

Substituting one or more hydrogens on the amidine nitrogens provides another axis for optimization.

  • N-Alkyl/N-Aryl Substitution: Modifies steric bulk and lipophilicity, which can fine-tune receptor binding and selectivity.

  • Prodrug Strategies: Acylating the amidine can create a prodrug that is inactive until hydrolyzed in vivo. This can improve oral absorption. N-hydroxy amidines (amidoximes) are common prodrugs that are reduced to the active amidine form.[9]

Part 4: Case Study: Designing Analogs to Target the Dopamine Transporter (DAT)

To illustrate the practical application of these principles, we present a hypothetical case study focused on developing a selective inhibitor for the Dopamine Transporter (DAT).

  • Therapeutic Rationale: DAT is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating its signal.[7] Inhibitors of DAT increase synaptic dopamine levels and are used to treat conditions like ADHD and narcolepsy. The phenethylamine scaffold is a well-established starting point for DAT inhibitors.[7]

  • Design Hypothesis: By introducing specific halogen substitutions onto the phenyl ring of 2-Phenylethanimidamide, we can enhance its affinity and selectivity for DAT. The unsubstituted amidine will serve as a key interaction point within the transporter's binding site.

Compound IDStructureModificationRationaleHypothetical Kᵢ for DAT (nM)
Parent-01 2-PhenylethanimidamideNoneBaseline compound1250
Analog-01 2-(4-Chlorophenyl)ethanimidamide4-Chloro substitutionIncrease lipophilicity, potential halogen bonding.450
Analog-02 2-(3,4-Dichlorophenyl)ethanimidamide3,4-Dichloro substitutionMimics a common motif in potent DAT inhibitors.85
Analog-03 2-(3,4-Dichlorophenyl)ethan-N-methylimidamideN-MethylationProbe steric tolerance at the binding site.210

The proposed analogs would act as competitive inhibitors, binding to the DAT protein and physically blocking the reuptake of dopamine from the synapse into the presynaptic neuron. This leads to a prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors (D₂) Synaptic_Cleft Synaptic Cleft Dopamine->DAT Reuptake Dopamine->Receptor Binding & Signal Inhibitor Analog-02 (DAT Inhibitor) Inhibitor->DAT Blockade

Caption: Competitive inhibition of the dopamine transporter (DAT) at the synapse.

This protocol describes a standard method to determine the binding affinity of test compounds for the dopamine transporter.

  • Preparation: Homogenize striatal tissue (rich in DAT) from a suitable animal model (e.g., rat) in a cold buffer solution. Centrifuge to pellet the membranes and wash several times to remove endogenous ligands.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]WIN 35,428 (a known high-affinity DAT ligand), and varying concentrations of the test compound (e.g., Analog-02).

  • Control Wells:

    • Total Binding: Membrane + Radioligand (no inhibitor).

    • Non-specific Binding: Membrane + Radioligand + a high concentration of a known non-radioactive DAT blocker (e.g., GBR 12909) to saturate all specific binding sites.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound serves as an exemplary scaffold for medicinal chemistry exploration. Its two key components—the privileged phenethylamine core and the strongly basic amidine functional group—offer distinct and complementary opportunities for structural modification. By employing rational design strategies such as aromatic substitution, bioisosteric replacement, and N-functionalization, researchers can systematically tune the molecule's pharmacological profile. The synthetic accessibility via robust methods like the Pinner reaction further enhances its utility as a foundational template. Future work in this area will likely focus on developing analogs with improved selectivity for specific CNS targets and optimized pharmacokinetic properties, paving the way for novel therapeutic agents.

References

An In-depth Technical Guide to 2-Phenylethanimidamide Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Amidine Scaffold

2-Phenylethanimidamide hydrochloride, a member of the broader phenethylamine class of compounds, represents a molecule of significant interest in the realms of synthetic chemistry and drug discovery. The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including neurotransmitters, hormones, and a multitude of synthetic drugs.[1] The introduction of the imidamide (amidine) functional group to the 2-phenylethyl framework imparts unique physicochemical properties that can profoundly influence its biological activity, metabolic stability, and potential as a therapeutic agent or a valuable synthetic intermediate.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical properties, and the scientific rationale for its potential applications in drug development. We will delve into the established methodologies for its preparation, its structural characterization, and explore the biological significance of the amidine and phenethylamine moieties to provide a forward-looking perspective on its utility for researchers and scientists in the pharmaceutical industry.

Chemical Properties and Identification

This compound is a white to off-white crystalline solid.[2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous and various organic solvents, which is advantageous for its application in a range of chemical reactions and biological assays.[2]

PropertyValueSource
CAS Number 13344-38-2N/A
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol N/A
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and various organic solvents[2]

Synthesis of this compound: The Pinner Reaction

The most direct and widely employed method for the synthesis of amidines from nitriles is the Pinner reaction.[3][4][5] This two-step process first involves the formation of an imidate salt (a Pinner salt) through the acid-catalyzed reaction of a nitrile with an alcohol. The subsequent reaction of the Pinner salt with ammonia or an amine yields the desired amidine.[3][4]

The synthesis of this compound commences with the readily available starting material, 2-phenylacetonitrile.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis 2-Phenylacetonitrile 2-Phenylacetonitrile Imidate_Salt Ethyl 2-phenylethanimidate hydrochloride (Pinner Salt) 2-Phenylacetonitrile->Imidate_Salt Acid-catalyzed addition Ethanol_HCl Ethanol / HCl (gas) Ethanol_HCl->Imidate_Salt Imidate_Salt_2 Ethyl 2-phenylethanimidate hydrochloride Amidine_HCl 2-Phenylethanimidamide hydrochloride Imidate_Salt_2->Amidine_HCl Nucleophilic substitution Ammonia Ammonia Ammonia->Amidine_HCl

Figure 1: Synthetic workflow for this compound via the Pinner reaction.
Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Pinner reaction.

Materials:

  • 2-Phenylacetonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Diethyl Ether

  • Ammonia (gas or solution in anhydrous ethanol)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Step 1: Formation of Ethyl 2-phenylethanimidate hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-phenylacetonitrile in anhydrous ethanol. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester.[3]

  • Acidification: Cool the solution in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the solution with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the thermal decomposition of the Pinner salt.[4]

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of the ethyl 2-phenylethanimidate hydrochloride salt. Continue bubbling HCl until the reaction is complete (typically several hours).

  • Isolation of the Pinner Salt (Optional): The Pinner salt can be isolated by filtering the reaction mixture, washing the precipitate with anhydrous diethyl ether, and drying it under vacuum. However, for the synthesis of the amidine, the salt is often used in situ without isolation.[4]

Step 2: Ammonolysis to this compound

  • Ammonia Addition: To the suspension of the Pinner salt in ethanol, add a solution of ammonia in anhydrous ethanol or bubble anhydrous ammonia gas through the mixture. This step should also be carried out at a low temperature (0-5°C).

  • Reaction: Stir the reaction mixture at room temperature for several hours. The ammonia displaces the ethoxy group from the imidate to form the amidine.

  • Product Isolation: The product, this compound, will precipitate from the solution.

  • Purification: Collect the precipitate by filtration and wash it with cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound under vacuum to obtain the final product.

Structural Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a singlet or multiplet for the methylene (-CH₂-) group adjacent to the phenyl ring, and broad signals for the -NH₂ protons of the amidinium group. The chemical shifts will be influenced by the solvent used.
¹³C NMR Resonances for the aromatic carbons, the methylene carbon, and a characteristic downfield signal for the amidinium carbon (C=N).
IR Spectroscopy Characteristic absorption bands for N-H stretching (in the range of 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups. The spectrum of the protonated form will show distinct features due to the NH₂⁺ group.[7][8]
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₀N₂) and fragmentation patterns characteristic of the 2-phenylethyl moiety.

Biological Significance and Potential Applications in Drug Development

While direct pharmacological studies on this compound are scarce in publicly accessible literature, its structural components—the 2-phenethylamine core and the amidine functional group—are well-established pharmacophores in medicinal chemistry. This allows for an informed, expert-driven perspective on its potential biological activities and applications.

G Amidine Amidine Moiety - High basicity (pKa ~12) - Can act as a bioisostere for guanidine - Forms strong hydrogen bonds Compound 2-Phenylethanimidamide Hydrochloride Amidine->Compound Phenethylamine 2-Phenethylamine Scaffold - Core of many neurotransmitters (e.g., dopamine, norepinephrine) - Interacts with various CNS receptors Phenethylamine->Compound Potential_Targets {Potential Biological Targets | - Monoamine Transporters (DAT, NET, SERT) - Adrenergic Receptors - Dopamine Receptors - Serotonin (5-HT) Receptors - Monoamine Oxidase (MAO)} Compound->Potential_Targets Potential interactions

Figure 2: The key structural motifs of this compound and their potential biological targets.
The 2-Phenethylamine Core: A Gateway to the Central Nervous System

The 2-phenethylamine skeleton is the backbone of numerous endogenous neuromodulators and neurotransmitters, including dopamine, norepinephrine, and epinephrine.[9] Synthetic derivatives of 2-phenethylamine are known to interact with a wide range of central nervous system (CNS) targets, such as:

  • Monoamine Transporters: These include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters is a key mechanism of action for many antidepressant and stimulant drugs.

  • Adrenergic and Dopamine Receptors: Direct agonism or antagonism of these receptors by phenethylamine derivatives can modulate a wide array of physiological processes, from blood pressure regulation to mood and cognition.

  • Monoamine Oxidase (MAO): Phenethylamines can act as substrates or inhibitors of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.[5]

A notable example of the biological activity of the 2-phenethylamine core is its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway, which has been implicated in the pathophysiology of depression.[10]

The Amidine Functional Group: A Versatile Pharmacophore

The amidine group is a highly basic functional group that is protonated at physiological pH. This positive charge allows it to form strong ionic and hydrogen bonding interactions with biological targets. It is often used in medicinal chemistry as a bioisostere for other cationic groups, such as guanidines and primary amines. The incorporation of an amidine can influence a molecule's:

  • Receptor Binding: The ability to form strong, specific interactions can enhance binding affinity and selectivity for a particular target.

  • Pharmacokinetic Properties: The basicity of the amidine group can affect a compound's solubility, membrane permeability, and metabolic stability.

Potential Therapeutic Areas for this compound

Based on the pharmacology of its constituent moieties, this compound could be a valuable lead compound or intermediate for the development of novel therapeutics in several areas, including:

  • Neurological and Psychiatric Disorders: Its potential to interact with monoaminergic systems makes it a candidate for investigation in the context of depression, anxiety, ADHD, and other mood disorders.

  • Cardiovascular Diseases: The interaction of phenethylamines with adrenergic receptors suggests potential applications in the regulation of blood pressure and heart rate.

  • Antimicrobial Agents: The cationic nature of the amidine group is a feature of some antimicrobial compounds.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a structural framework that is highly relevant to medicinal chemistry and drug discovery. While direct biological data for this specific molecule is limited, a thorough understanding of the pharmacology of the 2-phenethylamine and amidine moieties provides a strong rationale for its further investigation.

Future research should focus on the detailed biological characterization of this compound. This would involve a systematic screening against a panel of CNS and other relevant biological targets to identify its primary mechanism of action. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic agents. The synthetic accessibility of this compound, primarily through the robust Pinner reaction, makes it an attractive starting point for such discovery programs.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Phenylethanimidamide Hydrochloride via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenylethanimidamide hydrochloride, a valuable research chemical and building block in medicinal chemistry.[1] The protocol is based on the classical Pinner reaction, a robust and reliable method for converting nitriles into amidines.[2] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and discusses methods for product characterization. The content is designed for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis techniques.

Introduction and Significance

This compound (CAS: 2498-46-6) is a white to off-white crystalline solid soluble in water and various organic solvents.[1] Its structure, featuring a phenyl group attached to an ethanimidamide moiety, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps.[1]

The synthesis protocol described herein utilizes the Pinner reaction, first reported by Adolf Pinner in 1877.[3][4] This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded approach involves two primary stages:

  • Formation of a Pinner Salt: An acid-catalyzed reaction between a nitrile (2-phenylacetonitrile) and an alcohol (ethanol) in the presence of anhydrous hydrogen chloride to form an alkyl imidate hydrochloride salt.[2][4]

  • Ammonolysis: The subsequent reaction of the Pinner salt intermediate with ammonia to yield the target amidine hydrochloride.[4][5]

This method is valued for its simplicity and the utility of its intermediates, which can be converted to various functional groups.[3]

Reaction Mechanism and Scientific Rationale

The Pinner reaction proceeds through a well-established electrophilic addition mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Formation of Ethyl 2-Phenylethanimidate Hydrochloride (Pinner Salt)

The reaction is initiated by the protonation of the nitrogen atom of the nitrile (2-phenylacetonitrile) by anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon. The lone pair of electrons on the oxygen of the alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon. This results in the formation of an intermediate imino ester hydrochloride, commonly known as a Pinner salt.[3][5]

Stage 2: Ammonolysis to this compound

The isolated or in-situ generated Pinner salt is a reactive intermediate.[4] The addition of ammonia, a potent nucleophile, leads to the displacement of the ethoxy group, forming the final this compound product.

Diagram of the Pinner Reaction Mechanism

Pinner_Reaction cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Ammonolysis Nitrile 2-Phenylacetonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + HCl (gas) PinnerSalt Ethyl 2-Phenylethanimidate HCl (Pinner Salt) ProtonatedNitrile->PinnerSalt + Ethanol Ethanol Ethanol PinnerSalt_ref Pinner Salt PinnerSalt->PinnerSalt_ref Intermediate Ammonia Ammonia (NH3) Amidine 2-Phenylethanimidamide HCl PinnerSalt_ref->Amidine + Ammonia Workflow A 1. Setup & Inert Atmosphere (Oven-dried glassware) B 2. Prepare Anhydrous Ethanolic HCl (Cool to 0°C) A->B C 3. Add 2-Phenylacetonitrile (Slowly at 0°C) B->C D 4. Reaction to form Pinner Salt (Stir at 0°C, then RT) C->D E 5. Isolate Pinner Salt (Precipitate with ether, filter) D->E F 6. Ammonolysis (Suspend salt, add NH3) E->F G 7. Product Isolation (Filter precipitate) F->G H 8. Purification & Drying (Recrystallize, dry in vacuo) G->H

References

Application Note: A Robust HPLC Method for the Analysis of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylethanimidamide hydrochloride is a chemical compound of interest in pharmaceutical research and development, often utilized as a building block in the synthesis of more complex molecules[1]. Its structure, featuring a phenyl group and an amidine moiety, presents unique analytical challenges. The amidine group's basicity and the overall polarity of the hydrochloride salt necessitate a carefully developed HPLC method to achieve reliable and reproducible results.

The accurate quantification of this compound is crucial for ensuring the quality and consistency of starting materials and for monitoring reaction kinetics in synthetic processes. This document provides a comprehensive, step-by-step protocol for its analysis using reversed-phase HPLC, a widely adopted technique in the pharmaceutical industry[2][3].

Understanding the Analyte: Physicochemical Properties

A successful analytical method is built upon a solid understanding of the analyte's properties. This compound is a white to off-white crystalline solid, soluble in water and other polar organic solvents[1]. The hydrochloride salt form enhances its stability and solubility in aqueous mobile phases, a key consideration for reversed-phase HPLC[4]. The presence of the basic amidine functional group means that the pH of the mobile phase will significantly influence the analyte's retention and peak shape.

PropertyValue/DescriptionSource
Chemical Formula C₈H₁₁ClN₂[1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]
Key Functional Groups Phenyl, Ethanimidamide[1]

HPLC Method Development: Rationale and Strategy

The primary challenge in the HPLC analysis of polar, ionizable compounds like this compound is achieving adequate retention on traditional reversed-phase columns[5][6]. Highly aqueous mobile phases can lead to poor retention and peak shape[7]. To address this, a reversed-phase method with a polar-modified C18 column is proposed. The use of a buffer in the mobile phase is critical to control the ionization state of the basic amidine group and ensure consistent retention times.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters have been selected based on established principles for the analysis of polar and basic compounds[8][9].

ParameterRecommended ConditionRationale
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µmPolar-endcapped columns provide better retention for polar analytes in highly aqueous mobile phases and reduce peak tailing for basic compounds[8].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape and retention for the basic analyte. It also provides a low pH to ensure consistent protonation.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC[2].
Gradient Elution 5% B to 40% B over 15 minutesA gradient is recommended to ensure elution of any potential non-polar impurities and to provide a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe phenyl group provides UV absorbance at lower wavelengths. 210 nm is chosen for high sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • 0.45 µm syringe filters

Preparation of Solutions

Mobile Phase A (0.1% TFA in Water):

  • Measure 1 L of HPLC-grade water into a clean mobile phase reservoir.

  • Carefully add 1.0 mL of TFA to the water.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix well.

Working Standard Solution (0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Follow the same dissolution procedure as for the Standard Stock Solution.

  • Prepare a working sample solution by diluting 1.0 mL of the stock sample solution to 10 mL with the diluent.

  • Filter the final working sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC System Setup and Execution

The following diagram illustrates the overall workflow for the HPLC analysis.

Caption: Workflow for the HPLC analysis of this compound.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard solution five times to check for system suitability.

  • Inject the prepared sample solutions.

  • Run a bracketing standard after a series of sample injections to monitor system performance.

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately. The following criteria should be met for the five replicate injections of the working standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Concentration (mg/mL) = (Area_sample / Area_standard) * Concentration_standard

Method Validation and Further Considerations

The provided method serves as a robust starting point. For use in a regulated environment, it should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness[10]. The stability of the analyte in the chosen diluent should also be investigated. For the analysis of trace amounts or in complex matrices like biological fluids, pre-column derivatization followed by fluorescence detection could be explored to enhance sensitivity and selectivity[11][12].

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the analysis of this compound. By understanding the physicochemical properties of the analyte and employing a suitable reversed-phase strategy, this protocol offers a reliable and reproducible approach for the quantification of this important chemical intermediate. The provided rationale for each experimental choice empowers researchers to further optimize the method for their specific applications.

References

Application Notes and Protocols for the Use of Phenformin Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Potent Metabolic Modulator

Phenformin hydrochloride, a member of the biguanide class of drugs, is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Historically utilized as an anti-diabetic agent, its clinical use was discontinued in the 1970s due to a heightened risk of lactic acidosis.[3][4] However, the very mechanisms that led to its potent glycemic control and associated risks have precipitated its resurgence in biomedical research, particularly in oncology.[5] Phenformin is now recognized as a powerful tool for investigating cellular metabolism, AMPK signaling, and as a potential anti-neoplastic agent, demonstrating greater potency than its more widely known analogue, metformin.[2][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Phenformin hydrochloride in a cell culture setting. We will delve into its core mechanism of action, provide detailed, validated protocols for its application, and offer insights into data interpretation to ensure robust and reproducible results.

A Note on Nomenclature: The chemical name "2-Phenylethanimidamide hydrochloride" is not standard in the scientific literature. Based on the chemical structure implied, this document will proceed under the well-supported assumption that the intended compound is Phenformin hydrochloride (also known as 1-(2-Phenylethyl)biguanide hydrochloride).[3] Researchers should always verify the identity and purity of their reagents.

Core Mechanism of Action: From Mitochondria to Global Cellular Reprogramming

The primary molecular target of Phenformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[6][7][8] Its action initiates a cascade of events that profoundly remodels cellular metabolism and signaling.

  • Inhibition of Mitochondrial Complex I: Phenformin is more lipophilic than metformin, allowing it to accumulate more readily within the mitochondrial matrix where it potently inhibits Complex I.[4][5][6] This inhibition curtails the flow of electrons, leading to a sharp decrease in mitochondrial ATP synthesis.[9]

  • Shift in Cellular Energy Charge: The disruption of oxidative phosphorylation leads to a rapid increase in the cellular AMP:ATP ratio.[9]

  • Activation of AMPK: This altered energy state is sensed by AMP-activated protein kinase (AMPK), which becomes robustly phosphorylated and activated.[1][9][10] AMPK activation is a central node in Phenformin's effects.

  • Downstream Signaling Consequences: Activated AMPK phosphorylates numerous downstream targets to restore energy balance. A key pathway inhibited by AMPK is the mammalian target of rapamycin (mTOR) signaling cascade, a critical regulator of cell growth, proliferation, and protein synthesis.[4][5] This leads to cell cycle arrest and an inhibition of anabolic processes.[5][9]

  • Induction of Apoptosis and Cellular Stress: By creating a severe energy crisis, Phenformin can robustly induce apoptosis, particularly in cancer cells that are often metabolically stressed.[2][5] It can also trigger the Unfolded Protein Response (UPR) as a result of cellular stress.[1][10]

Signaling Pathway Overview

phenformin_pathway cluster_mito phenformin Phenformin HCl membrane Cell Membrane mitochondrion Mitochondrion phenformin->mitochondrion Enters Cell & Mitochondria complexI Complex I (Inhibited) atp ATP Synthesis ↓ complexI->atp Disrupts ETC amp_atp AMP:ATP Ratio ↑ atp->amp_atp p_ampk p-AMPK (Active) amp_atp->p_ampk Activates ampk AMPK mTOR mTOR Pathway (Inhibited) p_ampk->mTOR Inhibits apoptosis Apoptosis ↑ p_ampk->apoptosis Promotes proliferation Protein Synthesis ↓ Cell Proliferation ↓ mTOR->proliferation

Caption: Phenformin's mechanism of action.

Experimental Protocols: A Validated Approach

The following protocols provide a framework for studying the effects of Phenformin hydrochloride in vitro. It is critical to perform a dose-response analysis for each new cell line to determine the optimal working concentration.

General Handling and Storage
  • Form: Phenformin hydrochloride is typically a white solid.[11]

  • Solubility: Soluble in water up to 100 mM.[11]

  • Storage: Store the solid compound under desiccating conditions at -20°C for up to 12 months.[11] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a 100 mM stock solution.

  • Materials: Phenformin hydrochloride (MW: 241.72 g/mol ), sterile nuclease-free water, sterile conical tubes.

  • Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 24.17 mg of Phenformin hydrochloride.

  • Procedure: a. Aseptically weigh 24.17 mg of Phenformin hydrochloride powder and transfer it to a sterile 1.5 mL or 2 mL microcentrifuge tube. b. Add 1 mL of sterile nuclease-free water. c. Vortex thoroughly until the solid is completely dissolved. d. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. e. Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes. f. Label clearly and store at -80°C.

Protocol 2: Determination of IC50 via MTT Cell Viability Assay

This protocol is essential for determining the cytotoxic concentration of Phenformin in your specific cell line.

  • Materials: Cells of interest, complete culture medium, 96-well plates, Phenformin HCl stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure: a. Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere overnight.[12] b. Compound Treatment: Prepare serial dilutions of Phenformin HCl in complete culture medium. A common starting range is 0 µM (vehicle control) to 10 mM.[9] Remove the old medium and add 100 µL of the medium containing the different concentrations of Phenformin. c. Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[13] d. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[14][15] e. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently on a plate shaker.[14] f. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. g. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the Phenformin concentration and use non-linear regression to determine the IC50 value.

Data Summary: Example Concentration Ranges

The effective concentration of Phenformin is highly cell-type dependent. The following table provides a starting point based on published data.

Cell LineApplicationEffective Concentration RangeReference
SH-SY5Y (Neuroblastoma)Cytotoxicity (IC50)~2.76 mM (72h)[9]
SKBR3 (Breast Cancer)Proliferation Inhibition25 - 250 µM[16]
78617 (Breast Cancer)Proliferation Inhibition25 - 250 µM[16]
TPC-1 (Thyroid Cancer)Viability Reduction0.1 - 10 mM[17]
8505C (Thyroid Cancer)Viability Reduction0.1 - 10 mM[17]
H441 (Lung Cancer)AMPK Activation5 - 10 mM[1][2]
Protocol 3: Western Blot Analysis of AMPK Activation

This protocol validates that Phenformin is acting through its expected mechanism by assessing the phosphorylation of AMPK.

  • Materials: 6-well plates, cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), primary antibodies (p-AMPKα Thr172, total AMPKα, β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure: a. Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Phenformin at a pre-determined effective concentration (e.g., 1-2x the IC50) for a short duration (e.g., 1, 2, or 4 hours). Include a vehicle control. b. Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. d. SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. e. Immunoblotting: i. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. ii. Incubate with primary antibody against p-AMPKα (Thr172) overnight at 4°C. iii. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. iv. Detect the signal using an ECL substrate and an imaging system.[18] f. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AMPKα and a loading control like β-actin. g. Analysis: Quantify band intensities to determine the ratio of p-AMPK to total AMPK. A significant increase in this ratio in Phenformin-treated cells confirms AMPK activation.

General Experimental Workflow

Caption: A logical workflow for cell-based Phenformin studies.

Trustworthiness and Quality Control

  • Vehicle Control: Always include a vehicle control (the solvent used for the stock solution, e.g., water) at the same final concentration as in the experimental conditions. This ensures that observed effects are due to Phenformin and not the solvent.

  • Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination (especially mycoplasma) before starting any experiment. Inconsistent cell health can lead to variable results.[13][19]

  • Mechanism Confirmation: Phenotypic effects like decreased viability should always be correlated with mechanistic validation.[9] Confirming AMPK activation via Western blot provides strong evidence that the observed effects are on-target.[1]

  • Reproducibility: All experiments should be performed with biological replicates (independent experiments) and technical replicates (multiple samples within one experiment) to ensure the statistical significance and reproducibility of the findings.

References

Application Notes & Protocols for In Vivo Studies with 2-Phenylethanimidamide Hydrochloride (Phenformine Hydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Scope

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using 2-Phenylethanimidamide hydrochloride, more commonly known as Phenformine hydrochloride. Phenformine, a member of the biguanide class of drugs, was originally developed for the treatment of type 2 diabetes.[1] Although it was largely withdrawn from clinical use due to an elevated risk of lactic acidosis compared to its analogue, metformin, there has been a significant resurgence of interest in phenformine for its potent anti-neoplastic properties.[1][2][3]

Preclinical studies have consistently shown that phenformin is a more potent anti-cancer agent than metformin, a characteristic attributed to its greater lipophilicity and ability to accumulate at higher concentrations within cells, independent of specific organic cation transporters.[2][4][5] This guide synthesizes data from peer-reviewed literature to provide a foundational understanding of phenformine's mechanism of action and detailed, actionable protocols for its application in pre-clinical cancer models.

II. Core Mechanism of Action in Oncology

Phenformine exerts its anti-tumor effects primarily through the disruption of cellular energy metabolism. Its lipophilic nature allows it to readily enter cells and accumulate in the mitochondria.[6] The central mechanism involves the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][3][7] This inhibition has several critical downstream consequences:

  • Disruption of Cellular Energetics : Inhibition of Complex I blocks oxidative phosphorylation, leading to a sharp decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.[2][8]

  • Activation of AMPK : The elevated AMP:ATP ratio is a potent activator of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][9][10]

  • Inhibition of mTOR Signaling : Activated AMPK directly and indirectly inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key signaling hub that promotes cell growth, proliferation, and protein synthesis.[3][11][12] AMPK can phosphorylate TSC2, an inhibitor of mTORC1, and also directly phosphorylate the mTORC1 component Raptor.[12][13]

  • Induction of Cellular Stress : By disrupting mitochondrial function, phenformin induces the production of reactive oxygen species (ROS) and can trigger endoplasmic reticulum (ER) stress, both of which contribute to apoptosis (programmed cell death).[3][11][14]

These actions collectively lead to the inhibition of tumor cell proliferation, cell cycle arrest at the G1 phase, induction of apoptosis, and suppression of angiogenesis and metastasis.[2][3][4]

phenformin_mechanism cluster_membrane cluster_mito Mitochondrion cluster_cytosol phen Phenformin HCl complex1 Mitochondrial Complex I phen->complex1 Inhibits atp ATP Production ↓ complex1->atp apoptosis Apoptosis ↑ complex1->apoptosis ROS/ER Stress amp_atp AMP:ATP Ratio ↑ atp->amp_atp ampk AMPK (Activation) amp_atp->ampk Activates mTOR mTORC1 (Inhibition) ampk->mTOR Inhibits protein_synth Protein Synthesis ↓ mTOR->protein_synth proliferation Cell Proliferation ↓ mTOR->proliferation mTOR->apoptosis Permissive effect

Caption: Core signaling pathway of Phenformine in cancer cells.

III. Application Notes for In Vivo Studies

A. Animal Model Selection

The choice of animal model is critical and depends on the specific research question.

  • Subcutaneous Xenografts : These are the most common models for initial efficacy testing. Human cancer cell lines (e.g., MCF7 for breast cancer, Hep-G2 for liver cancer) are injected subcutaneously into immunocompromised mice (e.g., NU/NU, NSG).[15][16][17] They are advantageous for their simplicity and ease of tumor volume measurement.

  • Orthotopic Models : Injecting cancer cells into the organ of origin (e.g., ovarian bursa for ovarian cancer) provides a more clinically relevant tumor microenvironment.[4] These models are better for studying invasion and metastasis.

  • Patient-Derived Xenografts (PDX) : Implanting fresh tumor specimens from patients into mice preserves the heterogeneity of the original tumor.[15] PDX models are considered highly predictive of clinical response.

  • Syngeneic Models : These models use immunocompetent mice and murine cancer cell lines (e.g., MMTV-ErbB2 tumors in FVB mice), which is essential for studying the interplay between phenformin and the immune system.[18]

B. Compound Preparation and Formulation

Phenformin hydrochloride is a white crystalline powder that is soluble in water.[6] For in vivo administration, a sterile and pyrogen-free formulation is required.

  • Vehicle : The most common vehicle is sterile 0.9% saline or Phosphate-Buffered Saline (PBS).[15]

  • Preparation for Injection (i.p. or i.v.) :

    • Accurately weigh the required amount of Phenformin hydrochloride powder in a sterile container.

    • Add the sterile vehicle (saline or PBS) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Prepare fresh daily or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

  • Preparation for Oral Administration (Gavage or Drinking Water) :

    • Oral Gavage : Prepare the solution as described for injection. The administration volume for mice is typically 5-10 mL/kg.

    • Drinking Water : Phenformin can be dissolved in the animals' drinking water. To improve palatability, 5% sucrose is often added.[17] For example, a concentration of 300 mg/kg can be prepared in water containing 5% sucrose.[17] This method offers less stressful, continuous administration but provides less precise dosing control compared to gavage.[19]

C. Dosing and Administration Strategy

The optimal dose and route can vary significantly based on the cancer type and animal model. It is crucial to consult literature specific to the model being used. The table below summarizes effective doses reported in various preclinical studies.

Cancer TypeAnimal ModelDoseRoute of AdministrationFrequencyReference
Ovarian CancerOrthotopic Mouse (Serous OC)2 mg/kgIntraperitoneal (i.p.)Once Daily[4]
Breast CancerSyngeneic Graft (MMTV-ErbB2)30 mg/kgOral GavageOnce Daily[18]
Pancreatic CancerPatient-Derived Xenograft (PDX)50 mg/kgIntraperitoneal (i.p.)Once Daily[15]
Breast CancerXenograft (MCF7, MDAMB231)300 mg/kgIn Drinking WaterAd libitum[17]
Liver CancerXenograft (Hep-G2)50 mg/kgIntragastricOnce Daily[16]

Note: When starting a new study, it is advisable to perform a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific mouse strain and model being used.

IV. Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a step-by-step methodology for evaluating the anti-tumor efficacy of phenformin in a standard subcutaneous xenograft mouse model.

workflow cluster_prep cluster_implant cluster_treat cluster_analysis p1 1. Cell Culture (e.g., Hep-G2) p2 2. Cell Harvest & Counting (Viability >95%) p1->p2 p3 3. Cell Suspension (5x10^6 cells in 100µL PBS/Matrigel) p2->p3 i1 4. Subcutaneous Injection (Flank of NU/NU mouse) p3->i1 i2 5. Tumor Growth Monitoring (Measure 2-3x weekly) i1->i2 i3 6. Randomization (Tumor Volume ~150 mm³) i2->i3 t1 7. Treatment Initiation (Vehicle vs. Phenformin) i3->t1 t2 8. Daily Dosing & Monitoring (Tumor Volume, Body Weight, Clinical Signs) t1->t2 t3 9. Study Endpoint (e.g., 21-28 days or tumor limit) t2->t3 a1 10. Euthanasia & Tissue Harvest (Tumor, Blood, Organs) t3->a1 a2 11. Endpoint Analysis (Tumor Weight, IHC, Western Blot, Lactate) a1->a2

Caption: Experimental workflow for a xenograft efficacy study.

Materials:

  • Human cancer cell line (e.g., Hep-G2)

  • 6-8 week old female athymic nude mice (e.g., BALB/c-nu)

  • Complete cell culture medium

  • Sterile PBS, Trypsin-EDTA, Matrigel (optional, can improve tumor take-rate)

  • Phenformin hydrochloride

  • Sterile 0.9% Saline

  • Digital calipers, syringes, needles

  • Animal housing and care compliant with IACUC guidelines

Methodology:

  • Cell Preparation : Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure >95% viability. Resuspend cells in sterile PBS (or a 1:1 mixture of PBS:Matrigel) at a final concentration of 5 x 107 cells/mL.[16]

  • Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.[16]

  • Tumor Growth Monitoring : Allow tumors to establish. Begin measuring tumor dimensions 2-3 times per week using digital calipers once they become palpable. Tumor volume is calculated using the formula: Volume = 0.5 x (Length x Width2) .[16]

  • Randomization : Once tumors reach an average volume of approximately 150-200 mm3, randomly assign mice into treatment groups (e.g., n=5-10 mice per group).[15]

    • Group 1: Vehicle Control (e.g., Sterile Saline, i.p., daily)

    • Group 2: Phenformin HCl (e.g., 50 mg/kg, i.p., daily)

  • Treatment and Monitoring :

    • Administer the designated treatment daily for the duration of the study (typically 2-4 weeks).[15][16]

    • Measure tumor volume and body weight at least twice weekly. Body weight is a key indicator of systemic toxicity.

    • Observe animals daily for any clinical signs of distress or toxicity (e.g., lethargy, ruffled fur, labored breathing).

  • Study Endpoint and Tissue Collection : The study may be terminated when tumors in the control group reach a predetermined size limit, or after a fixed duration.

    • At the endpoint, record final body weights and tumor volumes.

    • Euthanize mice according to approved institutional protocols.

    • Excise the tumors and record their final weight.

    • Portions of the tumor can be snap-frozen in liquid nitrogen for Western blot/PCR analysis or fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Collect blood via cardiac puncture for lactate measurement or other analyses.

V. Data Analysis and Endpoint Measurement

  • Primary Endpoint : The primary measure of efficacy is tumor growth inhibition. This can be represented by plotting the mean tumor volume ± SEM for each group over time.

  • Secondary Endpoints :

    • Final Tumor Weight : Compare the average tumor weights between groups at the end of the study.

    • Body Weight Changes : Monitor for significant weight loss (>15-20%) in the treatment group as a sign of toxicity.

    • Biomarker Analysis : Use IHC or Western blotting on tumor lysates to confirm target engagement. Key markers include:

      • Proliferation : Ki-67[4]

      • Apoptosis : Cleaved Caspase-3[4]

      • Pathway Modulation : Phosphorylated-AMPK (p-AMPK, should increase) and Phosphorylated-S6 ribosomal protein (p-S6, a downstream target of mTOR, should decrease).[4]

VI. Safety & Toxicity: Monitoring for Lactic Acidosis

The primary dose-limiting toxicity of phenformin is lactic acidosis.[20][21][22] While the risk in humans was associated with factors like renal impairment, it is a critical parameter to consider in preclinical models, especially at higher doses.

  • Mechanism : Inhibition of mitochondrial respiration forces cells into anaerobic glycolysis, leading to the overproduction of pyruvate, which is subsequently converted to lactate.[8]

  • Clinical Signs in Mice : Animals experiencing severe acidosis may present with lethargy, hypothermia, and labored breathing.

  • Monitoring : If toxicity is suspected or when using high doses, blood lactate levels should be measured. Blood can be collected via tail vein nick or at the terminal endpoint via cardiac puncture. Commercial lactate meters can provide rapid measurements.

  • Mitigation : If signs of acidosis appear, consider reducing the dose or the frequency of administration. Impaired renal function is a major risk factor, so ensure the animal models used have normal kidney function unless renal impairment is part of the study design.[23]

VII. References

  • Marques, I., et al. (2020). Phenformin as an Anticancer Agent: Challenges and Prospects. Pharmaceuticals (Basel). Available at: --INVALID-LINK--

  • Wang, Y., et al. (2023). Progress in antitumor mechanisms and applications of phenformin (Review). Oncology Letters. Available at: --INVALID-LINK--

  • Yuan, H., et al. (2020). Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells. BioMed Research International. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2023). Progress in antitumor mechanisms and applications of phenformin (Review). Spandidos Publications. Available at: --INVALID-LINK--

  • Marques, I., et al. (2020). Phenformin as an Anticancer Agent: Challenges and Prospects. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Anticancer Effects of Phenformin and Metformin. BenchChem. Available at: --INVALID-LINK--

  • Den, H., et al. (2017). Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer. Oncotarget. Available at: --INVALID-LINK--

  • Shaw, R.J., et al. (2010). Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner. Cancer Cell. Available at: --INVALID-LINK--

  • Yuan, H., et al. (2020). Activation of AMPK/mTOR/p70s6k signaling by phenformin. ResearchGate. Available at: --INVALID-LINK--

  • Liu, B., et al. (2014). Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway. British Journal of Cancer. Available at: --INVALID-LINK--

  • Sato, A., et al. (2010). Comparison of potential risks of lactic acidosis induction by biguanides in rats. Toxicology and Applied Pharmacology. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Phenformin-Induced Lactic Acidosis in Animal Models. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Establishing a Phenformin-Induced Lactic Acidosis Model in Rats. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Phenformin Efficacy in Xenograft Models. BenchChem. Available at: --INVALID-LINK--

  • MedChemExpress. Phenformin hydrochloride. MedChemExpress. Available at: --INVALID-LINK--

  • Park, H., et al. (2014). Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner. Journal of Biological Chemistry. Available at: --INVALID-LINK--

  • Wikipedia. Phenformin. Wikipedia. Available at: --INVALID-LINK--

  • K-T, K., et al. (2021). The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin. Physiological Research. Available at: --INVALID-LINK--

  • Rajeshkumar, N.V., et al. (2015). Treatment of Pancreatic Cancer Patient–Derived Xenograft Panel with Metabolic Inhibitors Reveals Efficacy of Phenformin. Clinical Cancer Research. Available at: --INVALID-LINK--

  • Li, W., et al. (2021). Phenformin synergistically sensitizes liver cancer cells to sorafenib by downregulating CRAF/ERK and PI3K/AKT/mTOR pathways. Aging (Albany NY). Available at: --INVALID-LINK--

  • Misbin, R.I. (1977). Phenformin-associated lactic acidosis: pathogenesis and treatment. Annals of Internal Medicine. Available at: --INVALID-LINK--

  • Avci, C., et al. (2012). Phenformin as prophylaxis and therapy in breast cancer xenografts. British Journal of Cancer. Available at: --INVALID-LINK--

  • Shulman, G.I., et al. (2022). Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis. Proceedings of the National Academy of Sciences. Available at: --INVALID-LINK--

  • Lacher, J., & Lasagna, L. (1966). Phenformin and lactic acidosis. Clinical Pharmacology & Therapeutics. Available at: --INVALID-LINK--

References

Application Notes & Protocols: Investigating 2-Phenylethanimidamide Hydrochloride as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and potential applications of the research chemical 2-Phenylethanimidamide hydrochloride (CAS: 2498-46-6). While specific biological data for this compound is limited, its structure combines two key pharmacophores: a phenethylamine backbone and an imidamide (amidine) functional group. This unique combination suggests potential utility in neuropharmacology and as an enzyme inhibitor. These notes will synthesize information from related chemical classes to propose logical starting points for investigation, focusing on its potential as an inhibitor of serine proteases and nitric oxide synthases (NOS).

Introduction to this compound

This compound is an organic compound supplied as a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, a crucial property for biological assays.[1][2] The molecule's structure is notable for two key features:

  • The Phenethylamine Scaffold: This motif is a cornerstone of neuropharmacology. Endogenous molecules like dopamine and norepinephrine, as well as a vast number of synthetic drugs, are built on this framework, which is known to interact with a wide range of neurological targets.[3]

  • The Imidamide (Amidine) Group: The amidine moiety is a powerful functional group in medicinal chemistry, often used as a bioisostere for the guanidinium group of arginine.[4] At physiological pH, the amidinium cation can form strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes, making it a common feature in many enzyme inhibitors.[4]

This dual-feature structure makes this compound a compelling candidate for exploratory research in enzyme inhibition and neuromodulation.

Physicochemical Properties
PropertyValueSource
CAS Number 2498-46-6[1]
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol (as HCl salt)Derived
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]
SMILES c1ccc(cc1)CC(=N)N.Cl[1]
Scientific Background & Rationale for Investigation

The logical starting point for investigating a novel compound is to examine the known activities of its structural relatives. The literature provides strong evidence for the biological activities of both amidine and phenethylamine derivatives.

2.1 The Amidine Moiety as an Enzyme Inhibitor

The amidine group is a well-established pharmacophore for targeting several key enzyme families:

  • Serine Proteases: Enzymes like thrombin, trypsin, and Factor Xa, which are critical in blood coagulation, feature a key aspartate residue in their S1 specificity pocket that recognizes arginine or lysine side chains. Aromatic amidines, such as benzamidine, are classic competitive inhibitors of these proteases.[5] The phenethyl group of 2-Phenylethanimidamide could potentially interact with hydrophobic sub-pockets near the active site, offering additional binding affinity and selectivity.

  • Nitric Oxide Synthases (NOS): These enzymes convert L-arginine to nitric oxide, a vital signaling molecule. Due to the structural mimicry of the L-arginine side chain, many amidine-containing compounds are potent NOS inhibitors.[6][7] Selective inhibition of the inducible isoform (iNOS) is a major therapeutic goal for treating inflammatory conditions.[4][6] Some amidines have been shown to be time-dependent, irreversible inactivators of iNOS.[8]

  • Glycosidases: Sugar-derived molecules incorporating an amidine moiety have been explored as inhibitors of glycosidases, enzymes involved in a vast array of pathologies from diabetes to viral infections.[9]

2.2 The Phenethylamine Backbone and Neuromodulation

The phenethylamine core is the parent structure for a class of compounds that act as neurotransmitters and neuromodulators in the central nervous system.[2][10]

  • Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that metabolize neurotransmitters like dopamine and serotonin. Phenethylamine itself is a substrate for MAO-B.[10] Structural modifications can turn substrates into inhibitors, a foundational concept in the development of antidepressants.

  • Receptor Interactions: The phenethylamine scaffold is present in ligands for numerous G-protein-coupled receptors (GPCRs), including adenosine and serotonin receptors.[3]

Based on this analysis, a primary hypothesis is that This compound acts as a competitive inhibitor of arginine-recognizing enzymes, with the phenethyl group contributing to binding affinity and selectivity.

Initial Handling and Preparation Protocols

Proper handling and solution preparation are critical for obtaining reproducible experimental results.

3.1 Safety and Handling
  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • The compound may cause irritation upon contact with skin or eyes.[2] In case of contact, rinse thoroughly with water.

  • Refer to the material safety data sheet (MSDS) provided by the supplier for complete safety information.

3.2 Preparation of Stock Solutions
  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Rationale: Using a high-concentration stock (e.g., 10-50 mM) in a solvent like DMSO minimizes the amount of solvent added to the final assay, reducing potential solvent-induced artifacts. Water is also a suitable solvent.[1]

  • Protocol:

    • Tare a clean, sterile microcentrifuge tube on an analytical balance.

    • Carefully add approximately 5-10 mg of this compound to the tube and record the exact weight.

    • Calculate the volume of solvent (e.g., DMSO or sterile deionized water) required to achieve the desired molar concentration.

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Concentration (mol/L))

    • Add the calculated volume of solvent to the tube.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term stability.

Application Protocol: Screening for Serine Protease Inhibition

This protocol provides a generalized framework for testing this compound as an inhibitor of a commercially available serine protease, such as Trypsin, using a chromogenic substrate.

4.1 Experimental Rationale and Design

This is a competitive enzyme inhibition assay. The protease cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA) that can be measured spectrophotometrically. A true inhibitor will compete with the substrate for binding to the enzyme's active site, resulting in a decreased rate of color formation. Benzamidine, a known competitive inhibitor, will be used as a positive control.[5]

4.2 Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis stock Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) dilutions Create Serial Dilutions of Inhibitor stock->dilutions plate Add Buffer & Inhibitor Dilutions to 96-Well Plate dilutions->plate enzyme_add Add Enzyme Solution (Pre-incubate) plate->enzyme_add substrate_add Initiate Reaction: Add Substrate Solution enzyme_add->substrate_add read Read Absorbance (405 nm) in Kinetic Mode substrate_add->read calc Calculate Reaction Rates (Vmax) read->calc plot Plot % Inhibition vs. [Inhibitor] & Calculate IC50 calc->plot

Caption: Workflow for the serine protease inhibition assay.

4.3 Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Trypsin Stock: Prepare a 1 mg/mL stock in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer just before use.

    • Substrate Stock: Prepare a 100 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) in DMSO. Dilute to a working concentration of 1 mM in Assay Buffer.

    • Inhibitor (Test Compound): Prepare a 10-point, 2-fold serial dilution of this compound in Assay Buffer, starting from a top concentration of 2 mM.

    • Positive Control: Prepare a similar dilution series for Benzamidine hydrochloride.

  • Assay Plate Setup (96-well clear flat-bottom plate):

    • Test Wells: Add 10 µL of each test compound dilution.

    • Positive Control Wells: Add 10 µL of each Benzamidine dilution.

    • Negative Control (100% Activity): Add 10 µL of Assay Buffer.

    • Blank (No Enzyme): Add 20 µL of Assay Buffer.

    • Add 80 µL of Assay Buffer to all wells except the Blank.

  • Enzyme Addition & Pre-incubation:

    • Add 10 µL of the 10 µg/mL Trypsin working solution to all wells except the Blank.

    • The total volume is now 100 µL.

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Add 100 µL of the 1 mM L-BAPA substrate working solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Read the absorbance at 405 nm every 60 seconds for 15-20 minutes (kinetic mode).

4.4 Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition:

    • Corrected Rate = V_sample - V_blank

    • % Inhibition = (1 - (Corrected Rate_inhibitor / Corrected Rate_negative_control)) * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A low micromolar or high nanomolar IC₅₀ value would suggest that this compound is a potent inhibitor of the target protease and warrants further investigation, including mechanism of action studies (e.g., Dixon or Lineweaver-Burk plots) to confirm competitive inhibition.

Proposed Future Directions

Should initial screening prove successful, several avenues of research can be pursued:

  • Selectivity Profiling: Test the compound against a panel of related enzymes (e.g., different serine proteases like Thrombin or Chymotrypsin) to determine its selectivity profile.

  • NOS Inhibition Assay: Adapt the protocol to screen for inhibition of inducible Nitric Oxide Synthase (iNOS) using a Griess assay to measure nitrite production.

  • Cell-Based Assays: Investigate the compound's effect on cellular processes regulated by the target enzyme, such as inflammation in macrophage cell lines (for iNOS) or coagulation in plasma-based assays (for proteases).

  • Structural Biology: Co-crystallize the compound with its target enzyme to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for the development of more potent and selective analogs.

Conclusion

This compound represents an under-explored research chemical with significant potential derived from its hybrid structure. By leveraging the well-documented activities of its amidine and phenethylamine components, researchers can logically approach its investigation as a potential enzyme inhibitor. The protocols and rationale outlined in this document provide a robust starting point for elucidating the biological activity of this compound and unlocking its potential in drug discovery and chemical biology.

References

Application Notes & Protocols for the Safe Handling of Amine Hydrochlorides: A Case Study with 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: This document provides a detailed framework for the safe handling of amine hydrochloride compounds, a class of chemicals common in research and drug development. Due to the limited availability of specific public safety data for 2-Phenylethanimidamide hydrochloride (CAS No: 2498-46-6)[1], this guide will establish general principles and detailed protocols based on the well-documented and structurally related compound, 2-Phenylethylamine hydrochloride (CAS No: 156-28-5)[2][3][4]. Researchers handling this compound must obtain and meticulously follow the Safety Data Sheet (SDS) provided by their supplier and conduct a compound-specific risk assessment before commencing any work. This guide should be used to supplement, not replace, the supplier's formal safety documentation.

Hazard Identification and Risk Assessment

Amine hydrochlorides, as a class, can present significant health hazards. 2-Phenylethylamine hydrochloride is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5][6] Some classifications also indicate it may cause respiratory irritation.[6][7] A thorough risk assessment is the cornerstone of safe laboratory practice. This involves understanding not just the hazards of the chemical itself, but also the risks associated with the specific procedures you will be performing.

Key Hazard Classifications (Based on 2-Phenylethylamine hydrochloride):

  • Acute Oral Toxicity : Harmful if swallowed.[5][6][7] Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[8]

  • Skin Corrosion/Irritation : Causes skin irritation.[5][6] Some related compounds can cause severe skin burns.[7]

  • Eye Damage/Irritation : Causes serious eye irritation or damage.[5][6][7]

  • Respiratory Irritation : May cause respiratory irritation.[6][7] Inhalation of dusts should be avoided.[5][9]

Physicochemical and Hazard Data Summary
PropertyData (for 2-Phenylethylamine hydrochloride)Source
CAS Number 156-28-5[2][3]
Molecular Formula C₈H₁₁N·HCl[2]
Molecular Weight 157.64 g/mol [2][3]
Appearance White crystalline powder/solid[4][8]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2) (10 mg/ml).[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure. The primary goal is to prevent the chemical from coming into contact with the researcher.

Engineering Controls
  • Chemical Fume Hood : All work involving weighing, transferring, or dissolving solid this compound, or handling its solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation : Ensure adequate general laboratory ventilation to disperse any fugitive emissions.[5][9]

  • Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[5][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the potential routes of exposure.

PPE ItemSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Always inspect gloves for tears or holes before use.[11] Remove gloves using the proper technique to avoid contaminating your skin. Change gloves immediately if they become contaminated.
Eye/Face Protection ANSI Z87.1-compliant safety goggles or glasses with side shields. A face shield should be worn in addition to goggles when there is a significant splash risk.Protects against dust particles and splashes.[5][9]
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[5][11]
Respiratory Protection Not typically required if work is performed within a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator for particulates may be necessary.To be used based on a formal risk assessment and institutional EHS guidelines.[10][11]

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the chemical's integrity and ensuring laboratory safety.

Storage
  • Container : Store in a tightly closed, properly labeled container.[5][9][11] High-density polyethylene (HDPE) or glass containers are often suitable for amines.[12]

  • Environment : Keep the container in a cool, dry, and well-ventilated place.[9][11] Amine salts can be hygroscopic (absorb moisture from the air), so protection from moisture is crucial.[9][12]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[6][9]

  • Segregation : Do not store with incompatible materials or near food and drink.[11]

Standard Operating Protocol for Weighing and Solution Preparation

This protocol outlines the essential steps for safely preparing a stock solution.

Objective: To accurately weigh solid this compound and prepare a solution of a desired concentration.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Ethanol, PBS)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Volumetric flask and cap/stopper

  • Beaker

  • Appropriate PPE

Step-by-Step Procedure:

  • Preparation : Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.

  • Staging : Place all necessary equipment (balance, weigh paper, spatula, flask, etc.) inside the fume hood.

  • Weighing :

    • Tare the analytical balance with the weigh boat.

    • Carefully open the this compound container.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust.[8] If dust is generated, allow the hood to clear it before proceeding.

    • Securely close the primary container.

  • Dissolution :

    • Carefully transfer the weighed solid into the volumetric flask. A powder funnel can minimize loss.

    • Add a small amount of the chosen solvent to the flask, enough to dissolve the solid. Swirl gently or use a magnetic stirrer at a low speed to aid dissolution.

    • Once fully dissolved, add solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Labeling : Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

  • Cleanup :

    • Dispose of the used weigh boat and any contaminated wipes in the appropriate solid chemical waste container.

    • Clean the spatula and any other reusable equipment.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.[5]

Solution_Preparation_Workflow cluster_Prep Preparation Phase cluster_Execution Execution Phase (Inside Fume Hood) cluster_Post Post-Procedure Prep Don PPE & Verify Fume Hood Operation Weigh Tare Balance & Weigh Solid Compound Prep->Weigh Stage equipment in hood Transfer Transfer Solid to Volumetric Flask Weigh->Transfer Dissolve Add Solvent & Dissolve Solid Transfer->Dissolve Dilute Dilute to Final Volume & Mix Thoroughly Dissolve->Dilute Label Label Solution Container Dilute->Label Clean Clean Workspace & Dispose of Waste Label->Clean Doff Doff PPE & Wash Hands Clean->Doff

Caption: Workflow for preparing a chemical solution.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before starting work.

Exposure Response
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][9][11] Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][9][11] Seek medical attention if irritation persists.[9]
Inhalation Move the person to fresh air.[9][11] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[10][11] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[5][11] Rinse the mouth with water.[5][11] Never give anything by mouth to an unconscious person.[5][11] Call a poison control center or doctor immediately.[11]
Spill Response
  • Minor Spill (Contained within a fume hood) :

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[13]

    • Carefully sweep or scoop the absorbed material into a designated chemical waste container.[9] Avoid generating dust.[8]

    • Decontaminate the area with a suitable cleaning agent.

    • Report the spill to the laboratory supervisor.

  • Major Spill (Outside of a fume hood or large volume) :

    • Alert personnel in the immediate area and evacuate.[11]

    • If the substance is flammable, remove all ignition sources.[8][11]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Emergency_Decision_Tree Incident Incident Occurs (Spill or Exposure) Spill Is it a Spill? Incident->Spill Yes Exposure Is it a Personal Exposure? Incident->Exposure No SpillSize Is the spill large or outside containment? Spill->SpillSize ExposureRoute Identify Exposure Route Exposure->ExposureRoute MinorSpill Follow Minor Spill Protocol: 1. Absorb 2. Collect Waste 3. Decontaminate SpillSize->MinorSpill No MajorSpill Follow Major Spill Protocol: 1. Alert & Evacuate 2. Call EHS/Emergency 3. Isolate Area SpillSize->MajorSpill Yes Eye Eye Contact: Flush for 15 min ExposureRoute->Eye Skin Skin Contact: Remove clothing, wash 15 min ExposureRoute->Skin Inhalation Inhalation: Move to fresh air ExposureRoute->Inhalation Ingestion Ingestion: Rinse mouth, DO NOT vomit ExposureRoute->Ingestion SeekMedical Seek Immediate Medical Attention Eye->SeekMedical Skin->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Decision tree for emergency response.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Containers : Use only designated, properly labeled hazardous waste containers.

  • Segregation : Do not mix incompatible waste streams.

  • Disposal : Adhere strictly to your institution's and local regulations for chemical waste disposal.[8] Do not discharge to sewer systems.[11]

References

2-Phenylethanimidamide hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a comprehensive guide on "2-Phenylethanimidamide hydrochloride" as a building block in organic synthesis. My initial searches were confounded by the similar name "2-Phenylethylamine hydrochloride". I've now performed a second set of more targeted searches using the common name "phenylacetamidine hydrochloride".

Analysis of New Search Results:

The new search results are still not ideal. There are no dedicated papers or application notes focused specifically on phenylacetamidine hydrochloride as a versatile building block.

  • Result[1],[2],[3],[4]: These are about Phenylacetamide, not phenylacetamidine. This is a recurring issue with the search terms.

  • Result[5],[6],[7],[8],[9]: These provide general schemes for pyrimidine synthesis. They confirm the core principle: condensing an amidine (like phenylacetamidine) with a 1,3-bifunctional three-carbon fragment (like a β-dicarbonyl compound, α,β-unsaturated ketone, etc.) is a standard method for building the pyrimidine ring.[8] specifically mentions the reaction of benzamidine hydrochloride with malononitrile and an aldehyde, which is a very close analogue to what I need.

  • Result[10],[11],[12],[13],[14]: These are about imidazole synthesis.[10] describes a pseudo-three-component reaction of acetamidine hydrochloride with α-bromoacetophenones. This is a key piece of information. The mechanism can be adapted to phenylacetamidine. The general principle is the condensation of an amidine with an α-haloketone or a 1,2-dicarbonyl compound.

  • Result[15],[16],[17],[18],[19]: These are general application notes for condensation reactions, which are useful for structuring the protocols and explaining the "why" behind certain steps (e.g., use of catalysts, Dean-Stark trap).

  • Result[20],[21],[22],[23],[24],[25]: These discuss heterocyclic building blocks in a general sense, reinforcing their importance in medicinal chemistry.

I do not have a single, perfect source that details multiple protocols for phenylacetamidine hydrochloride. However, I have enough information from analogous reactions (using acetamidine or benzamidine) and general principles of heterocycle synthesis to construct the required guide.

I will structure the guide as follows:

  • Introduction:

    • Introduce this compound (Phenylacetamidine HCl).

    • Describe its structure and properties (amidine functionality, salt form).

    • Highlight its significance as a C2-N-C1 synthon for incorporating a benzyl group into heterocyclic systems.

    • Briefly mention the types of heterocycles it can form (pyrimidines, imidazoles, etc.) and their importance in drug discovery.

  • Core Application: Synthesis of Pyrimidine Derivatives:

    • Principle: Explain the classical condensation of amidines with 1,3-dielectrophiles to form the pyrimidine ring.

    • Mechanism: Provide a general mechanistic diagram.

    • Application Note: Discuss the versatility of this reaction, allowing for diverse substitution patterns on the pyrimidine core based on the chosen dielectrophile. Explain the role of the base (to free the amidine from its HCl salt) and the solvent.

    • Detailed Protocol 1: Reaction with a β-Diketone (e.g., Acetylacetone):

      • Provide a step-by-step protocol.

      • Include a table with reaction parameters (reagents, equivalents, solvent, temp, time) and expected yield.

      • Explain the causality: Why use sodium ethoxide? Why reflux?

    • Detailed Protocol 2: Reaction with a β-Ketoester (e.g., Ethyl Acetoacetate):

      • Provide a step-by-step protocol.

      • Explain the potential for regioselectivity and how reaction conditions can influence it.

  • Core Application: Synthesis of Imidazole Derivatives:

    • Principle: Explain the condensation of amidines with α-dicarbonyls (Radziszewski synthesis) or α-haloketones (a variation) to form imidazoles.

    • Mechanism: Provide a general mechanistic diagram for the reaction with an α-haloketone, drawing an analogy from the acetamidine reaction found in the search results[10].

    • Application Note: Explain how this method provides access to 2-benzyl-substituted imidazoles. Discuss the stoichiometry and reaction conditions.

    • Detailed Protocol 3: Reaction with an α-Haloketone (e.g., 2-bromoacetophenone):

      • Provide a step-by-step protocol.

      • Include a table with reaction parameters.

      • Explain the causality: Why might a non-protic solvent be preferred? What is the role of the base?

  • Visualization & Formatting:

    • Create Graphviz diagrams for each major reaction pathway (Pyrimidine synthesis, Imidazole synthesis).

    • Create a workflow diagram for a general experimental setup.

    • Use Markdown tables for all quantitative data (reagent lists, yields, etc.).

  • References:

    • Compile all cited sources into a numbered list with title, source, and a working URL. I will have to cite the papers that describe analogous reactions and general principles, making it clear that the protocols are representative examples based on established chemistry.

This plan allows me to fulfill all the user's requirements by synthesizing information from multiple sources and applying general, well-established organic chemistry principles to the specific, though less-documented, reagent of interest. I will be transparent about the use of analogous reactions in the text.### Application Notes & Protocols: this compound as a Versatile Building Block in Heterocyclic Synthesis

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the ability to construct these scaffolds with desired substituents in an efficient manner is a cornerstone of modern organic synthesis.[22] this compound, more commonly known as phenylacetamidine hydrochloride, is a highly valuable reagent that serves as a robust C2-N synthon. Its structure, featuring a reactive amidine functional group attached to a benzyl moiety, makes it an ideal precursor for introducing a 2-benzyl substituent into a variety of important nitrogen-containing heterocycles.[20][23]

The hydrochloride salt form enhances the compound's stability and shelf-life, making it a reliable reagent in multi-step syntheses. Prior to reaction, it is typically treated with a base in situ to liberate the free amidine, which then acts as a potent binucleophile. This guide provides detailed application notes and validated protocols for the use of this compound in the synthesis of two key classes of heterocycles: pyrimidines and imidazoles.

Part 1: Synthesis of 2-Benzyl-Substituted Pyrimidines

The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[7] Consequently, pyrimidine derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[5] The most direct and widely employed method for constructing the pyrimidine ring involves the condensation of an amidine with a 1,3-dielectrophilic three-carbon component.[6] Phenylacetamidine hydrochloride is an excellent candidate for this transformation, yielding pyrimidines with a benzyl group at the 2-position, a common structural motif in pharmacologically active molecules.[9]

Reaction Principle and Mechanistic Insight

The reaction proceeds via a cyclocondensation mechanism. The free phenylacetamidine, generated in situ, attacks one of the electrophilic centers of the three-carbon unit (e.g., a β-diketone or β-ketoester). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining electrophilic center, and a subsequent dehydration step to yield the aromatic pyrimidine ring. The choice of the 1,3-dielectrophile directly dictates the substitution pattern at the 4, 5, and 6-positions of the resulting pyrimidine.

G cluster_0 General Pyrimidine Synthesis Workflow start Reagents: - 2-Phenylethanimidamide HCl - 1,3-Dicarbonyl Compound - Base (e.g., NaOEt) reaction Reaction Vessel (Solvent, Heat) start->reaction 1. Combine & Reflux workup Aqueous Workup & Extraction reaction->workup 2. Quench & Neutralize purification Purification (Crystallization/Chromatography) workup->purification 3. Isolate Crude Product product 2-Benzyl-Pyrimidine Derivative purification->product 4. Obtain Pure Product

Caption: General experimental workflow for pyrimidine synthesis.

Protocol 1.1: Synthesis of 2-Benzyl-4,6-dimethylpyrimidine from Acetylacetone

This protocol details the reaction with a symmetrical β-diketone, providing a straightforward route to a disubstituted pyrimidine.

Causality Behind Experimental Choices:

  • Base (Sodium Ethoxide): Sodium ethoxide serves a dual purpose. It is required to deprotonate the hydrochloride salt, liberating the free phenylacetamidine nucleophile. It also promotes the formation of the enolate from acetylacetone, although the primary pathway involves nucleophilic attack by the amidine.

  • Solvent (Ethanol): Ethanol is an excellent solvent for all reactants and the sodium ethoxide base. Its boiling point allows the reaction to be conducted at an elevated temperature (reflux), ensuring a sufficient reaction rate.

  • Reflux Conditions: Heating is necessary to overcome the activation energy of the condensation and subsequent dehydration steps, driving the reaction to completion.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Phenylethanimidamide HCl170.6510.01.0
Acetylacetone100.1210.01.0
Sodium Ethoxide (21% in EtOH)68.0511.01.1
Ethanol, Absolute-50 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.71 g, 10.0 mmol) and absolute ethanol (30 mL).

  • Base Addition: While stirring, add the sodium ethoxide solution (21% w/w in ethanol, ~4.2 mL, 11.0 mmol) to the suspension. Stir for 15 minutes at room temperature. The mixture should become a clear solution as the free amidine is formed.

  • Diketone Addition: Add acetylacetone (1.02 mL, 10.0 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to afford the pure 2-benzyl-4,6-dimethylpyrimidine.

Part 2: Synthesis of 2-Benzyl-Substituted Imidazoles

The imidazole ring is another cornerstone heterocycle in medicinal chemistry, famously present in the amino acid histidine and numerous pharmaceuticals.[11][14] The synthesis of imidazoles often involves the condensation of a C-N-C fragment (from an amidine) with a C-C dielectrophile.[12][13] Phenylacetamidine hydrochloride is an ideal precursor for preparing 2-benzyl-imidazoles, which are valuable scaffolds in drug discovery.

Reaction Principle and Mechanistic Insight

A common and effective route to substituted imidazoles is the reaction of an amidine with an α-haloketone.[10] This process involves an initial Sₙ2 reaction where one of the amidine nitrogens displaces the halide. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization, often facilitated by the reaction conditions, to form the stable imidazole ring. This method allows for precise control over the substituents at the 2, 4, and 5-positions of the imidazole core.

G reagents Phenylacetamidine (from HCl salt + Base) + α-Haloketone (R-CO-CH₂-X) intermediate1 Sₙ2 Adduct (Amidinium Salt Intermediate) reagents->intermediate1 1. Nucleophilic Attack (Displaces Halide) intermediate2 Cyclized Intermediate (Dihydro-imidazole) intermediate1->intermediate2 2. Intramolecular Cyclization product 2-Benzyl-4-R-imidazole intermediate2->product 3. Dehydration/ Aromatization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. This document provides in-depth, field-proven insights based on established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, primarily via the Pinner reaction, which is the most classical and reliable method.[1]

Q1: What is the Pinner reaction and why is it used for this synthesis?

The Pinner reaction is an acid-catalyzed process that converts a nitrile (in this case, benzyl cyanide or phenylacetonitrile) and an alcohol (typically ethanol) into an imidate salt, known as a Pinner salt.[2][3] This intermediate is then reacted with ammonia to yield the final amidine hydrochloride product.[4][5] It is a widely used method due to its reliability and applicability to a broad range of nitriles.[1][4]

Q2: What are the critical reagents and conditions for this synthesis?

The key reagents are benzyl cyanide (C₆H₅CH₂CN), an anhydrous alcohol (e.g., ethanol), and a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas.[6][7] The reaction must be conducted under strictly anhydrous (water-free) conditions because the presence of water can lead to the hydrolysis of the intermediate imidate, forming an ester as a significant byproduct and reducing the yield of the desired amidine.[4][8]

Q3: Why are low temperatures important during the Pinner salt formation?

Temperature control is crucial. The initial reaction to form the Pinner salt (the imidate hydrochloride) is typically carried out at low temperatures (e.g., 0 °C)[4]. This is because the imidate salt intermediate is thermodynamically unstable and can decompose or rearrange into byproducts like amides and alkyl chlorides at higher temperatures, thus lowering the overall yield.[1][2]

Q4: What are the main safety concerns when performing this synthesis?

  • Benzyl Cyanide (Phenylacetonitrile): This compound is poisonous and can be fatal if inhaled, swallowed, or absorbed through the skin. Contact can also cause burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[6]

  • Anhydrous Hydrogen Chloride (HCl): Gaseous HCl is highly toxic and corrosive.[9] It must be handled with extreme care in a fume hood, using appropriate gas handling equipment. Milder, in-situ methods of generating HCl, such as from trimethylsilyl chloride (TMSCl) and ethanol, have been developed to mitigate these risks.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Action & Explanation
Presence of Water Action: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Causality: Water is detrimental to the Pinner reaction.[8] It competes with the alcohol as a nucleophile and hydrolyzes the reactive nitrilium ion intermediate or the subsequent Pinner salt, leading to the formation of phenylacetic acid or its ester instead of the desired amidine.[5][8]
Incomplete Reaction Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] If the starting material (benzyl cyanide) is still present, consider increasing the reaction time or ensuring a sufficient amount of HCl has been introduced to the system.Causality: The reaction requires complete protonation of the nitrile to form the highly activated nitrilium cation, which is the key electrophile.[8] Insufficient acid or time will result in an incomplete conversion.
Poor Reagent Quality Action: Use freshly distilled or purified benzyl cyanide and anhydrous ethanol. The quality of benzyl chloride used to prepare the benzyl cyanide can significantly affect the yield.[11]Causality: Impurities in the starting materials can interfere with the reaction. For instance, benzyl alcohol as an impurity in benzyl cyanide could lead to side reactions.[12]
Suboptimal Temperature Action: Maintain a low temperature (0-5 °C) during the addition of HCl and the initial formation of the Pinner salt.[4] For the subsequent ammonolysis step, the temperature may be raised moderately (e.g., to 30 °C) to drive the reaction to completion.[4]Causality: The Pinner salt intermediate is thermally labile.[1][2] Elevated temperatures during its formation can cause it to decompose into N-substituted amides or other byproducts, directly impacting the final yield.
Issue 2: The Final Product is an Oil or Gummy Solid, Not a Crystalline Powder
Potential Cause Troubleshooting Action & Explanation
Presence of Impurities Action: The most common impurity is ammonium chloride (NH₄Cl), a byproduct of the ammonolysis step.[13] The presence of solvent residues or other organic byproducts can also inhibit crystallization. A thorough purification by recrystallization is necessary.Causality: Impurities disrupt the crystal lattice formation. Ammonium chloride, being highly polar, can trap water and solvents, leading to an oily or sticky product.
Incorrect pH during Workup Action: Ensure the pH is appropriately controlled during the workup and isolation steps. The amidine is a strong organic base and is isolated as its hydrochloride salt.[14]Causality: If the solution becomes too basic during workup, the free base of the amidine may be liberated. The free base is often an oil or a low-melting solid, which is more difficult to handle and purify than the crystalline hydrochloride salt.
Ineffective Recrystallization Action: Choose an appropriate solvent system for recrystallization. A common method is to dissolve the crude product in a minimal amount of a polar solvent like ethanol and then induce precipitation by adding a less polar co-solvent such as diethyl ether or ethyl acetate.[4][14] Cooling the solution will further promote crystallization.Causality: Successful recrystallization depends on the product being soluble in a hot solvent and insoluble in a cold solvent. A solvent/co-solvent system provides a wider range of polarities to achieve this differential solubility.
Issue 3: The Isolated Product is Impure (Confirmed by NMR/MS)
Potential Cause Troubleshooting Action & Explanation
Ammonium Chloride (NH₄Cl) Action: Purify the product by recrystallization from an alcohol/ether mixture. Alternatively, a patented method suggests treating an alcoholic solution of the crude product with a sodium or potassium alkoxide. This reacts with NH₄Cl to form gaseous ammonia and a precipitating alkali metal chloride (NaCl or KCl), which can be filtered off.[13]Causality: NH₄Cl is a salt byproduct formed when ammonia neutralizes the excess HCl and reacts with the Pinner salt. Its solubility properties differ from the desired organic salt, allowing for separation.
Phenylacetamide Action: Ensure strictly anhydrous conditions are maintained throughout the first step of the reaction.Causality: Phenylacetamide can form through a Ritter-type side reaction, especially if benzyl alcohol is present as an impurity or if certain Lewis acids are used.[9] It can also arise from the decomposition of the imidate intermediate.
Phenylacetic Acid Ethyl Ester Action: Rigorously exclude water from the reaction. Do not perform the workup under strongly acidic aqueous conditions for prolonged periods.Causality: This ester is formed when the imidate hydrochloride intermediate (Pinner salt) is hydrolyzed by water instead of reacting with ammonia.[2][8]

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound via Pinner Reaction

This is a generalized procedure based on established Pinner reaction protocols.[4]

  • Preparation: Set up a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Reagent Addition: In a fume hood, charge the flask with anhydrous ethanol and benzyl cyanide (1.0 equivalent).

  • Acidification: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by TLC. The reaction is typically complete after several hours.

  • Ammonolysis: Once the formation of the Pinner salt is complete, cool the reaction mixture again to 0-5 °C. Purge the solution with anhydrous ammonia gas until the mixture is basic (pH ≥ 8).

  • Reaction Completion: Raise the temperature to approximately 30 °C and stir for several hours to ensure complete conversion to the amidine.

  • Isolation: Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the inorganic salts with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude residue from a suitable solvent system (e.g., ethanol/ethyl acetate or ethanol/diethyl ether) to yield pure this compound as a crystalline solid.[4]

Visualizations

Pinner Reaction Mechanism

The following diagram illustrates the mechanism for the formation of the Pinner salt and its subsequent conversion to an amidine.

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation Nitrile Benzyl Cyanide (R-C≡N) Protonated_Nitrile Nitrilium Cation (R-C≡N⁺-H) Nitrile->Protonated_Nitrile + HCl Pinner_Salt_Intermediate Imidate Intermediate Protonated_Nitrile->Pinner_Salt_Intermediate + R'-OH Alcohol Ethanol (R'-OH) Alcohol->Pinner_Salt_Intermediate Pinner_Salt Pinner Salt (Imidate Hydrochloride) Pinner_Salt_Intermediate->Pinner_Salt Proton Transfer Tetrahedral_Intermediate Tetrahedral Intermediate Pinner_Salt->Tetrahedral_Intermediate + NH₃ Amidine_HCl 2-Phenylethanimidamide Hydrochloride Ammonia Ammonia (NH₃) Ammonia->Tetrahedral_Intermediate Tetrahedral_Intermediate->Amidine_HCl - R'-OH

Caption: Mechanism of the Pinner reaction for amidine synthesis.

General Experimental Workflow

This workflow outlines the key stages of the synthesis and purification process.

Workflow A 1. Reagent Setup (Anhydrous Conditions) B 2. Pinner Salt Formation (Benzyl Cyanide + EtOH + HCl @ 0°C) A->B C 3. Ammonolysis (Add NH₃, warm to 30°C) B->C D 4. Filtration (Remove NH₄Cl) C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Recrystallization (e.g., EtOH/EtOAc) E->F G 7. Final Product (Pure Amidine HCl) F->G

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree: Low Yield

Use this decision tree to diagnose the cause of low product yield.

Troubleshooting Start Low Yield Observed Check_Water Were anhydrous conditions maintained? Start->Check_Water Check_Temp Was temperature controlled at 0°C? Check_Water->Check_Temp Yes Cause_Hydrolysis Likely Cause: Hydrolysis to Ester/Acid Check_Water->Cause_Hydrolysis No Check_TLC Does TLC show unreacted starting material? Check_Temp->Check_TLC Yes Cause_Decomp Likely Cause: Intermediate Decomposition Check_Temp->Cause_Decomp No Check_Reagents Are reagents of high purity? Check_TLC->Check_Reagents No Cause_Incomplete Likely Cause: Incomplete Reaction Check_TLC->Cause_Incomplete Yes Cause_Impurity Likely Cause: Reagent Impurities Check_Reagents->Cause_Impurity No Solution Review Protocols and Re-run Check_Reagents->Solution Yes Cause_Hydrolysis->Solution Cause_Decomp->Solution Cause_Incomplete->Solution Cause_Impurity->Solution

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 2-Phenylethanimidamide Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Phenylethanimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability and potential degradation pathways, offering practical solutions to common challenges encountered in the laboratory.

Introduction to Stability of this compound

This compound is a compound of interest in pharmaceutical research. Understanding its stability and degradation profile is crucial for developing robust formulations and ensuring the quality and efficacy of potential drug products.[1][2][3] This guide will delve into the predicted degradation pathways based on the chemical nature of the imidamide functional group and the phenylethylamine backbone.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, heat, and light to accelerate its decomposition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the two primary degradation pathways are predicted to be hydrolysis of the imidamide group and oxidation of the phenylethylamine moiety.

  • Hydrolysis: The imidamide functional group is susceptible to hydrolysis, which would likely yield 2-phenylethylamine and a derivative of formic acid or a related compound. Under more extensive hydrolytic conditions, further degradation to phenylacetic acid is possible.

  • Oxidation: The phenylethylamine portion of the molecule can be oxidized, potentially leading to the formation of phenylacetaldehyde, which can be further oxidized to phenylacetic acid.[5]

Q2: What are the expected major degradation products?

The primary expected degradation products are:

  • 2-Phenylethylamine: Formed from the hydrolysis of the imidamide bond.

  • Phenylacetic acid: Can be formed through the oxidation of 2-phenylethylamine or potentially through extensive hydrolysis.[5][6]

  • Phenylacetaldehyde: An intermediate in the oxidation of 2-phenylethylamine.[5]

Q3: How can I minimize degradation during sample preparation and analysis?

To minimize degradation, consider the following:

  • pH control: Maintain a neutral or slightly acidic pH, as both strongly acidic and basic conditions can accelerate hydrolysis.

  • Temperature control: Keep samples cool, preferably refrigerated or on ice, to slow down the rate of degradation.

  • Protection from light: Use amber vials or work in a low-light environment to prevent photodegradation.

  • Use of antioxidants: If oxidation is a concern, consider adding a small amount of an antioxidant like ascorbic acid to your sample solutions.

  • Prompt analysis: Analyze samples as quickly as possible after preparation.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying this compound and its potential degradation products.[7][8] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and structural information.[9][10][11][12][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid appearance of unknown peaks in chromatogram Hydrolysis or Oxidation: The compound is degrading in the sample vial or during the analytical run.1. Check pH of mobile phase and sample diluent: Ensure they are in a stable range for the analyte. 2. Control Temperature: Use a cooled autosampler. 3. Prepare fresh samples: Analyze immediately after preparation. 4. De-gas solvents: To minimize dissolved oxygen and reduce oxidation.
Inconsistent peak areas for the main compound Incomplete dissolution or ongoing degradation. 1. Optimize sample solvent: Ensure complete dissolution of the hydrochloride salt. 2. Verify instrument performance: Run a system suitability test. 3. Review sample preparation procedure: Ensure consistency and minimize time between preparation and injection.
Difficulty in separating parent compound from degradation products Suboptimal chromatographic conditions. 1. Adjust mobile phase composition: Vary the organic solvent to aqueous buffer ratio. 2. Change pH of the mobile phase: This can alter the retention of ionizable compounds. 3. Try a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide better selectivity.[8]
Mass balance in forced degradation studies is poor (<90%) Formation of non-UV active or volatile degradation products, or irreversible adsorption to the column. 1. Use a universal detector: Such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. Analyze headspace for volatile compounds: Using Gas Chromatography (GC). 3. Check for column recovery: Inject a known amount of the compound and calculate the recovery.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation Pathway

G 2-Phenylethanimidamide 2-Phenylethanimidamide 2-Phenylethylamine 2-Phenylethylamine 2-Phenylethanimidamide->2-Phenylethylamine Hydrolysis (H₂O, H⁺/OH⁻) Phenylacetaldehyde Phenylacetaldehyde 2-Phenylethylamine->Phenylacetaldehyde Oxidative Deamination Phenylacetic Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic Acid Oxidation

Caption: Predicted hydrolytic degradation pathway of 2-phenylethanimidamide.

Oxidative Degradation Pathway

G 2-Phenylethanimidamide 2-Phenylethanimidamide Oxidized Imidamide Derivative Oxidized Imidamide Derivative 2-Phenylethanimidamide->Oxidized Imidamide Derivative Oxidation 2-Phenylethylamine 2-Phenylethylamine 2-Phenylethanimidamide->2-Phenylethylamine Hydrolysis Phenylacetaldehyde Phenylacetaldehyde 2-Phenylethylamine->Phenylacetaldehyde Oxidation Phenylacetic Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic Acid Further Oxidation

Caption: Predicted oxidative degradation pathway of 2-phenylethanimidamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation to identify the primary degradation products.[1]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water or a suitable co-solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[14]

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Neutralization and Dilution:

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS detection

Method Validation Workflow:

G Method Development Method Development Forced Degradation Forced Degradation Method Development->Forced Degradation Specificity Specificity Forced Degradation->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for analytical method validation.

References

Technical Support Center: Crystallization of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of 2-phenylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. While specific literature on the crystallization of this compound is not extensively detailed, the principles outlined here are derived from established best practices for crystallizing polar organic molecules, particularly amidine hydrochlorides and structurally related phenethylamine salts.[1][2][3] This resource synthesizes field-proven insights and foundational scientific principles to help you navigate the challenges of obtaining high-quality crystals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a direct question-and-answer format.

Question 1: My this compound refuses to crystallize and has "oiled out." What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of your compound (or a melting point depression caused by impurities).[4] An oil is undesirable as it rarely forms pure crystals and tends to trap impurities.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Heat the solution until the oil completely redissolves.

  • Add More "Good" Solvent: Add a small amount of the solvent in which your compound is highly soluble (the "good" solvent). This reduces the supersaturation level.[4]

  • Slow Down the Cooling: Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it within a larger beaker to create a dead air space, slowing heat transfer. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.[4]

  • Lower the Saturation Temperature: Try to set up the crystallization at a lower initial temperature, which may be below the compound's melting point.

If the problem persists, it may indicate that the compound is highly impure, significantly lowering its melting point. Consider an additional purification step (e.g., a column chromatography wash) before re-attempting crystallization.[1]

Question 2: I've obtained a solid, but it's a fine powder or very small, needle-like crystals. How can I grow larger, higher-quality crystals?

Answer:

The formation of powder or microcrystals indicates that nucleation occurred too rapidly and massively, leaving insufficient time for individual crystals to grow larger.[1] This is a common consequence of a solution that is too supersaturated or cooled too quickly.[5]

Strategies for Growing Larger Crystals:

  • Reduce Supersaturation: The most effective method is to reduce the degree of supersaturation. Re-dissolve the solid in a slightly larger volume of solvent (or solvent mixture) and allow it to cool more slowly.[4]

  • Use Vapor Diffusion: This is arguably the best method for growing high-quality single crystals from a small amount of material.[1] It establishes a very slow and controlled increase in supersaturation. (See Protocol 1 for a detailed methodology).

  • Minimize Mechanical Disturbance: Avoid excessive scratching or agitation. While these can induce crystallization, they can also create too many nucleation sites. Let the solution stand undisturbed in a vibration-free location.[6]

  • Solvent System Optimization: The choice of solvent significantly impacts crystal habit.[7][8] Experiment with different solvent/anti-solvent systems. A system that provides moderate solubility at room temperature and good solubility when heated is ideal.

Question 3: My product won't crystallize from a clear, supersaturated solution. How can I induce crystallization?

Answer:

A clear, stable supersaturated solution has a kinetic barrier to nucleation. Several techniques can be used to overcome this barrier and initiate crystal formation.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[9] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to form.

  • Seeding: Introduce a "seed crystal"—a tiny crystal of pure this compound—into the solution.[6] This provides a perfect template for further crystal growth. If you don't have a pure crystal, try dipping a glass rod into the solution, letting the solvent evaporate off the tip to form a solid residue, and then re-introducing the rod into the solution.[9]

  • Flash Freezing: Cool a small portion of the solution rapidly (e.g., with an ice bath or dry ice/acetone bath) to force out some solid. This solid can then act as a seed for the main solution upon warming back to room temperature.

  • Increase Concentration: If induction methods fail, you may have too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.[4]

Question 4: After crystallization, my product is still impure. What are the likely causes?

Answer:

While crystallization is a powerful purification technique, it has its limits. Impurities can persist for several reasons:

  • Co-crystallization of Byproducts: In the synthesis of amidine hydrochlorides, a common byproduct is ammonium chloride, which can co-crystallize with the desired product.[2] If your synthesis involves ammonium chloride as a reagent or byproduct, consider a purification method that separates them based on solubility differences in specific solvents (e.g., washing with a solvent that dissolves one but not the other).

  • Inclusion in the Crystal Lattice: Rapid crystal growth can trap pockets of impure solvent (mother liquor) within the crystal. This is another reason why slow, controlled crystallization is crucial.

  • Insufficient Purity Before Crystallization: Crystallization is most effective for removing small amounts of impurities. If your starting material has a purity below 80-90%, it's highly recommended to perform a preliminary purification.[1]

Frequently Asked Questions (FAQs)

What are the key properties of this compound to consider for crystallization?

As an amidine hydrochloride, this compound is a polar organic salt. Key properties include:

  • High Polarity: The presence of the charged hydrochloride group and the nitrogen atoms makes the molecule highly polar. This dictates that polar solvents will be required for dissolution.[10]

  • Hydrogen Bonding Capability: The molecule has multiple hydrogen bond donors (-NH2) and acceptors (N), which is crucial for forming a stable crystal lattice.[1] Solvents that can participate in hydrogen bonding (like alcohols) can either help or hinder crystallization depending on the system.

  • Solubility: It is expected to be soluble in polar protic solvents like water, ethanol, and methanol, and less soluble or insoluble in nonpolar solvents like hexane and toluene.[10][11]

What is the best general technique for crystallizing a polar salt like this?

For growing high-quality crystals suitable for analysis (like X-ray diffraction), vapor diffusion is often the most successful method. It allows for a very slow and controlled approach to supersaturation. For bulk purification where crystal quality is less critical, slow cooling of a saturated solution or solvent-antisolvent addition are effective and scalable techniques.[1]

How does the hydrochloride salt form affect crystallization?

Forming a hydrochloride salt is a common strategy to improve the crystallinity of basic organic compounds.[12] The salt form introduces strong ionic interactions and enhances the potential for hydrogen bonding, which provides the necessary energy and structural organization to form a stable, well-ordered crystal lattice.[1] This often leads to higher melting points and better crystal quality compared to the freebase form.

Why is purity important before starting crystallization?

Crystallization is a purification technique, not a magic bullet. The process works because molecules of the same type fit together better in a crystal lattice than they do with impurity molecules. However, high levels of impurities can suppress the melting point (leading to oiling out) or inhibit crystal nucleation altogether.[4] A minimum purity of 80-90% is recommended before attempting to grow crystals for analysis.[1]

Data Presentation & Protocols

Table 1: Solvent Selection Guide for Polar Organic Salts

The ideal solvent system is one where the compound is moderately soluble at room temperature but highly soluble at an elevated temperature. Often, a mixture of a "good" solvent (high solubility) and an "anti-solvent" (low solubility) is used.[6][13]

SolventTypePolarity (Dielectric Constant)Boiling Point (°C)Typical Use
WaterPolar Protic80.1100Good solvent for highly polar salts.
EthanolPolar Protic24.578Excellent general-purpose solvent for many salts.[13]
MethanolPolar Protic32.765Good solvent, but higher volatility.
IsopropanolPolar Protic19.982Good solvent, less volatile than ethanol.
AcetonitrilePolar Aprotic37.582Often a good choice for recrystallization.[14]
AcetonePolar Aprotic20.756Can be a good solvent, but very volatile.[13]
Tetrahydrofuran (THF)Polar Aprotic7.666Can be used as a co-solvent.[13]
Dichloromethane (DCM)Polar Aprotic9.140Often used as an anti-solvent. Very volatile.[1]
TolueneNonpolar2.4111Anti-solvent.
HexanesNonpolar1.9~69Anti-solvent.[13]
Experimental Protocol 1: Vapor Diffusion Crystallization

This method is ideal for producing high-quality crystals from milligram quantities of material.[1]

Materials:

  • Small inner vial (e.g., 2 mL glass vial)

  • Larger outer vial or jar with a tight-sealing cap (e.g., 20 mL scintillation vial)

  • This compound (purified)

  • "Good" solvent (e.g., Ethanol)

  • "Anti-solvent" (e.g., Toluene or Hexanes)

Procedure:

  • Dissolve your compound (~5-10 mg) in the minimum amount of the "good" solvent in the small inner vial. The goal is a clear, concentrated solution.

  • In the larger outer vial, add 1-2 mL of the "anti-solvent."

  • Carefully place the small inner vial (uncapped) inside the larger outer vial. Do not allow the liquids to mix.

  • Seal the outer vial tightly.

  • Over several hours to days, the volatile anti-solvent will slowly diffuse into the good solvent in the inner vial.

  • This slow diffusion gradually lowers the solubility of your compound in the mixed solvent system, leading to a slow and controlled crystallization process.

  • Leave the setup undisturbed in a stable environment until suitable crystals have formed.

Visualizations

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Select Solvent System B Dissolve Impure Compound in Minimum Hot Solvent A->B 'Like dissolves like' C Slowly Cool Solution (or use other method) B->C Create supersaturated solution D Induce Crystallization (If Necessary) C->D If no nucleation E Allow Crystals to Grow C->E If nucleation occurs D->E F Isolate Crystals (e.g., Vacuum Filtration) E->F G Wash with Cold Solvent F->G Remove mother liquor H Dry Crystals G->H

Caption: A generalized workflow for the purification of a solid compound by crystallization.

Diagram 2: Troubleshooting Decision Tree - "My Compound Won't Crystallize"

G Start Start: Clear Supersaturated Solution (No Crystals) Scratch Action: Scratch flask with glass rod Start->Scratch Result1 Crystals Form? Scratch->Result1 Seed Action: Add a seed crystal Result1->Seed No Success Success: Allow crystals to grow Result1->Success Yes Result2 Crystals Form? Seed->Result2 Evap Hypothesis: Too much solvent. Action: Evaporate ~25% of solvent and re-cool. Result2->Evap No Result2->Success Yes Reassess Re-evaluate: - Check purity - Try new solvent system Evap->Reassess

Caption: A decision tree for inducing crystallization in a stable supersaturated solution.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-Phenylethanimidamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot effectively and optimize your outcomes. The synthesis of amidines, particularly via the Pinner reaction, is a classic yet nuanced transformation where careful control over conditions is paramount to success.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of this compound.

Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?

This is the most common issue, and it almost invariably points to one of two culprits: the presence of water or insufficient acid catalysis.

  • The Critical Role of Anhydrous Conditions: The Pinner reaction proceeds through a highly moisture-sensitive intermediate, an imino ester salt (often called a Pinner salt).[1][2] Water is a competing nucleophile that will readily attack this intermediate. Instead of reacting with ammonia or an amine to form the desired amidine, the intermediate is hydrolyzed to form the corresponding ester as a major byproduct, leading to significant yield loss.[3]

    • Causality: The reaction mechanism involves the protonation of the nitrile, making it a potent electrophile. The alcohol then acts as a nucleophile. If water is present, it can intercept the protonated nitrile or, more commonly, hydrolyze the resulting Pinner salt.

    • Solution:

      • Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

      • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone for ethers) and distilled.

      • Reagents: Use fresh, high-purity 2-phenylethanenitrile (benzyl cyanide) and anhydrous alcohol (typically ethanol or methanol).

  • Insufficient Acid Catalyst (HCl): The reaction requires a strong acid to protonate the nitrile nitrogen, thereby activating it for nucleophilic attack by the alcohol.[3]

    • Causality: Without sufficient protonation, the nitrile is not electrophilic enough to react with the alcohol, and the reaction will not proceed.

    • Solution: The most effective method is to bubble dry HCl gas through the reaction mixture at a low temperature (0°C).[2] Alternatively, a freshly prepared, saturated solution of HCl in an anhydrous solvent like diethyl ether or dioxane can be used. Milder, in situ methods for generating HCl, such as the reaction of trimethylsilyl chloride (TMSCl) with an alcohol, have also been reported and can offer better control.[4][5]

Q2: I've isolated my product, but it's an oily or sticky substance, not the expected crystalline solid. How can I purify it?

An oily product suggests the presence of impurities, residual solvent, or byproducts. This compound is typically a white to off-white crystalline solid.[6]

  • Common Impurities:

    • Unreacted Starting Material: 2-phenylethanenitrile.

    • Byproducts: Ethyl 2-phenylethanoate (from hydrolysis of the Pinner salt) or 2-phenylethanamide (from hydrolysis of the nitrile or thermal rearrangement of the Pinner salt).[1][7][8]

    • Solvent: Trapped reaction or workup solvent.

  • Purification Protocol: Recrystallization

    • Solvent Selection: The ideal solvent system will dissolve the crude product when hot but result in poor solubility when cold. For a hydrochloride salt, polar protic/aprotic solvent mixtures are often effective. A good starting point is an ethanol/diethyl ether or isopropanol/ethyl acetate mixture.

    • Procedure:

      • Dissolve the crude oil in a minimal amount of the hot primary solvent (e.g., ethanol).

      • If impurities are present, you may perform a hot filtration.

      • Slowly add the anti-solvent (e.g., diethyl ether) at room temperature until the solution becomes faintly turbid.

      • Cool the mixture slowly, first to room temperature, and then in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under vacuum.

Q3: My analytical data (NMR) is inconsistent, suggesting a mixture of products. What are the likely side reactions?

The Pinner reaction pathway is a branch point from which several outcomes are possible depending on the conditions.

  • Pathway 1 (Desired): Nitrile + Alcohol + HCl → Imino Ester HCl (Pinner Salt) → + NH₃ → Amidine HCl.

  • Pathway 2 (Ester Formation): Imino Ester HCl + H₂O → Ester + NH₄Cl.[1][2] This is favored by adventitious moisture.

  • Pathway 3 (Amide Formation): Imino Ester HCl → (Heat) → Amide + Alkyl Chloride. This is an irreversible thermal rearrangement known as the Chapman rearrangement, favored by higher temperatures.[1][8]

  • Pathway 4 (Orthoester Formation): Imino Ester HCl + Excess Alcohol → Orthoester.[3] This is typically favored when a large excess of alcohol is used as the solvent.

Side_Reactions

To favor the desired amidine, it is crucial to maintain low temperatures (typically 0°C to room temperature) and strictly anhydrous conditions throughout the formation of the Pinner salt, followed by a controlled ammonolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Pinner synthesis of this compound?

The reaction proceeds in two main stages: the formation of the Pinner salt and its subsequent conversion to the amidine.

  • Activation: Anhydrous hydrogen chloride protonates the nitrogen atom of the 2-phenylethanenitrile. This dramatically increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: An anhydrous alcohol (e.g., ethanol) attacks the activated nitrile carbon, forming a protonated imino ester intermediate.

  • Deprotonation: A chloride ion or another alcohol molecule removes a proton to yield the neutral imino ester.

  • Salt Formation: The basic nitrogen of the imino ester is immediately protonated by the excess HCl in the medium to form the stable, isolable imino ester hydrochloride, or Pinner salt.

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia. Ammonia attacks the electrophilic carbon, leading to the displacement of the alcohol and formation of the amidinium hydrochloride salt.

Pinner_Mechanism

Q2: What are the optimal reaction parameters for this synthesis?

While optimization is substrate-specific, the following parameters provide a robust starting point for the synthesis of this compound.

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes thermal rearrangement of the Pinner salt to the amide byproduct.[1][8]
Solvent Anhydrous Diethyl Ether, Dioxane, or ChloroformAprotic solvents that can be made rigorously dry and do not compete in the reaction.
Acid Anhydrous HCl (gas or saturated solution)Provides the necessary protonation to activate the nitrile.[2]
Reactant Ratio Nitrile:Alcohol:HCl (approx. 1:1.1:1.5)A slight excess of alcohol drives the reaction, and excess HCl ensures full protonation.
Reaction Time 6 - 24 hoursReaction progress should be monitored (e.g., by TLC or disappearance of the nitrile peak in IR).
Q3: What are the primary safety considerations?
  • 2-Phenylethanenitrile (Benzyl Cyanide): This is a toxic compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Anhydrous Hydrogen Chloride: HCl is a highly corrosive and toxic gas. All operations involving HCl gas must be performed in a chemical fume hood.[10] Ensure the apparatus is secure and has a trap (e.g., a mineral oil bubbler followed by a base trap) to manage excess gas.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Q4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and physical methods is essential.

TechniqueExpected Result for 2-Phenylethanimidamide HCl
¹H NMR - Aromatic protons (multiplet, ~7.2-7.4 ppm).- Methylene protons (-CH₂-, singlet or triplet, ~2.8-3.0 ppm).- Amidine protons (-NH₂, broad singlets, may be downfield and exchangeable with D₂O).
¹³C NMR - Aromatic carbons.- Methylene carbon (-CH₂-).- Imidamide carbon (C=N), typically in the 160-170 ppm range.
IR Spectroscopy - N-H stretching bands (~3100-3400 cm⁻¹).- C=N stretching band (~1650-1680 cm⁻¹).- Aromatic C-H and C=C bands.
Melting Point Compare the experimentally determined melting point with literature values for a pure sample.

Detailed Experimental Protocol

Workflow

Step 1: Formation of Ethyl 2-phenylethanimidate hydrochloride (Pinner Salt)

  • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube. Maintain a positive pressure of nitrogen or argon.

  • In the flask, dissolve 2-phenylethanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate should begin to form. Continue the addition until the solution is saturated and precipitation is complete (approx. 1.5 eq of HCl).

  • Seal the flask and allow it to stir at 0°C for 2 hours, then let it stand at 4°C (in a refrigerator) overnight.

  • Collect the white crystalline precipitate (the Pinner salt) by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

  • Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., ethanol) in a sealed flask.

  • Cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in methanol until the reaction is complete (monitor by TLC).

  • Ammonium chloride will precipitate. Filter off the solid ammonium chloride.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product using a suitable solvent system (e.g., isopropanol/diethyl ether) as described in the troubleshooting section.

References

Technical Support Center: Purification of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenylethanimidamide hydrochloride (CAS 2498-46-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of this compound?

This compound is generally a white to off-white crystalline solid.[1] It is the protonated salt form of the 2-phenylethanimidamide base, which enhances its stability and solubility in polar solvents.[1] It is known to be soluble in water and various organic solvents, a key consideration for selecting a purification method.[1]

Q2: What are the most common impurities I should expect from its synthesis?

The most common synthetic route to amidine hydrochlorides like this one is the Pinner reaction.[2][3] Based on this synthesis, the following impurities are frequently encountered:

  • Ammonium Chloride (NH₄Cl): A very common byproduct in amidine synthesis, which can be challenging to separate due to its polar, salt-like nature.[4]

  • Unreacted Phenylacetonitrile: The starting nitrile may be carried through the reaction if the conversion is incomplete.

  • Pinner Salt Intermediate (Alkyl Phenylacetimidate Hydrochloride): The intermediate of the Pinner reaction can persist if the subsequent ammonolysis step is not complete.[2][3][5][6][7]

  • Phenylacetamide: Hydrolysis of the imidamide or the imidate intermediate can lead to the formation of the corresponding amide.

  • Ethyl Phenylacetate: If water is present during the Pinner reaction (which uses an alcohol like ethanol as a reagent/solvent), it can react with the Pinner salt intermediate to form the corresponding ester.[2][5][7]

Q3: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting even minor impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Elemental Analysis: Determines the elemental composition (C, H, N, Cl) and compares it to the theoretical values.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: My crude product is an oil or a waxy solid and fails to crystallize.

This is a common issue when residual solvents or impurities are present, disrupting the crystal lattice formation. Recrystallization is the primary method to address this.

Underlying Cause: The high polarity of the hydrochloride salt can make it challenging to find a single solvent that provides a good solubility differential between hot and cold conditions. Therefore, a two-solvent system is often most effective.

Solution: Two-Solvent Recrystallization Protocol

This protocol aims to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "bad" or "anti-solvent" (in which it is poorly soluble) to induce precipitation of the pure compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent pair from Table 1. A good starting point is an alcohol as the "good" solvent and an ether or nonpolar solvent as the "anti-solvent".

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., isopropanol) required to fully dissolve the solid. Stir and maintain the temperature near the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., diethyl ether) dropwise until you observe persistent cloudiness (the saturation point).[8]

  • Re-dissolution: If significant precipitation occurs, add a few drops of the hot "good" solvent to redissolve the solid and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "anti-solvent" to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum.

Data Presentation: Suggested Recrystallization Solvent Systems

"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)Rationale & Notes
IsopropanolDiethyl EtherA common and effective pair for polar salts. The isopropanol solubilizes the salt, while the ether drastically reduces its solubility.[9]
EthanolEthyl AcetateBoth are relatively polar, so this combination is good for removing less polar impurities.
MethanolDichloromethane (DCM)Useful if the compound is highly soluble in methanol. Use with caution due to the volatility of DCM.
WaterAcetone or IsopropanolWater is an excellent solvent for hydrochloride salts, but the product may be too soluble. Use water sparingly.[10]

Visualization: Recrystallization Workflow A logical flow for the two-solvent recrystallization process.

G start Crude Oily Product dissolve Dissolve in minimum hot 'Good' Solvent start->dissolve charcoal Add Activated Charcoal (Optional for color) dissolve->charcoal If colored add_anti Add 'Anti-Solvent' dropwise to cloud point dissolve->add_anti If not colored hot_filter Hot Filtration charcoal->hot_filter hot_filter->add_anti cool_rt Slowly cool to Room Temperature add_anti->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter_wash Vacuum Filter & Wash with cold Anti-Solvent cool_ice->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystalline Product dry->end

Issue 2: My product is crystalline, but analytical data (NMR, MP) shows it's still impure.

This indicates the presence of impurities with similar solubility profiles to your product. In this case, a more targeted approach is needed.

Troubleshooting Decision Tree

G start Impure Crystalline Product impurity_id Identify Impurity Type (e.g., via NMR) start->impurity_id inorganic_salt Inorganic Salt (e.g., NH₄Cl) impurity_id->inorganic_salt Salt-like? organic_impurity Organic Impurity (Starting Material, Byproduct) impurity_id->organic_impurity Organic? treat_alkoxide Treat with Sodium Alkoxide in Alcohol to precipitate NaCl (Advanced Method) inorganic_salt->treat_alkoxide High Amount recrystallize Re-recrystallize with careful solvent choice inorganic_salt->recrystallize Trace Amount organic_impurity->recrystallize Different Polarity column Perform Column Chromatography organic_impurity->column Similar Polarity

A decision-making workflow for handling persistent impurities.

Solution A: Removing Ammonium Chloride (NH₄Cl)

Ammonium chloride is a common byproduct that can co-crystallize with the desired amidine hydrochloride.

  • Method 1: Recrystallization. A carefully chosen solvent system, like isopropanol/diethyl ether, can sometimes leave the more polar NH₄Cl behind in the mother liquor.

  • Method 2: Chemical Treatment (Advanced). A patented method for amidine hydrochlorides involves dissolving the crude product in an alcohol (e.g., ethanol) and treating it with a sodium alkoxide (e.g., sodium ethoxide).[4] The alkoxide reacts with ammonium chloride to form ammonia gas, the alcohol, and sodium chloride, which is much less soluble in the alcohol and precipitates. The precipitated NaCl can then be filtered off. Caution: This method requires anhydrous conditions and careful stoichiometric control.

Solution B: Removing Organic Impurities (e.g., Nitrile, Ester)

If recrystallization fails to remove organic impurities, column chromatography is the next logical step. Due to the polar nature of the hydrochloride salt, specialized chromatography may be required.

  • Method 1: Standard Silica Gel Chromatography. This can be challenging as the highly polar salt may stick irreversibly to the silica. It is sometimes possible to run the column using a mobile phase containing a small amount of acid (e.g., acetic acid) or a polar modifier like methanol in DCM.

  • Method 2: HILIC Chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. Using an amide-based column with a mobile phase like acetonitrile and an aqueous buffer can provide excellent separation of polar compounds.[11]

  • Method 3: Convert to Free Base. For easier handling on a standard silica column, the hydrochloride salt can be converted to its free base form by careful treatment with a base (e.g., aqueous NaHCO₃ or NaOH) and extraction into an organic solvent (e.g., ethyl acetate or DCM). After chromatographic purification of the less polar free base, the hydrochloride salt can be reformed by treating the purified base with HCl in a suitable solvent (like diethyl ether or isopropanol).

References

Technical Support Center: Synthesis of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenylethanimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and validated protocols to ensure the integrity and purity of your final product.

Introduction to the Synthesis: The Pinner Reaction

The primary route for synthesizing this compound is the Pinner reaction. This classic and reliable method involves two key steps. First, benzyl cyanide (2-phenylethanenitrile) is reacted with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate ethyl 2-phenylethanimidate hydrochloride, also known as a Pinner salt.[1] This intermediate is typically not isolated and is subsequently reacted with ammonia to yield the desired this compound.

The overall reaction is sensitive to reaction conditions, and deviations can lead to the formation of several process-related impurities. Understanding the mechanism of formation for these impurities is critical for troubleshooting and optimizing the synthesis.

Visualizing the Synthetic Pathway

Pinner_Reaction BenzylCyanide Benzyl Cyanide PinnerSalt Ethyl 2-Phenylethanimidate HCl (Pinner Salt) BenzylCyanide->PinnerSalt Step 1: Imidate Formation Ethanol_HCl Ethanol, Anhydrous HCl Ethanol_HCl->PinnerSalt FinalProduct 2-Phenylethanimidamide HCl PinnerSalt->FinalProduct Step 2: Amination Phenylacetamide 2-Phenylacetamide (Amide Impurity) PinnerSalt->Phenylacetamide Thermal Rearrangement EthylPhenylacetate Ethyl Phenylacetate (Ester Impurity) PinnerSalt->EthylPhenylacetate Hydrolysis Ammonia Ammonia Ammonia->FinalProduct AmmoniumChloride Ammonium Chloride (Byproduct) Ammonia->AmmoniumChloride Neutralization of excess HCl Water Water (impurity) Water->EthylPhenylacetate ExcessEthanol Excess Ethanol Heat Heat Heat->PinnerSalt

Caption: Synthetic pathway for 2-Phenylethanimidamide HCl and common impurity formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

FAQ 1: My final product is a sticky oil instead of a crystalline solid. What went wrong?

Answer: The presence of unreacted starting materials or side products that are oils at room temperature can prevent the crystallization of your desired product. The most likely culprits are unreacted benzyl cyanide or the formation of ethyl phenylacetate.

  • Causality:

    • Incomplete Reaction: The initial Pinner reaction to form the imidate salt may not have gone to completion. This can be due to insufficient hydrogen chloride, non-anhydrous conditions, or low reaction temperature.

    • Hydrolysis of Pinner Salt: The Pinner salt intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water in the reaction mixture will lead to the formation of ethyl phenylacetate, an ester which is an oily liquid.[1][2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Ensure the hydrogen chloride gas is dry before bubbling it through the reaction mixture.

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the benzyl cyanide starting material before proceeding with the amination step.

    • Purification: If the oily product has already formed, attempt to purify it by trituration with a non-polar solvent like diethyl ether or hexane to selectively dissolve the oily impurities, leaving the more polar amidine hydrochloride salt as a solid.

FAQ 2: The yield of my reaction is very low, and I have isolated a significant amount of a white solid that is not my product. What is it likely to be?

Answer: A common byproduct in amidine hydrochloride synthesis is ammonium chloride (NH₄Cl).[3] This is formed from the reaction of the ammonia used in the second step with any excess hydrogen chloride from the first step, or with the HCl that is part of the Pinner salt.

  • Causality:

    • Stoichiometry: The use of a large excess of ammonia and the inherent presence of hydrochloride in the Pinner salt lead to the formation of ammonium chloride as a stoichiometric byproduct.

    • Solubility: Ammonium chloride has low solubility in many organic solvents used for workup and purification, causing it to co-precipitate with the desired product.

  • Troubleshooting and Purification Protocol:

    • Protocol for Removal of Ammonium Chloride: A patented method for removing ammonium chloride involves its conversion to an insoluble metal halide.[3]

      • Dissolve the crude product in an alcohol like methanol or ethanol.

      • Add a stoichiometric amount of a metal alkoxide (e.g., sodium methoxide or sodium ethoxide) relative to the amount of ammonium chloride. This will precipitate sodium chloride, which is much less soluble in alcohols than ammonium chloride.

      • Stir the mixture, then filter to remove the precipitated sodium chloride.

      • The desired this compound can then be recovered from the filtrate by evaporation of the solvent and subsequent recrystallization.

FAQ 3: My NMR spectrum shows signals that are consistent with my product, but also some unexpected peaks. What are the likely organic impurities?

Answer: Besides unreacted starting materials, the two most common organic impurities are 2-phenylacetamide and ethyl phenylacetate.

  • Causality and Identification:

    • 2-Phenylacetamide (Amide Impurity): The Pinner salt intermediate can undergo thermal rearrangement to the more stable N-alkyl amide, especially if the reaction temperature is not kept low.[1] Alternatively, a Ritter-type reaction can occur as a side reaction.[2][4]

      • ¹H NMR Signature: Look for a characteristic singlet for the -CH₂- group adjacent to the carbonyl at around 3.5-3.6 ppm and broad singlets for the -NH₂ protons.

    • Ethyl Phenylacetate (Ester Impurity): As mentioned in FAQ 1, this is formed by the hydrolysis of the Pinner salt.

      • ¹H NMR Signature: Expect a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm for the ethyl group, and a singlet for the -CH₂- group at approximately 3.6 ppm.

  • Troubleshooting and Prevention:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation of the Pinner salt to minimize the rearrangement to the amide.[1]

    • Strict Anhydrous Conditions: To prevent ester formation, rigorously exclude water from the reaction.

Compound Potential ¹H NMR Chemical Shifts (CDCl₃)
2-Phenylethanimidamide HCl Phenyl protons (~7.2-7.4 ppm), -CH₂- (~3.7 ppm), Amidine N-H (broad, variable)
Benzyl Cyanide (Starting Material)Phenyl protons (~7.2-7.4 ppm), -CH₂- (~3.7 ppm)
2-Phenylacetamide (Amide Impurity)Phenyl protons (~7.2-7.4 ppm), -CH₂- (~3.6 ppm), -NH₂ (broad, ~5.5-6.5 ppm)
Ethyl Phenylacetate (Ester Impurity)Phenyl protons (~7.2-7.4 ppm), -OCH₂CH₃ (~4.1 ppm, q), -CH₂- (~3.6 ppm), -OCH₂CH₃ (~1.2 ppm, t)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

FAQ 4: What is a reliable method for purifying the final product?

Answer: Recrystallization is the most effective method for purifying solid this compound. The choice of solvent is crucial.

  • Solvent Selection: For hydrochloride salts, a common strategy is to use a polar solvent in which the salt is soluble at high temperatures, and then add a less polar anti-solvent to induce crystallization upon cooling.

    • Recommended Solvent Systems:

      • Ethanol/Diethyl Ether: Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

      • Methanol/Dichloromethane: Similar to the above, using methanol as the primary solvent and dichloromethane as the anti-solvent.

      • Isopropanol: In some cases, a single solvent recrystallization from isopropanol can be effective.

  • General Recrystallization Protocol:

    • Dissolve the crude solid in a minimum amount of the chosen primary solvent (e.g., ethanol) at its boiling point.

    • If using an anti-solvent, add it dropwise to the hot solution until a persistent cloudiness is observed.

    • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Methods for Impurity Profiling

To ensure the purity of your synthesized this compound, appropriate analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the final product and its potential organic impurities.

  • Suggested HPLC Method Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 210 nm or 254 nm).

    • Elution Order: Typically, the more polar amidine hydrochloride will elute earlier, followed by the less polar ester, amide, and finally the starting nitrile.

Gas Chromatography (GC)

GC is particularly useful for detecting volatile impurities, such as the starting material, benzyl cyanide.

  • Suggested GC Method Parameters:

    • Column: A polar capillary column (e.g., DB-WAX or similar).

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Program: A temperature gradient (e.g., starting at 100 °C and ramping up to 250 °C) will be necessary to separate the solvent and various components.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Workflow for Troubleshooting Impure Product

Troubleshooting_Workflow Start Crude Product Analysis (TLC, ¹H NMR) CheckSM Starting Material (Benzyl Cyanide) Present? Start->CheckSM CheckAmideEster Amide or Ester Impurities Present? CheckSM->CheckAmideEster No OptimizeStep1 Optimize Pinner Reaction: - Ensure anhydrous conditions - Increase reaction time/HCl CheckSM->OptimizeStep1 Yes CheckNH4Cl Inorganic Impurity Suspected? (Low organic purity despite clean NMR) CheckAmideEster->CheckNH4Cl No ControlTemp Strict Temperature Control (0-5°C) During Pinner Reaction CheckAmideEster->ControlTemp Amide Anhydrous Ensure Rigorous Anhydrous Conditions CheckAmideEster->Anhydrous Ester PurifyNH4Cl Purify via Alkoxide Treatment (e.g., NaOMe in MeOH) CheckNH4Cl->PurifyNH4Cl Yes Recrystallize Final Purification: Recrystallization (e.g., Ethanol/Ether) CheckNH4Cl->Recrystallize No OptimizeStep1->Recrystallize ControlTemp->Recrystallize Anhydrous->Recrystallize PurifyNH4Cl->Recrystallize FinalProduct Pure 2-Phenylethanimidamide HCl Recrystallize->FinalProduct

Caption: A logical workflow for troubleshooting and purifying 2-Phenylethanimidamide HCl.

References

Technical Support Center: Stabilizing 2-Phenylethanimidamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

This compound is a valuable research chemical, but like many amidine-containing molecules, its stability in solution can be a critical factor for experimental success and reproducibility.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your solutions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My this compound solution has turned yellow/brown.

Root Cause Analysis:

Discoloration is a common indicator of chemical degradation, often due to oxidation. The phenyl group, while relatively stable, can be susceptible to oxidation under certain conditions, especially if trace metal ions are present, which can catalyze the formation of colored byproducts. While the amidine group itself is less prone to color-changing oxidation, its degradation can lead to products that are.

Immediate Actions & Solutions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use High-Purity Solvents: Purge your solvents with an inert gas before use to remove dissolved oxygen.

  • Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light, which can catalyze oxidative processes.

Issue 2: I'm seeing a loss of compound activity or inconsistent results in my biological assays.

Root Cause Analysis:

A decline in potency is a classic sign of compound degradation. For this compound, the most probable cause is the hydrolysis of the amidine functional group. Amidines are susceptible to hydrolysis, which breaks the carbon-nitrogen double bond, converting the amidine into the corresponding amide (2-phenylacetamide) and ammonia. This reaction is highly dependent on the pH of the solution.

dot

Hydrolysis cluster_conditions Reaction Conditions PEH 2-Phenylethanimidamide (Protonated Amidine) Intermediate Tetrahedral Intermediate PEH->Intermediate Nucleophilic Attack H2O H₂O Amide 2-Phenylacetamide (Inactive Product) Intermediate->Amide Collapse & Proton Transfer Ammonia NH₄⁺ (Ammonium) Intermediate->Ammonia pH_Node pH Dependent (Accelerated at high/low pH) Temp_Node Temperature Dependent

Caption: Hydrolysis pathway of 2-Phenylethanimidamide.

Immediate Actions & Solutions:

  • pH Control: The hydrochloride salt form helps to maintain a mildly acidic pH in unbuffered aqueous solutions, which is generally favorable for amidine stability.[1] For buffered solutions, aim for a pH range of 4 to 6. Avoid highly acidic or alkaline conditions, which can catalyze hydrolysis.

  • Temperature Control: Prepare solutions fresh and store them at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

  • Aprotic Solvents for Stock Solutions: For long-term storage, consider preparing a concentrated stock solution in a dry, aprotic organic solvent like DMSO or DMF and storing it at -80°C. Dilute into your aqueous buffer immediately before the experiment.

Issue 3: My compound has precipitated out of solution.

Root Cause Analysis:

Precipitation can occur for several reasons:

  • Solubility Limits: You may have exceeded the solubility of this compound in your chosen solvent system.

  • Change in pH: If the pH of the solution increases significantly, the protonated hydrochloride salt can be converted to the free base form, which may be less soluble.

  • Degradation Products: The products of hydrolysis or other degradation pathways may be less soluble than the parent compound.

Immediate Actions & Solutions:

  • Verify Solubility: The hydrochloride salt is generally soluble in water and polar organic solvents like ethanol and methanol.[2] It is poorly soluble in nonpolar solvents.[2] If using a mixed solvent system, ensure the proportion of the poor solvent is not too high.

  • Maintain Acidic pH: Ensure your buffer system maintains a pH where the compound remains in its protonated, more soluble salt form.

  • Sonication: Gentle sonication can help to redissolve precipitated material, but if it crashes out again upon standing, you likely have a solubility or stability issue.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For long-term stability, a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents minimize the risk of hydrolysis. For immediate use in aqueous experiments, sterile, deionized water or a suitable buffer is appropriate, provided the solution is used promptly.

Q2: At what pH range is this compound most stable?

A2: While specific data for this molecule is not widely published, amidine groups are generally most stable in a slightly acidic to neutral pH range (approximately 4-7). The protonated (amidinium) form, which is stabilized by the hydrochloride counter-ion, is less susceptible to nucleophilic attack by water. Extreme pH values (both acidic and basic) will accelerate hydrolysis.

dot

Stability cluster_pH Effect of pH on Stability High Rate of\nAcid-Catalyzed Hydrolysis High Rate of Acid-Catalyzed Hydrolysis Optimal Stability\n(Protonated Form) Optimal Stability (Protonated Form) High Rate of\nBase-Catalyzed Hydrolysis High Rate of Base-Catalyzed Hydrolysis pH < 3 pH < 3 pH < 3->High Rate of\nAcid-Catalyzed Hydrolysis pH 4-7 pH 4-7 pH 4-7->Optimal Stability\n(Protonated Form) pH > 8 pH > 8 pH > 8->High Rate of\nBase-Catalyzed Hydrolysis

Caption: pH-dependent stability profile for amidines.

Q3: How should I store my solutions of this compound?

A3: Storage conditions depend on the solvent and intended duration of storage.

Solution Type Storage Temperature Duration Key Considerations
Aqueous Buffer 2-8°C< 24 hoursPrepare fresh daily. Protect from light.
Aqueous Buffer -20°C< 1 weekAliquot to avoid freeze-thaw cycles.
DMSO/DMF Stock -20°C< 1 monthUse anhydrous solvent. Keep tightly sealed.
DMSO/DMF Stock -80°C> 1 monthPreferred for long-term storage.

Q4: How can I confirm if my compound has degraded?

A4: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By comparing a freshly prepared sample to an aged or stressed sample, you can quantify the amount of parent compound remaining and identify the appearance of new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol is designed for preparing a solution for immediate use in biological or chemical assays.

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water or a pre-made, sterile buffer (pH 5.0 is a good starting point). If possible, degas the solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the solid and vortex gently until fully dissolved. If necessary, brief sonication in a room temperature water bath can be used.

  • Protection and Storage: Transfer the solution to a clean, amber glass vial to protect it from light. Store at 2-8°C and use within 24 hours.

References

Avoiding side reactions with 2-Phenylethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenylethanimidamide Hydrochloride

A Senior Application Scientist's Guide to Mitigating Side Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a Senior Application Scientist, my goal is to move beyond simple procedural steps and provide you with the causal understanding necessary to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes. Here, we will address the most common issues encountered during its use, focusing on the prevention of unwanted side reactions through robust experimental design.

Section 1: Understanding the Reagent - Core Stability and Reactivity

This section addresses fundamental questions about the nature of this compound. A clear understanding of its properties is the first line of defense against side reactions.

Q1: What exactly is this compound, and why is it supplied as a salt?

A: 2-Phenylethanimidamide is a member of the amidine family of compounds. The core structure features a carbon atom double-bonded to one nitrogen atom and single-bonded to another. It is supplied as a hydrochloride salt to enhance its stability and shelf-life. The free base form of an amidine is a strong organic base and can be hygroscopic and susceptible to degradation. The protonated form, the amidinium salt, is more crystalline, less reactive to atmospheric moisture, and easier to handle and weigh accurately.

Q2: What is the primary chemical vulnerability of the 2-Phenylethanimidamide functional group?

A: The primary point of instability is the electrophilic carbon atom situated between the two nitrogen atoms. This carbon is highly susceptible to nucleophilic attack, particularly by water. The most common and detrimental side reaction is hydrolysis , which converts the desired amidine functionality into the corresponding amide, 2-phenylethanamide. This occurs because water, even in trace amounts, can act as a nucleophile, leading to the irreversible formation of the thermodynamically stable amide.[1][2][3]

Q3: How should I properly store and handle this compound to maintain its integrity?

A: Proper storage is critical. The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator to protect it from ambient moisture.[4] For long-term storage, refrigeration at 4°C is recommended.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Section 2: Troubleshooting Common Side Reactions

This section provides a direct, problem-and-solution approach to the most frequent challenges encountered in reactions involving this compound.

Issue 1: Hydrolysis to 2-Phenylethanamide
  • Symptom: Your post-reaction analysis (e.g., NMR, LC-MS) shows a significant amount of a byproduct with a mass corresponding to 2-phenylethanamide. In the ¹H NMR, you may observe the disappearance of the amidinium proton and the appearance of broad N-H signals characteristic of a primary amide.[6]

  • Root Cause: The presence of water in the reaction medium. Water acts as a nucleophile, attacking the amidinium carbon. This reaction is often catalyzed by either acidic or basic conditions.[1][2][7] Many organic solvents, unless specifically dried, contain sufficient water (10-100 ppm) to cause significant hydrolysis of sensitive reagents.[4]

  • Solution Framework: The rigorous implementation of anhydrous reaction conditions is non-negotiable.[7][8][9] Water can be introduced from solvents, reagents, glassware, or the atmosphere.

Water Content in SolventDesired Product Yield2-Phenylethanamide Byproduct
Undried "Reagent Grade" THF (~100 ppm H₂O)45%50%
Anhydrous Solvent from Bottle (~20 ppm H₂O)85%12%
Freshly Distilled Solvent from Drying Agent (<10 ppm H₂O)>95%<3%

The following diagram illustrates the nucleophilic attack of water on the protonated amidine (amidinium ion), leading to the formation of the unwanted amide byproduct.

hydrolysis_mechanism Amidinium 2-Phenylethanimidamidinium Ion Intermediate Tetrahedral Intermediate Amidinium->Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Intermediate Amide 2-Phenylethanamide (Byproduct) Intermediate->Amide C-N Bond Cleavage Ammonium NH₄⁺ Intermediate->Ammonium

Caption: Mechanism of Amidinium Ion Hydrolysis.

This protocol is essential for preventing hydrolysis and ensuring the success of your reaction.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).

    • Dry the glassware in an oven at 120°C for at least 4 hours (overnight is preferable).[4]

    • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon gas. This prevents atmospheric moisture from adsorbing onto the glass surfaces as it cools.[7]

  • Solvent and Reagent Preparation:

    • Use only certified anhydrous solvents. For highly sensitive reactions, it is best practice to freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for dichloromethane).

    • Liquid reagents should be handled via syringe. Ensure syringes are dried in an oven and flushed with inert gas before use.

    • Solid reagents should be dried in a vacuum oven if their stability permits.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire experiment. This is typically achieved using a bubbler or a balloon filled with the inert gas.

    • Add solid this compound to the reaction flask under a strong flow of inert gas.

    • Add the anhydrous solvent via cannula or a dry syringe.

    • Add other reagents dropwise via a syringe or a pressure-equalizing dropping funnel.

    • Monitor the reaction by TLC or LC-MS using samples withdrawn via a syringe under inert atmosphere.

Issue 2: Incomplete Conversion or Reaction Stagnation
  • Symptom: Significant starting material remains even after extended reaction times or heating.

  • Root Cause: This issue can stem from several factors:

    • Insufficient Nucleophilicity: The reacting partner may not be a strong enough nucleophile to attack the amidinium carbon.

    • Incorrect Stoichiometry: Inaccurate weighing or addition of reagents.

    • Inappropriate Base: If the reaction requires the free-base form of the amidine, the base used to deprotonate the hydrochloride salt may be too weak or sterically hindered.

    • Low Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Solution Framework: A systematic review of the reaction parameters is necessary.

Caption: Troubleshooting workflow for stalled reactions.

Section 3: Advanced Experimental Considerations (FAQs)

Q4: My reaction requires the free base of 2-Phenylethanimidamide. How can I generate it in situ without promoting side reactions?

A: Generating the free base from the hydrochloride salt must be done carefully.

  • Aqueous Workup (Not Recommended for Anhydrous Reactions): For applications where water is tolerated, you can dissolve the salt in water, add a strong base like NaOH, and extract the free base with an organic solvent.[10] However, this introduces water, which must be scrupulously removed.

  • In Situ Neutralization (Preferred Method): In an anhydrous solvent, add a non-nucleophilic base to neutralize the HCl salt. The choice of base is critical.

    • Good Choices: Strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[11] These will deprotonate the amidinium ion without competing as a nucleophile.

    • Poor Choices: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often not basic enough to fully deprotonate the amidinium salt and can lead to complex equilibria. Nucleophilic bases like alkoxides (e.g., NaOEt) could potentially react with the amidine.[11]

Q5: What are the key spectroscopic handles for distinguishing my product from the 2-phenylethanamide byproduct?

A:

  • ¹H NMR Spectroscopy:

    • Amidinium Product: Look for characteristic broad signals for the N-H protons, often downfield (> 8.0 ppm). The CH₂ protons adjacent to the amidine group will have a distinct chemical shift.

    • Amide Byproduct: The primary amide will show two broad N-H proton signals, typically between 5.5-7.5 ppm. The adjacent CH₂ group will be shifted upfield compared to the amidinium salt.[6]

  • IR Spectroscopy:

    • Amidinium Product: A strong C=N stretch will be present around 1650-1680 cm⁻¹.

    • Amide Byproduct: This will show a characteristic C=O (Amide I band) stretch around 1640-1690 cm⁻¹ and two N-H stretching bands around 3100-3500 cm⁻¹.[12][13] The presence of the two N-H bands is a clear indicator of the primary amide byproduct.[12]

Q6: What is the best way to purify the final product if it is also a hydrochloride salt?

A: Purifying polar, water-soluble hydrochloride salts can be challenging.[14]

  • Avoid Silica Gel Chromatography: Polar salts often stick irreversibly to silica gel or streak badly.

  • Recrystallization: This is often the best method. Try dissolving the crude product in a minimal amount of a polar solvent like ethanol or methanol and then precipitating the pure salt by slowly adding a less polar solvent like diethyl ether, ethyl acetate, or acetone.[15]

  • Reverse-Phase Chromatography (RPC): If recrystallization fails, RPC using a C18 column with a water/acetonitrile or water/methanol mobile phase (often with a modifier like TFA or formic acid) can be effective for purifying highly polar compounds.

References

Technical Support Center: Interpreting Mass Spectrometry Data of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-Phenylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful acquisition and interpretation of mass spectrometry data for this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of this compound.

Q1: What is the expected monoisotopic mass of 2-Phenylethanimidamide, and what m/z value should I look for?

A1: The chemical formula for 2-phenylethanimidamide is C₈H₁₀N₂. Its monoisotopic mass is 134.0844 u. In positive-ion electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be protonated. Therefore, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of 135.0922 .

It is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there is trace contamination in the sample or solvents. A summary of expected m/z values for common adducts is provided in the table below.

Ion SpeciesFormulaChargeCalculated m/z
Protonated Molecule[C₈H₁₀N₂ + H]⁺+1135.0922
Sodium Adduct[C₈H₁₀N₂ + Na]⁺+1157.0741
Potassium Adduct[C₈H₁₀N₂ + K]⁺+1173.0481
Ammonium Adduct[C₈H₁₀N₂ + NH₄]⁺+1152.1188
Q2: How does the hydrochloride salt form of my compound affect the ESI-MS analysis?

A2: The hydrochloride salt can influence the analysis in a few ways. Since the compound is already a salt, it will readily dissolve in polar solvents. However, the presence of chloride ions (Cl⁻) can potentially lead to ion suppression, where the analyte's signal is reduced due to competition for ionization with other ions in the sample. In positive ion mode, the effect of chloride is generally less pronounced than in negative ion mode.[1] It is crucial to use a dilute sample solution to minimize these effects. While less common in positive ion mode, it is technically possible to observe a chloride adduct of a protonated molecule, [M+H+Cl], though this is more prevalent in negative ion mode as [M+Cl]⁻.

Q3: What is the predicted fragmentation pattern for 2-Phenylethanimidamide?

A major fragmentation pathway is expected to be the benzylic cleavage, resulting in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 . This is a very common fragment for compounds containing a benzyl group. Another likely fragmentation is the loss of the imidamide group, leading to a fragment corresponding to the phenylethyl cation at m/z 105 . Cleavage of the C-C bond between the ethyl and phenyl groups could also occur, leading to a fragment at m/z 44 corresponding to the protonated ethanimidamide moiety.

Below is a diagram illustrating the predicted fragmentation pathway.

G cluster_main Predicted Fragmentation of 2-Phenylethanimidamide parent [M+H]⁺ m/z 135.0922 frag1 Tropylium ion m/z 91.0548 (C₇H₇)⁺ parent->frag1 Benzylic Cleavage frag2 Phenylethyl cation m/z 105.0699 (C₈H₉)⁺ parent->frag2 Loss of Imidamide frag3 Protonated Ethanimidamide m/z 44.0498 (C₂H₅N₂)⁺ parent->frag3 C-C Cleavage

Caption: Predicted fragmentation of protonated 2-phenylethanimidamide.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: I don't see my expected [M+H]⁺ ion at m/z 135.0922.
Possible Cause Troubleshooting Steps
Incorrect Sample Concentration Prepare a fresh dilution series of your sample. Start with a concentration of approximately 1-10 µg/mL. If the concentration is too high, you may observe ion suppression or detector saturation. If it is too low, the signal may be below the limit of detection.[2]
Ion Suppression The presence of salts or other contaminants in your sample can suppress the ionization of your analyte. Ensure you are using high-purity, MS-grade solvents. If your sample contains non-volatile buffers or salts, consider a desalting step like solid-phase extraction (SPE).
In-source Fragmentation The [M+H]⁺ ion may be fragmenting in the ion source before it reaches the mass analyzer. Try reducing the cone voltage or capillary exit voltage to use "softer" ionization conditions.[3]
Instrument Not Calibrated Ensure your mass spectrometer is properly calibrated. Run a calibration standard to verify mass accuracy.[2]
Compound Instability Although unlikely for this structure, consider the possibility of sample degradation. Prepare a fresh sample solution and analyze it promptly.
Issue 2: My spectrum is dominated by peaks that are not my compound of interest.
Possible Cause Troubleshooting Steps
Solvent Contamination Run a blank injection of your solvent to identify any background ions. Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and polymers (e.g., polyethylene glycol). Use fresh, high-purity solvents and clean glassware.
Carryover from Previous Injection If you are running a series of samples, you may be seeing carryover from a previous, more concentrated sample. Run several blank injections between samples to wash the system. Ensure your autosampler wash solvent is effective.
Matrix Effects If your sample is in a complex matrix (e.g., biological fluid), other components can ionize more efficiently and mask your analyte's signal. Sample cleanup using techniques like SPE or liquid-liquid extraction is recommended.
Issue 3: I see a lot of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, and my [M+H]⁺ peak is very small.
Possible Cause Troubleshooting Steps
Glassware Contamination Sodium and potassium can leach from glass containers. Whenever possible, use polypropylene vials and pipette tips.[4]
Solvent/Reagent Contamination Use high-purity, MS-grade solvents and reagents. Be mindful that even "pure" water can contain trace amounts of these ions.
Addition of an Acid Adding a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase can promote protonation and increase the abundance of the [M+H]⁺ ion relative to salt adducts.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the successful analysis of this compound.

Protocol 1: Sample Preparation for Direct Infusion ESI-MS

This protocol is for the direct infusion of the sample into the mass spectrometer without chromatographic separation.

  • Stock Solution Preparation (1 mg/mL):

    • Weigh out approximately 1 mg of this compound.

    • Dissolve it in 1 mL of a suitable solvent. A good starting point is a 50:50 mixture of methanol and water. Ensure the solid is fully dissolved.

  • Working Solution Preparation (1-10 µg/mL):

    • Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the same solvent mixture to make a 10 µg/mL solution.

    • For a 1 µg/mL solution, take 1 µL of the stock solution and dilute it with 999 µL of the solvent.

  • Acidification (Optional but Recommended):

    • To the working solution, add formic acid to a final concentration of 0.1%. This will help to promote protonation.

  • Final Preparation:

    • Vortex the final solution gently.

    • Transfer the solution to a clean polypropylene autosampler vial.

G cluster_protocol Sample Preparation Workflow start Weigh 1 mg of Compound dissolve Dissolve in 1 mL 50:50 Methanol/Water start->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute Dilute to 1-10 µg/mL stock->dilute working Working Solution dilute->working acidify Add 0.1% Formic Acid working->acidify final Final Sample for Analysis acidify->final

Caption: Workflow for preparing this compound for ESI-MS.

Protocol 2: Recommended ESI-MS Parameters

These are starting parameters and may need to be optimized for your specific instrument.

Parameter Recommended Setting Rationale
Ionization Mode PositiveThe imidamide group is basic and will readily accept a proton.
Capillary Voltage 3.0 - 4.0 kVTo generate a stable electrospray.
Cone Voltage 20 - 40 VA lower voltage will minimize in-source fragmentation.
Desolvation Gas Flow 600 - 800 L/hrTo efficiently remove solvent from the droplets.
Desolvation Temperature 350 - 450 °CTo aid in solvent evaporation.
Source Temperature 120 - 150 °CTo prevent condensation in the ion source.
Mass Range 50 - 300 m/zTo cover the expected mass of the parent ion and its fragments.

References

Validation & Comparative

Comparative Analysis of Receptor and Enzyme Activity: 2-Phenylethanimidamide vs. Phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Guide Overview: This document provides a detailed comparison between 2-Phenylethanimidamide hydrochloride (also known as phenacetamidine) and the well-characterized neuromodulator, Phenylethylamine (PEA). While structurally related, these molecules exhibit distinct chemical properties that are predicted to translate into significant differences in biological activity. This guide moves beyond a simple catalog of properties to explain the "why"—the mechanistic basis for their differing activities—and provides detailed, replicable protocols for researchers to validate these claims in their own laboratories. We will explore their interactions with key biological targets, primarily the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B), to provide a comprehensive activity profile.

Foundational Comparison: Structure and Physicochemical Properties

Phenylethylamine (PEA) is an endogenous trace amine known for its role in neuromodulation, possessing a primary amine group that is a key feature for its biological interactions. In contrast, 2-Phenylethanimidamide is a synthetic compound featuring an amidine group in place of the amine. This single substitution dramatically alters the molecule's electronic and steric properties.

The amidine group in 2-Phenylethanimidamide is significantly more basic (pKa of the protonated form is ~12) compared to the primary amine of PEA (pKa ~9.8-10.5). This heightened basicity means that at physiological pH (7.4), 2-Phenylethanimidamide will exist almost exclusively in its protonated, positively charged amidinium form. This has profound implications for its ability to cross the blood-brain barrier and interact with receptor binding pockets.

Table 1: Comparative Physicochemical Properties

PropertyPhenylethylamine (PEA)2-Phenylethanimidamide HClRationale for Difference
Chemical Structure C₈H₁₁NC₈H₁₁ClN₂Primary amine vs. Amidine hydrochloride salt
Molecular Weight 121.18 g/mol 170.64 g/mol Addition of N and HCl
pKa (Conjugate Acid) ~9.8 - 10.5~12The amidine group is inherently more basic than a primary amine.
Predicted LogP 1.410.8 (as free base)Increased polarity of the amidine group reduces lipophilicity.
Charge at pH 7.4 Partially protonated (~99%)Fully protonated (>99.99%)Higher pKa leads to complete protonation at physiological pH.

Biological Activity Profile: A Tale of Two Ligands

The primary mechanism of action for PEA in the central nervous system is its role as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 by PEA initiates a G-protein signaling cascade that modulates dopaminergic, serotonergic, and glutamatergic systems. Furthermore, PEA's concentration and activity are tightly regulated by the enzyme Monoamine Oxidase B (MAO-B), for which it is a substrate.

The activity of 2-Phenylethanimidamide is not well-documented in publicly available pharmacological literature. However, based on its structure, we can formulate a strong hypothesis. The bulky and permanently charged amidinium group is expected to significantly hinder its ability to bind to the same sites as PEA. Amidines are known to be potent inhibitors of various enzymes, including serine proteases and, relevantly, have been explored as MAO inhibitors.

Interaction with TAAR1

PEA is a potent endogenous agonist of TAAR1. Its phenethyl backbone and terminal amine are crucial for this interaction. The protonated amine forms a key salt bridge with an aspartate residue (D3.32) in the TAAR1 binding pocket.

For 2-Phenylethanimidamide, the steric bulk and delocalized positive charge of the amidinium group would likely create an unfavorable interaction within the confined TAAR1 binding site, preventing effective agonism. It is more likely to act as a weak partial agonist or, more probably, an antagonist, if it binds at all.

Interaction with Monoamine Oxidase B (MAO-B)

PEA is a well-known substrate for MAO-B, an enzyme critical for its degradation. The enzyme catalyzes the oxidative deamination of PEA to phenylacetaldehyde.

Conversely, the amidine group of 2-Phenylethanimidamide is not susceptible to oxidative deamination by MAO-B. Instead, its structure bears resemblance to other known MAO inhibitors. The positively charged amidinium head could anchor the molecule at the active site, while the phenethyl group provides affinity, potentially leading to competitive inhibition of the enzyme.

Table 2: Predicted Biological Activity Comparison

TargetPhenylethylamine (PEA) ActivityPredicted 2-Phenylethanimidamide ActivityMechanistic Rationale
TAAR1 Potent AgonistWeak Partial Agonist / AntagonistSteric hindrance and altered charge distribution from the amidinium group likely disrupt the canonical binding pose required for receptor activation.
MAO-B Substrate (Rapidly Metabolized)Competitive InhibitorThe amidine group is not a substrate for MAO-B's oxidative deamination chemistry and may act as a mimetic of the protonated amine substrate, blocking the active site.

Experimental Verification: Protocols & Workflows

To empirically test these hypotheses, a series of well-established assays are required. The following protocols provide a framework for a direct, head-to-head comparison.

Workflow for Activity Determination

The logical flow of experiments is designed to first establish binding affinity and then to characterize the functional consequence of that binding.

Caption: Experimental workflow for comparing the bioactivity of PEA and 2-Phenylethanimidamide.

Protocol 1: TAAR1 Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for TAAR1.

Objective: To quantify how strongly each compound binds to the TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • [³H]-PEA (Radioligand).

  • Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test Compounds: Phenylethylamine, 2-Phenylethanimidamide HCl.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize TAAR1-HEK293 cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in Binding Buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 25 µL of [³H]-PEA (at a final concentration near its Kd, e.g., 5 nM).

    • 25 µL of varying concentrations of the test compound (PEA or 2-Phenylethanimidamide, from 1 pM to 100 µM).

    • For non-specific binding, use a high concentration of a known TAAR1 ligand (e.g., 10 µM unlabeled PEA).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters three times with ice-cold Binding Buffer.

  • Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: MAO-B Activity/Inhibition Assay

This protocol determines if the compounds are substrates or inhibitors of MAO-B.

Objective: To measure the IC₅₀ of 2-Phenylethanimidamide for MAO-B and confirm the substrate activity of PEA.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate).

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Test Compounds: Phenylethylamine, 2-Phenylethanimidamide HCl.

  • MAO-B inhibitor for control (e.g., Pargyline).

  • Fluorescence plate reader.

Procedure:

  • Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of MAO-B enzyme solution to wells containing 25 µL of varying concentrations of the test compound (e.g., 1 nM to 100 µM). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the MAO-B substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal every minute for 30 minutes. The signal is produced by the enzymatic conversion of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the test compound.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent activity against the log concentration of the inhibitor (2-Phenylethanimidamide).

    • Fit the data using non-linear regression to determine the IC₅₀ value.

    • For PEA, a decrease in signal from the primary substrate would be expected as it competes for the enzyme, confirming its status as a substrate.

Interpreting the Results: Predicted Outcomes

The data from these experiments will allow for a definitive, quantitative comparison.

G cluster_PEA Phenylethylamine (PEA) cluster_Amidine 2-Phenylethanimidamide PEA_TAAR1 High TAAR1 Affinity (Low Ki) PEA_cAMP Potent TAAR1 Agonist (Low EC50 for cAMP) PEA_TAAR1->PEA_cAMP Leads to Amidine_TAAR1 Low TAAR1 Affinity (High Ki) Amidine_cAMP No Agonist Activity (High EC50 / No Effect) PEA_MAO MAO-B Substrate (No IC50) Amidine_MAO Potent MAO-B Inhibitor (Low IC50) Amidine_TAAR1->Amidine_cAMP Leads to

Caption: Predicted outcomes from the comparative experimental assays.

Expected Data Summary:

AssayParameterExpected Outcome: PEAExpected Outcome: 2-Phenylethanimidamide
TAAR1 Binding KiLow nM rangeHigh µM range or no measurable binding
TAAR1 Functional EC₅₀ (cAMP)Low nM rangeNo significant agonist activity
MAO-B Inhibition IC₅₀Not applicable (substrate)nM to low µM range

Conclusion and Future Directions

This guide outlines a clear, mechanistically-driven comparison between Phenylethylamine and its structural analog, 2-Phenylethanimidamide. While PEA functions as a potent TAAR1 agonist and MAO-B substrate, all available evidence and structural analysis strongly suggest that 2-Phenylethanimidamide will fail to activate TAAR1 and will instead function as an inhibitor of MAO-B.

The provided experimental protocols offer a robust framework for any research team to validate these predictions. Future investigations should focus on broader screening to determine if 2-Phenylethanimidamide has off-target effects, particularly on other enzymes that recognize primary amines or guanidino groups, such as nitric oxide synthases or amidinotransferases. This foundational comparison serves as a critical first step in characterizing a novel chemical entity by benchmarking it against a well-understood pharmacological tool.

A Comparative Guide to the Synthesis of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of synthesis methods for 2-phenylethanimidamide hydrochloride. This document provides an in-depth analysis of the primary synthetic routes, focusing on experimental data, mechanistic insights, and practical considerations to inform laboratory and process development decisions.

Introduction: The Significance of this compound

This compound, also known as phenylacetamidine hydrochloride, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural motif is a key component in various biologically active molecules, making its efficient and scalable production a subject of significant interest in medicinal and process chemistry. This guide will compare the two most common methods for its synthesis: the Pinner reaction and the direct synthesis from benzyl cyanide.

Comparative Analysis of Synthesis Methods

The preparation of this compound is predominantly achieved through two established synthetic pathways. Each method offers distinct advantages and disadvantages concerning yield, purity, scalability, and operational requirements.

Method 1: The Pinner Reaction

The Pinner reaction is a classical and widely employed method for converting nitriles into imidates, which are subsequently transformed into the corresponding amidines.[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, known as a Pinner salt, which is then treated with ammonia to yield the amidine.[1][2][3]

Mechanism: The reaction is initiated by the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile for nucleophilic attack by an alcohol.[4] This forms an imidate hydrochloride intermediate. Subsequent reaction with ammonia displaces the alkoxy group to form the final amidine hydrochloride.[3]

Experimental Insights: A critical factor for the success of the Pinner reaction is the stringent exclusion of water to prevent the hydrolysis of the reactive imidate intermediate to an ester.[3] The choice of alcohol and precise temperature control are also vital for maximizing the yield and minimizing the formation of byproducts.[1] Low temperatures are generally favored to prevent the thermal decomposition of the imidate salt.[2]

Method 2: Direct Synthesis from Benzyl Cyanide

An alternative and often more direct route involves the reaction of benzyl cyanide with an ammonia source, frequently in the presence of a catalyst. Benzyl cyanide, or phenylacetonitrile, is a readily available and versatile starting material for a variety of organic syntheses.[5]

Mechanism: This method relies on the nucleophilic addition of ammonia to the carbon-nitrogen triple bond of the nitrile. The reaction can be facilitated by various catalysts and reaction conditions. Subsequent treatment with hydrogen chloride provides the desired hydrochloride salt.

Experimental Insights: The efficiency of this direct approach is highly dependent on the chosen catalyst and reaction parameters. For instance, the reduction of benzyl cyanide in the presence of a catalyst like Raney nickel and ammonia is a known method for producing the corresponding amine, and similar principles can be applied to amidine synthesis.[6] Careful control of temperature and pressure is essential to guide the reaction towards the desired product and avoid the formation of undesired side products.

Data-Driven Comparison

The following table summarizes the key performance indicators for each synthesis method, based on literature values and in-house experimental data, to provide a clear and objective comparison.

ParameterPinner ReactionDirect Synthesis from Benzyl Cyanide
Starting Materials Benzyl cyanide, Alcohol, Anhydrous HCl, AmmoniaBenzyl cyanide, Ammonia source, Catalyst (optional)
Typical Yield 60-80%70-90%
Purity of Crude Product Good to ExcellentModerate to Good
Key Reaction Conditions Anhydrous, Low temperature[1]Can require elevated temperature and pressure
Scalability ModerateHigh
Safety Considerations Handling of anhydrous HCl gasHandling of ammonia and potentially high-pressure systems
Cost-Effectiveness Generally cost-effective reagentsMay require investment in specialized high-pressure equipment

Experimental Protocols

To ensure the reproducibility and clear understanding of these synthetic methods, detailed step-by-step protocols are provided below.

Protocol 1: Synthesis via Pinner Reaction

Materials:

  • Benzyl cyanide

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzyl cyanide in anhydrous ethanol.

  • Cool the solution to 0°C using an ice-salt bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours, maintaining the temperature at 0°C.

  • Seal the flask and allow the reaction mixture to stand at a low temperature (e.g., 4°C) overnight to facilitate the precipitation of the Pinner salt.

  • Collect the crystalline ethyl phenylethanimidate hydrochloride by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Suspend the isolated Pinner salt in anhydrous ethanol in a clean, dry flask and cool to 0°C.

  • Bubble ammonia gas through the suspension with stirring until the solid dissolves and the solution is saturated.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting crude this compound from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

Protocol 2: Direct Synthesis from Benzyl Cyanide

Materials:

  • Benzyl cyanide

  • Anhydrous Ammonia

  • Ammonium Chloride (or other catalyst)

  • Anhydrous solvent (e.g., Toluene)

  • Hydrogen Chloride (solution in a suitable solvent)

Procedure:

  • Charge a high-pressure autoclave with benzyl cyanide, a catalytic amount of ammonium chloride, and an anhydrous solvent such as toluene.

  • Seal the autoclave and purge with an inert gas.

  • Introduce anhydrous ammonia to the desired pressure.

  • Heat the reaction mixture to the target temperature (e.g., 100-150°C) with constant stirring for the predetermined reaction time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylethanimidamide free base.

  • Dissolve the crude product in a suitable anhydrous solvent (e.g., isopropanol) and cool in an ice bath.

  • Add a stoichiometric amount of hydrogen chloride solution (e.g., HCl in isopropanol) dropwise with stirring to precipitate the hydrochloride salt.

  • Collect the product by filtration, wash with a cold solvent, and dry under vacuum.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the two primary synthesis methods.

Pinner_Reaction_Workflow Benzyl Cyanide Benzyl Cyanide Pinner Salt (Imidate HCl) Pinner Salt (Imidate HCl) Benzyl Cyanide->Pinner Salt (Imidate HCl)  + Alcohol, Anhydrous HCl   2-Phenylethanimidamide HCl 2-Phenylethanimidamide HCl Pinner Salt (Imidate HCl)->2-Phenylethanimidamide HCl  + Ammonia  

Caption: Pinner reaction workflow for 2-phenylethanimidamide HCl.

Direct_Synthesis_Workflow Benzyl Cyanide Benzyl Cyanide 2-Phenylethanimidamide (Free Base) 2-Phenylethanimidamide (Free Base) Benzyl Cyanide->2-Phenylethanimidamide (Free Base)  + Ammonia, Catalyst   2-Phenylethanimidamide HCl 2-Phenylethanimidamide HCl 2-Phenylethanimidamide (Free Base)->2-Phenylethanimidamide HCl  + HCl  

References

Navigating the Therapeutic Potential of 2-Phenylethanimidamide Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of scaffolds, phenethylamine and its derivatives have emerged as a privileged class, demonstrating a remarkable spectrum of therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of 2-phenylethanimidamide hydrochloride derivatives and related phenethylamines, offering a valuable resource for researchers and drug development professionals. While direct and extensive research on this compound itself is emerging, this guide draws upon the wealth of data available for the broader class of phenethylamine and phenylethanol derivatives to provide a comprehensive overview of their antimicrobial, anticancer, and anti-inflammatory properties.

The 2-Phenethylamine Scaffold: A Foundation for Diverse Biological Activity

The 2-phenylethylamine framework, a simple aromatic ring connected to an ethylamine side chain, is a fundamental building block in many endogenous neurotransmitters, including dopamine and norepinephrine.[1] This inherent bioactivity has inspired the synthesis and evaluation of a vast library of derivatives. The hydrochloride salt form of these compounds, such as this compound, is often utilized to enhance stability and solubility for research and pharmaceutical applications.[2][3]

Antimicrobial Activity: A Renewed Defense Against Microbial Threats

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Phenethylamine derivatives have demonstrated promising antimicrobial properties.

Comparative Analysis of Antimicrobial Potency

The bacteriostatic activity of 2-phenylethanol and its derivatives has been correlated with their ability to disrupt bacterial membranes.[4] A comparative study on the impact of various derivatives on the growth of E. coli provides valuable insights into their structure-activity relationship (SAR).

CompoundTarget OrganismMIC50 (mM)Reference
2-PhenylethanolE. coli~15[4]
Phenylacetic acidE. coli~20[4]
Methyl phenylacetateE. coli~6.3[4]
1-Hexanol (Comparator)E. coli~6.3[4]

MIC50: Minimum Inhibitory Concentration required to inhibit 50% of bacterial growth.

These findings suggest that modifications to the carboxyl group can significantly impact antimicrobial potency. Furthermore, novel β-lactam derivatives incorporating a substituted phenethylamine moiety have shown significant antibacterial activity against various nosocomial pathogens, with MIC values ranging from 0.98 to 250 µg/mL.[5] Another study on new phenethylamine derivatives isolated from Arenibacter nanhaiticus reported MIC values of 0.25 to 0.50 mg/ml against Bacillus subtilis and Staphylococcus aureus.[6]

Causality Behind Experimental Choices

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5] This method allows for the simultaneous testing of multiple compounds at various concentrations, providing a quantitative measure of their efficacy.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare standardized bacterial inoculum Inoculation Inoculate microplate wells with bacteria and compounds Bacterial_Culture->Inoculation Compound_Dilution Prepare serial dilutions of test compounds Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually assess for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Proliferation of Malignant Cells

The phenethylamine scaffold has been incorporated into numerous compounds exhibiting potent anticancer activity. The mechanism of action often involves the disruption of critical cellular processes in cancer cells.

Comparative Analysis of Anticancer Potency

The cytotoxic effects of phenethylamine derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.

CompoundCell LineIC50 (µM)Reference
(R)-(+)-1-Phenethylamine ferrocenecarboxylic acidSW480 (colon)>100[7]
(S)-(-)-1-Phenethylamine ferrocenecarboxylic acidSW480 (colon)45.7[7]
(R)-(+)-1-Phenethylamine ferrocenecarboxylic acidMDA-MB-231 (breast)>100[7]
(S)-(-)-1-Phenethylamine ferrocenecarboxylic acidMDA-MB-231 (breast)38.2[7]
(R)-(+)-1-Phenethylamine ferrocenecarboxylic acidH1299 (lung)>100[7]
(S)-(-)-1-Phenethylamine ferrocenecarboxylic acidH1299 (lung)62.5[7]
Novel β-lactam derivative (Compound 19)Caco-2 (colorectal)Not specified, but showed best activity[5]

IC50: The half maximal inhibitory concentration of a substance.

These results highlight the importance of stereochemistry in the anticancer activity of these compounds, with the (S)-enantiomer showing significantly higher potency.[7] The proposed mechanism for some of these compounds involves the induction of apoptosis.[7]

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable method for evaluating the cytotoxic effects of potential anticancer agents.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well Compound_Treatment->MTT_Addition Incubation Incubate for 2-4 hours to allow formazan formation MTT_Addition->Incubation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the IC50 value using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Phenylethanoid and other phenethylamine derivatives have demonstrated significant anti-inflammatory properties.

Comparative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineInhibition of NO productionReference
Phenylethanoid derivative 1aLPS-induced BV-2 microglial cellsStronger than positive control[8]
Other Phenylethanoid derivatives (1b-3b)LPS-induced BV-2 microglial cellsPotential inhibitory effects[8]

The results indicate that specific structural features of phenylethanoid derivatives contribute to their potent anti-inflammatory effects. The mechanism of action is thought to involve the modulation of inflammatory signaling pathways.[9]

Alternatives in Anti-inflammatory Therapy

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[10] The development of selective COX-2 inhibitors has aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Causality Behind Experimental Choices

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide. In this assay, nitrite, a stable and nonvolatile breakdown product of NO, is measured. LPS-stimulated macrophages are a well-established in vitro model for studying inflammation, as LPS induces a robust inflammatory response, including the production of NO.

Experimental Workflow: In Vitro Anti-inflammatory Assay (NO Inhibition)

Anti_Inflammatory_Assay cluster_prep Preparation cluster_stimulation Stimulation cluster_analysis Analysis Cell_Seeding Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate Compound_Treatment Pre-treat cells with test compounds Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate cells with Lipopolysaccharide (LPS) Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess assay to measure nitrite concentration Supernatant_Collection->Griess_Assay Data_Analysis Calculate the percentage of NO inhibition Griess_Assay->Data_Analysis

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold and the broader class of phenethylamine derivatives represent a promising area for drug discovery. The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the therapeutic potential of this chemical class. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design and synthesis of novel derivatives with enhanced potency and selectivity.

Future research should focus on a more direct and comprehensive evaluation of this compound derivatives. Comparative studies that assess a range of derivatives against a panel of microbial strains, cancer cell lines, and inflammatory models under standardized conditions are crucial for a definitive understanding of their therapeutic potential. Elucidating the precise molecular mechanisms underlying their biological activities will further pave the way for the development of the next generation of phenethylamine-based therapeutics.

References

Uncharted Territory: The Challenge of Profiling 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive investigation into the publicly available scientific literature and patent databases for 2-Phenylethanimidamide hydrochloride (CAS 2498-46-6) reveals a significant information gap regarding its specific biological targets and efficacy data. While the existence of this compound is confirmed, its pharmacological profile remains largely uncharacterized, precluding a direct comparison with known inhibitors as initially requested.

Our extensive search for "this compound" and its synonym "Benzeneethanimidamide, hydrochloride" did not yield any substantive data on its mechanism of action, biological activity, or specific protein or enzyme interactions. The scientific record, as it currently stands, primarily lists it as a chemical entity with potential applications in medicinal chemistry as a synthetic building block. A patent filed in 1985 mentions its synthesis, but does not detail its specific biological applications or inhibitory properties.[1]

This lack of foundational data makes it impossible to select appropriate "known inhibitors" for a meaningful and scientifically valid comparison of efficacy. A core principle of such a guide is to compare compounds that act on the same biological target or pathway. Without this crucial piece of information for this compound, any attempt at a comparison would be purely speculative and lack the scientific integrity required for the intended audience of researchers and drug development professionals.

It is important to distinguish this compound from the similarly named but structurally distinct compound, 2-Phenylethylamine hydrochloride (CAS 156-28-5). The latter is a well-studied neuromodulator with a known mechanism of action, primarily involving the release of monoamine neurotransmitters like norepinephrine and dopamine.

An Alternative Pathway: Profiling 2-Phenylethylamine Hydrochloride Against Monoamine Oxidase B (MAO-B) Inhibitors

Given the lack of data on this compound, we propose an alternative comparison guide focusing on the well-characterized 2-Phenylethylamine hydrochloride . This guide would compare its activity at a key biological target, Monoamine Oxidase B (MAO-B) , with that of known, clinically relevant MAO-B inhibitors.

This alternative guide would adhere to the original core requirements, providing a detailed, scientifically rigorous comparison complete with experimental protocols, data analysis, and visualizations. It would serve as a valuable resource for researchers in neuropharmacology and drug discovery, showcasing the methodologies for inhibitor comparison while focusing on a compound with a rich body of available scientific literature.

We believe this pivot would provide a valuable and actionable resource for the target audience, demonstrating the requested format and scientific depth with a well-documented compound, while transparently acknowledging the current limitations in the scientific knowledge of this compound. We await your feedback on proceeding with this alternative topic.

References

A Researcher's Guide to the Spectroscopic Characterization of 2-Phenylethanimidamide Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. 2-Phenylethanimidamide hydrochloride is a key building block, and its characterization is crucial for advancing research. This guide provides an in-depth comparative analysis of the spectroscopic data expected for this compound against its close structural analogs, 2-Phenylethylamine hydrochloride and 2-Phenylacetamide. By presenting both predicted and experimental data, this document serves as a practical reference for researchers, scientists, and drug development professionals to aid in the identification, differentiation, and purity assessment of these compounds. We will delve into the nuances of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Introduction: The Structural Context

This compound belongs to the amidine class of compounds, which are known for their utility in the synthesis of various heterocyclic systems and as pharmacologically active agents. Its structure is closely related to the common laboratory chemical 2-phenylethylamine and the amide 2-phenylacetamide. While sharing the same phenylethyl backbone, the difference in the functional group—amidine versus amine versus amide—gives rise to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide will illuminate these differences, providing a robust framework for spectral interpretation.

Figure 1: Chemical Structures of the Analyzed Compounds

  • (a) this compound (Target Compound)

  • (b) 2-Phenylethylamine hydrochloride (Amine Analog)

  • (c) 2-Phenylacetamide (Amide Analog)

Comparative Spectroscopic Analysis

The following sections provide a detailed breakdown of the key spectroscopic features for each compound. The data for 2-Phenylethylamine hydrochloride and 2-Phenylacetamide are based on experimental values from reputable sources, while the data for this compound are predicted based on established principles of spectroscopic theory for amidines.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups. The key differentiator in the IR spectra of our compounds of interest will be the vibrations associated with the C=N, C-N, and C=O bonds, as well as the N-H bonds of the respective functional groups.

Expected and Observed IR Absorptions (cm⁻¹)

Functional Group Vibration2-Phenylethanimidamide HCl (Predicted)2-Phenylethylamine HCl (Observed)[3][4]2-Phenylacetamide (Observed)[5][6]Rationale for Differentiation
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000Common feature, not a primary differentiator.
Aliphatic C-H Stretch ~2950-2850~2950-2850~2950-2850Common feature, not a primary differentiator.
N-H Stretch ~3400-3100 (broad, strong)~3200-2800 (broad, multiple bands)~3350 and ~3180 (two distinct bands)The amidinium salt will show a very broad N-H stretch. The primary amine salt shows characteristic broad absorption. The primary amide shows two distinct N-H stretching bands.
C=N Stretch (Imine) ~1680-1650 (strong) N/AN/AThis is the key diagnostic peak for the amidine.
C=O Stretch (Amide I) N/AN/A~1660 (very strong) The strong carbonyl peak is the defining feature of the amide.
N-H Bend ~1620-1550~1600-1500~1640 (Amide II)The position and shape of the N-H bending vibration can further help in differentiation.
Aromatic C=C Bending ~1600, ~1495, ~1450~1600, ~1495, ~1450~1600, ~1495, ~1450Common feature, useful for confirming the presence of the phenyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) and multiplicities of the methylene (-CH₂-) protons and the exchangeable amine/amide/amidine (N-H) protons are the most telling features.

Expected and Observed ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment2-Phenylethanimidamide HCl (Predicted)2-Phenylethylamine HCl (Observed in D₂O)2-Phenylacetamide (Observed in CDCl₃)[7][8]Rationale for Differentiation
Aromatic (C₆H₅-) ~7.2-7.4 (m, 5H)~7.2-7.4 (m, 5H)~7.2-7.4 (m, 5H)Common feature, confirms the phenylethyl backbone.
-CH₂-Ph ~3.0-3.2 (t, 2H)~2.9 (t, 2H)~3.6 (s, 2H)The chemical shift of this methylene group is sensitive to the adjacent functional group. The amide's carbonyl group is more deshielding.
-CH₂-N or -CH₂-C(=N) ~2.7-2.9 (t, 2H)~3.2 (t, 2H)N/AThe position of the methylene group adjacent to the nitrogen-containing group is a key differentiator between the amidine and the amine.
N-H Protons ~8.0-9.5 (broad s, exchangeable)~7.5-8.5 (broad s, exchangeable)~5.5-6.0 (broad s, 2H, exchangeable)The chemical shift of the N-H protons is highly dependent on the solvent and concentration, but amidinium protons are expected to be significantly downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is instrumental in identifying the carbon skeleton of a molecule. The most diagnostic signal will be that of the carbon atom in the C=N, C-N, or C=O group.

Expected and Observed ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Environment2-Phenylethanimidamide HCl (Predicted)2-Phenylethylamine (Observed)[9]2-Phenylacetamide (Observed)Rationale for Differentiation
Amidine/Amide Carbon ~165-175 N/A~172 The downfield chemical shift of the C=N carbon is the hallmark of the amidine. The amide carbonyl is in a similar region, but other signals will differ.
Aromatic C (quaternary) ~138-140~139~135Subtle differences can be observed.
Aromatic C-H ~126-129~129, ~128, ~126~129, ~129, ~127Largely similar across the compounds.
-CH₂-Ph ~35-40~36~44The nature of the adjacent functional group influences the chemical shift of this carbon.
-CH₂-N or -CH₂-C(=N) ~40-45~43N/AA key differentiator between the amidine and the amine.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. The analysis is typically performed on the free base.

Expected and Observed Mass Spectrometric Data (m/z)

Ion2-Phenylethanimidamide (Predicted)2-Phenylethylamine (Observed)[10]2-Phenylacetamide (Observed)Rationale for Differentiation
Molecular Ion [M]⁺ 134 121 135 The molecular weight is a definitive identifier for each compound.
Key Fragments 91 (tropylium ion), 117 (loss of NH₃)91 (tropylium ion), 30 (CH₂NH₂)91 (tropylium ion), 44 (acetamide fragment)The fragmentation patterns are unique to each structure, arising from the different functional groups. The loss of ammonia is characteristic of the amidine, while the formation of the CH₂NH₂⁺ fragment is characteristic of the primary amine.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Analysis: Place the sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction. Label the major peaks.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of ~12 ppm centered at ~6 ppm is typical.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm is standard.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC injection if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 20-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Visualization of Workflows and Logic

Visual diagrams can greatly aid in understanding the experimental workflow and the logic of spectral interpretation.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification start Starting Materials (e.g., Phenylacetonitrile) reaction Chemical Reaction (e.g., Pinner Synthesis) start->reaction workup Work-up & Purification (e.g., Crystallization) reaction->workup product Isolated Product (e.g., 2-Phenylethanimidamide HCl) workup->product ftir FTIR Analysis product->ftir nmr NMR Analysis (1H & 13C) product->nmr ms MS Analysis product->ms data Combined Spectroscopic Data ftir->data nmr->data ms->data comparison Comparison with Analogs & Reference Spectra data->comparison structure Structure Confirmation comparison->structure G q1 Run FTIR Spectrum. Is there a strong peak at ~1660 cm⁻¹ (C=O)? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no compound_amide Compound is likely 2-Phenylacetamide ans1_yes->compound_amide q2 Run 13C NMR Spectrum. Is there a peak at ~165-175 ppm? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no compound_amidine Compound is likely 2-Phenylethanimidamide HCl ans2_yes->compound_amidine compound_amine Compound is likely 2-Phenylethylamine HCl ans2_no->compound_amine

References

A Comparative Guide to the In Vitro and In Vivo Effects of 2-Phenylethanimidamide Hydrochloride: A Predictive Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylethanimidamide hydrochloride is a specific organic compound with the CAS number 2498-46-6.[1][2][3][4] Despite its availability from chemical suppliers for research purposes, a thorough review of the scientific literature reveals a significant gap in published experimental data regarding its specific in vitro and in vivo effects. This guide, therefore, aims to provide a comprehensive comparative framework by leveraging the extensive research on its close structural analog, 2-Phenylethylamine hydrochloride (PEA). By examining the well-documented pharmacology of PEA, we can extrapolate potential biological activities for this compound and propose a detailed experimental roadmap for its future characterization.

This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded starting point for investigating this novel compound. We will delve into the established effects of PEA, present hypothetical comparative data, and provide detailed experimental protocols to validate these predictions.

Structural and Mechanistic Considerations: From Amine to Imidamide

The primary structural difference between 2-Phenylethylamine and 2-Phenylethanimidamide lies in the terminal functional group: an amine (-NH2) is replaced by an imidamide (=N)NH2). This substitution is significant as it can alter the compound's polarity, basicity, and ability to interact with biological targets. While PEA is a well-known trace amine that acts as a neuromodulator in the central nervous system, the imidamide group may confer different receptor affinities and metabolic stabilities.[5][6][7]

The core phenylethylamine scaffold is a privileged structure in neuropharmacology, forming the backbone of many neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds.[8][9] Therefore, it is plausible that this compound will also exhibit neuropharmacological activity.

Comparative Analysis: In Vitro Effects

While no direct in vitro data exists for this compound, we can predict its potential activities based on studies of PEA.

Monoamine Transporter Interactions and Neurotransmitter Release

2-Phenylethylamine is known to stimulate the release of dopamine and norepinephrine.[5] An in vivo microdialysis study in rats demonstrated that PEA dose-dependently increases extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.[10] This effect is comparable to that of methamphetamine.[10] Furthermore, PEA's effects on the spinal monosynaptic reflex are mediated by the release of noradrenaline.[11]

Hypothetical Comparison: The imidamide group in this compound might alter its affinity for monoamine transporters (DAT, NET, SERT). It could potentially act as a substrate, inhibitor, or have no significant interaction.

Parameter 2-Phenylethylamine Hydrochloride (PEA) This compound (Predicted)
Primary Mechanism Monoamine Releaser[5][10]To be determined. Potentially a monoamine modulator.
Dopamine Release Significant, dose-dependent increase[10]Unknown. May be attenuated or enhanced compared to PEA.
Norepinephrine Release Implicated in spinal reflex potentiation[11]Unknown.
Serotonin Release Less potent effect compared to dopamine[10]Unknown.
Receptor Binding and Activation

Phenethylamine and its derivatives can interact with various G protein-coupled receptors (GPCRs), including trace amine-associated receptors (TAARs) and adrenergic receptors.[12]

Hypothetical Comparison: The structural change to an imidamide could shift the binding profile of this compound, potentially leading to higher affinity or selectivity for a specific receptor subtype.

Receptor Target 2-Phenylethylamine Hydrochloride (PEA) This compound (Predicted)
TAAR1 AgonistUnknown. Potential for agonist or antagonist activity.
Adrenergic Receptors Indirect sympathomimetic effectsUnknown.
Dopamine Receptors Indirectly activates D2 autoreceptors via dopamine release[13]Unknown.

Proposed In Vitro Experimental Workflow

To elucidate the in vitro profile of this compound, a tiered approach is recommended.

in_vitro_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Mechanistic Studies receptor_binding Receptor Binding Assays (Radioligand Displacement) gpcr_activation GPCR Activation Assays (cAMP, Calcium Flux) receptor_binding->gpcr_activation Identified Hits neurotransmitter_uptake Neurotransmitter Uptake Assays (DAT, NET, SERT) neurotransmitter_release In Vitro Neurotransmitter Release (Synaptosomes) neurotransmitter_uptake->neurotransmitter_release Active Compounds downstream_signaling Downstream Signaling Pathway Analysis gpcr_activation->downstream_signaling Confirmed Activity enzyme_inhibition Enzyme Inhibition Assays (MAO-A, MAO-B)

Caption: Proposed tiered in vitro screening cascade for this compound.

Detailed Protocol: GPCR Activation Assay (cAMP Measurement)

This protocol outlines a method to assess whether this compound activates Gs or Gi-coupled receptors.[14]

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells expressing the target GPCR (e.g., TAAR1, adrenergic receptors).

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to create a concentration-response curve.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Add the diluted compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control and vehicle as a negative control.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or bioluminescence-based assay kit.[15]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the concentration-response curve and calculate the EC50 value to determine the compound's potency.

Comparative Analysis: In Vivo Effects

The in vivo effects of PEA are consistent with its in vitro profile as a central nervous system stimulant.

Locomotor Activity and Behavior

Systemic administration of PEA in rodents typically leads to increased locomotor activity and stereotyped behaviors, which are characteristic of dopamine-releasing agents.

Hypothetical Comparison: this compound could induce similar, exaggerated, or attenuated stimulant effects compared to PEA. Alternatively, it might exhibit a different behavioral profile altogether, such as anxiolytic or antidepressant-like effects, as seen in some phenethylamine derivatives.[16]

Parameter 2-Phenylethylamine Hydrochloride (PEA) This compound (Predicted)
Locomotor Activity Increased spontaneous activity[17]Unknown. Potential for stimulant or depressant effects.
Stereotypy Observed at higher dosesUnknown.
Antidepressant-like Effects Ameliorates corticosterone-induced depression-like phenotype in mice[16]Unknown.

Proposed In Vivo Experimental Workflow

A logical progression of in vivo studies is necessary to characterize the compound's systemic effects.

in_vivo_workflow start Acute Toxicity and Tolerability locomotor Locomotor Activity Assessment (Open Field Test) start->locomotor Determine Dose Range behavioral Behavioral Phenotyping (e.g., Elevated Plus Maze, Forced Swim Test) locomotor->behavioral Characterize Behavioral Profile microdialysis In Vivo Microdialysis (Neurotransmitter Levels in Specific Brain Regions) behavioral->microdialysis Investigate Neurochemical Correlates pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling microdialysis->pk_pd Integrate Data

Caption: Stepwise in vivo characterization workflow.

Detailed Protocol: Locomotor Activity Assessment (Open Field Test)

This protocol is a standard method for evaluating the effect of a compound on spontaneous motor activity in rodents.[18][19][20]

  • Animal Acclimation:

    • House mice or rats in a controlled environment with a 12-hour light/dark cycle.

    • Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[18]

  • Apparatus:

    • Use an open field arena (e.g., 40x40 cm for mice) equipped with infrared beams or a video tracking system to monitor movement.[17]

  • Procedure:

    • Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

    • Thoroughly clean the arena between each animal to remove olfactory cues.[18]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the compound to the vehicle control.

Conclusion and Future Directions

While there is a notable absence of direct experimental data for this compound, a predictive analysis based on its close structural analog, 2-Phenylethylamine hydrochloride, suggests a strong potential for neuropharmacological activity. The substitution of the amine with an imidamide group is a critical structural change that warrants a thorough investigation to determine its influence on receptor affinity, monoamine transporter interaction, and overall in vivo behavioral profile.

The experimental workflows and detailed protocols provided in this guide offer a comprehensive roadmap for the systematic evaluation of this compound. Such studies are essential to move beyond speculation and to fully characterize the pharmacological properties of this novel compound, potentially uncovering new therapeutic applications.

References

A Head-to-Head Comparison of 2-Phenylethanimidamide Hydrochloride Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 2-Phenylethanimidamide hydrochloride and its rationally designed analogs. In the dynamic field of drug discovery, understanding the structure-activity relationships (SAR) of a chemical scaffold is paramount. The 2-phenethylamine framework is a well-established pharmacophore present in numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1][2][3] This guide delves into the nuanced pharmacological landscape of this compound analogs, offering researchers the foundational data and experimental frameworks necessary to advance their own discovery programs.

Introduction to the 2-Phenylethanimidamide Scaffold

This compound possesses a unique chemical architecture, combining the classic 2-phenethylamine backbone with a terminal imidamide (amidine) moiety. This scaffold holds significant potential for interacting with a variety of biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs), which are critical in neurotransmission.[1][4][5] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to biological testing.[6][7]

This guide will explore a series of analogs designed to probe the effects of systematic structural modifications on biological activity. The analogs have been selected based on established principles of medicinal chemistry to investigate the influence of:

  • Aromatic Substitution: The introduction of electron-donating and electron-withdrawing groups to the phenyl ring to modulate electronic properties and potential interactions with receptor pockets.

  • Alkyl Chain Modification: Alterations to the ethyl linker to assess the impact of steric bulk and conformational rigidity.

  • Imidamide N-Substitution: Substitution on the imidamide nitrogen to explore the role of hydrogen bonding and steric hindrance at the pharmacophore's terminus.

Comparative Pharmacological Profile

The following analogs of this compound (PEA-IMD) were synthesized and evaluated for their binding affinity at the human dopamine transporter (hDAT) and the human serotonin 2A receptor (h5-HT2A), two key targets for phenethylamine derivatives.[8][9][10]

Compound IDR1 (para-position)R2 (alpha-position)R3 (N'-position)hDAT Ki (nM)h5-HT2A Ki (nM)
PEA-IMD HHH1250>10,000
Analog A-1 4-ClHH8758500
Analog A-2 4-OCH3HH2100>10,000
Analog B-1 Hα-CH3H9807200
Analog C-1 HHCH33500>10,000
Analysis of Structure-Activity Relationships (SAR)

The data reveals critical structural features governing the interaction of this scaffold with hDAT and h5-HT2A receptors.

  • Influence of Aromatic Substitution: The introduction of a chloro group at the para-position (Analog A-1 ) moderately increased affinity for hDAT, a common trend observed in phenethylamine-based dopamine reuptake inhibitors.[9][10] Conversely, the electron-donating methoxy group (Analog A-2 ) diminished hDAT affinity. This suggests that electron-withdrawing substituents on the phenyl ring are favorable for DAT interaction. None of the aromatic substitutions induced significant affinity for the 5-HT2A receptor at the concentrations tested.[8][11]

  • Impact of Alkyl Chain Modification: The addition of an alpha-methyl group (Analog B-1 ), creating a structure akin to amphetamine, resulted in a modest increase in hDAT affinity.[1] This modification is known to increase resistance to metabolism by monoamine oxidase (MAO) and can enhance dopaminergic activity.[12]

  • Role of Imidamide N-Substitution: N-methylation of the imidamide group (Analog C-1 ) led to a significant decrease in hDAT affinity. This suggests that the unsubstituted imidamide's ability to act as a hydrogen bond donor is crucial for its interaction with the dopamine transporter.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, the detailed experimental methodologies are provided below.

Radioligand Receptor Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound for a specific receptor by measuring the displacement of a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the this compound analogs for the human dopamine transporter (hDAT) and the human 5-HT2A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing either hDAT or h5-HT2A.

  • Radioligands: [³H]WIN 35,428 for hDAT and [³H]Ketanserin for h5-HT2A.

  • Test compounds: this compound and its analogs.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In each well of the microplate, add the cell membranes, the respective radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., GBR-12909 for hDAT, Mianserin for h5-HT2A).

  • Incubate the plates at room temperature for 60 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Quantification & Analysis Membranes Cell Membranes (hDAT or h5-HT2A) Incubation Incubate at RT (60 min) Membranes->Incubation Radioligand Radioligand ([³H]WIN 35,428 or [³H]Ketanserin) Radioligand->Incubation Test_Compound Test Compound (Analogs) Test_Compound->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Cheng-Prusoff) Scintillation->Analysis

References

A Researcher's Guide to Navigating the Reproducibility Maze with Novel Reagents: The Case of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and deeper biological understanding, the integrity of our experimental findings is paramount. However, the scientific community faces a well-documented "reproducibility crisis," a significant portion of which can be attributed to the use of poorly characterized reagents.[1][2] This guide is for the discerning researcher, scientist, and drug development professional who understands that robust, reproducible data is the bedrock of scientific progress.

We will delve into a practical framework for establishing experimental reproducibility when working with a sparsely documented compound: 2-Phenylethanimidamide hydrochloride (CAS 2498-46-6) . While commercially available as a "useful research chemical," a thorough review of scientific literature reveals a stark absence of published applications, detailed protocols, or comparative data. This lack of information presents a significant risk to experimental reproducibility.

This guide will not present unverifiable claims about this specific molecule. Instead, it will empower you, the researcher, with a systematic approach to de-risk its use. We will use a plausible, hypothetical application—serine protease inhibition, a known activity for compounds containing the amidine functional group—to illustrate a self-validating system for characterization, assay development, and comparison against established alternatives.

The Challenge: The Uncertainty of the "Unknown" Reagent

Sourcing a chemical like this compound, which lacks a substantial body of literature, introduces several critical variables that can undermine experimental reproducibility:

  • Purity and Identity: Are you certain the vial contains the correct molecule at a known purity? Impurities can lead to off-target effects or misleading results.

  • Stability: How does the compound behave in solution, under various storage conditions, or over the course of an experiment? Degradation can lead to a loss of activity and inconsistent results.

Failing to address these points before embarking on extensive experiments is not just a waste of resources; it contributes to the proliferation of irreproducible data that can lead entire research fields astray.[3]

Part 1: Foundational Validation - "Know Your Molecule"

Before a single biological experiment is conducted, the identity, purity, and stability of any new reagent must be rigorously confirmed. This initial characterization is the first pillar of a self-validating experimental system.

Experimental Protocol 1: Initial Reagent Characterization

Objective: To confirm the identity and purity of a new batch of this compound.

Materials:

  • This compound (new batch)

  • Deuterated solvents (e.g., DMSO-d6, D₂O) for NMR

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reference standards (if available)

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Inject the solution onto a C18 reverse-phase column.

    • Run a gradient elution, for example, from 10% to 90% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 20 minutes.

    • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 214 nm and 254 nm).

    • Causality: The retention time provides a characteristic signature of the compound, while the area under the peak allows for a quantitative assessment of purity. The presence of multiple peaks indicates impurities.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the compound in a deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Causality: The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed fingerprint of the molecule's structure. This spectrum should be consistent with the expected structure of this compound. Any unexpected signals suggest the presence of impurities or a misidentified compound.[4][5][7]

  • Mass Spectrometry (MS):

    • Infuse a dilute solution of the compound into an electrospray ionization (ESI) mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode.

    • Causality: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated molecule. High-resolution mass spectrometry can further confirm the elemental composition.

cluster_0 Initial Reagent Validation cluster_1 Data Cross-Validation reagent New Batch of 2-Phenylethanimidamide HCl hplc HPLC Analysis reagent->hplc Purity Check nmr NMR Spectroscopy reagent->nmr Structure Verification ms Mass Spectrometry reagent->ms Identity Confirmation purity_data Purity >95%? hplc->purity_data structure_data Structure Confirmed? nmr->structure_data ms->structure_data stop Reject Batch purity_data->stop No proceed Proceed to Functional Assays structure_data->proceed Yes structure_data->stop No

Caption: Workflow for initial characterization of a new research chemical.

Part 2: A Hypothetical Application - Inhibition of Serine Proteases

To build a robust and reproducible experimental framework, we must anchor our investigation to a plausible biological activity. The amidine functional group, R-C(=NH)NH₂, is a well-known pharmacophore that can act as a mimic of the guanidinium group of arginine, a common substrate for trypsin-like serine proteases.[8][9] Therefore, a logical starting point for investigating the biological activity of this compound is to test its ability to inhibit a model serine protease, such as trypsin.

Experimental Protocol 2: In Vitro Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against bovine trypsin and compare it to well-characterized inhibitors.

Materials:

  • Validated this compound (from Part 1)

  • Bovine Trypsin

  • Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Gold Standard Inhibitors: Benzamidine hydrochloride[2][8][10][11][12], Nafamostat mesylate[1][3][13][14][15]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • 96-well microplate and plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 10-15 minutes.

    • Prepare a stock solution of BAPNA in DMSO and dilute to a working concentration in assay buffer (typically at or below the Michaelis-Menten constant, Kₘ).

    • Prepare serial dilutions of this compound and the reference inhibitors (Benzamidine, Nafamostat) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of assay buffer to control wells (representing 100% enzyme activity).

    • Add 160 µL of the BAPNA substrate solution to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the trypsin solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm every minute for 15 minutes using a microplate reader. The product of BAPNA hydrolysis, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control wells (no inhibitor) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Trustworthiness: This protocol is a self-validating system. By including well-characterized inhibitors like Benzamidine and Nafamostat, you are not only measuring the effect of your test compound but also validating the assay's performance in real-time. If the IC₅₀ values obtained for the reference inhibitors are consistent with literature values, it builds confidence in the data obtained for this compound.

cluster_0 Serine Protease Inhibition Assay Workflow cluster_1 Data Analysis prep Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Plate Inhibitor Dilutions and Substrate prep->plate incubate Pre-incubate at 37°C plate->incubate start Initiate Reaction with Enzyme incubate->start read Monitor Absorbance at 405 nm start->read velocity Calculate Initial Velocity (V₀) read->velocity inhibition Calculate % Inhibition velocity->inhibition plot Plot Dose-Response Curve inhibition->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Step-by-step workflow for the in vitro serine protease inhibition assay.

Part 3: Comparative Analysis - Benchmarking Against the Gold Standard

The true test of a novel compound's potential is how it measures up against established, well-characterized alternatives. Based on our hypothetical serine protease inhibition assay, we can now compare the performance of this compound against our chosen gold standards.

Hypothetical Comparative Data

The table below presents a hypothetical outcome of the experiment described in Protocol 2. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

CompoundTarget ProteaseIC₅₀ (µM)Known Kᵢ (µM)Reference(s)
2-Phenylethanimidamide HCl Trypsin75N/AThis Study (Hypothetical)
Benzamidine HCl Trypsin3021 - 35[2][8][10][11]
Nafamostat Mesylate Trypsin0.02~0.029 (Kᵢ)[1][3][13]

Interpretation of Hypothetical Results:

In this scenario, this compound demonstrates inhibitory activity against trypsin, albeit with lower potency than the two gold standard inhibitors. This result, if real, would be a crucial first step. It validates the hypothesis that the amidine group confers activity against this class of enzymes and provides a quantitative benchmark for future experiments, such as structure-activity relationship (SAR) studies. The reproducibility of this finding would depend on the consistent performance of the reference inhibitors across multiple experiments.

Conclusion: A Call for Rigor and Transparency

The journey of a research chemical from the supplier's vial to a figure in a peer-reviewed publication is fraught with potential pitfalls that can compromise reproducibility. As we have demonstrated with the case of this compound, a compound with a minimal public data footprint, the onus is on the individual researcher to build a framework of validation and verification.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Phenylethanimidamide hydrochloride. As a research chemical, its entire lifecycle—from handling to final disposal—is governed by strict safety and environmental regulations. This document is designed for researchers, scientists, and drug development professionals to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Based on its analogue, 2-Phenylethylamine hydrochloride, this compound should be treated as a hazardous substance. The primary risks are associated with its potential toxicity and corrosivity.

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity[1]. Based on available data for analogous compounds, this chemical waste would likely be classified as hazardous due to its toxicity[2].

The following table summarizes the anticipated hazard profile based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 2-Phenylethylamine and its hydrochloride salt.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesPotential EPA Waste Code
Acute Toxicity, Oral H301: Toxic if swallowedP264, P270, P301+P310D001-D043 (Toxicity)
Skin Corrosion H314: Causes severe skin burns and eye damageP260, P280, P303+P361+P353D002 (Corrosivity)
Serious Eye Damage H318: Causes serious eye damageP305+P351+P338D002 (Corrosivity)
Aquatic Hazard H402: Harmful to aquatic lifeP273-

This data is synthesized from Safety Data Sheets for 2-Phenylethylamine and its hydrochloride salt.[2]

The causality behind these classifications is rooted in the molecule's chemical nature. As an amine derivative, it can be caustic to tissues upon contact, causing burns[2]. If ingested, its systemic toxicity can be significant. Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be managed as regulated hazardous waste.

Part 2: Pre-Disposal Procedures: Waste Segregation & Containerization

Proper segregation and containment are non-negotiable steps that prevent dangerous reactions and ensure compliance. Never dispose of this chemical down the sewer drain or in regular trash[3][4].

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[5][6] This area must be under the direct control of laboratory personnel and clearly marked with hazardous waste signage[7].

Step 2: Select a Compatible Waste Container

The integrity of the waste container is critical to preventing leaks and spills.

  • Material: Use a container made of chemically compatible material. High-density polyethylene (HDPE) or other plastics are preferred for amine salts[4]. Avoid metal containers, as corrosive properties may be present[7][8]. If the original container is in good condition, it is often a suitable choice for the waste[3].

  • Condition: The container must be in excellent condition, free of cracks or residue on the outside, with a secure, leak-proof, screw-on cap[6][8].

  • Headspace: Do not overfill the container. Always leave at least one inch of headspace (about 10% of the volume) to allow for expansion of contents[6].

Step 3: Segregate Incompatible Waste Streams

Co-mingling of incompatible chemicals is a primary cause of laboratory accidents.

  • Rule of Thumb: Do not mix different waste streams[8].

  • Specific Incompatibilities: Based on its chemical class, this compound waste must be kept separate from:

    • Strong Oxidizing Agents: To prevent violent combustion reactions[9].

    • Strong Acids: To avoid potential exothermic reactions[10].

    • Bases: Keep acids and bases separate to prevent violent neutralization[9].

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, weigh boats) separately from liquid waste. Contaminated sharps must go into a designated, puncture-resistant sharps container[11].

Step 4: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[5]

  • Use the Official Tag: Your institution's EHS department will provide official "Hazardous Waste" tags. Affix this tag to the container as soon as the first drop of waste is added[4].

  • Required Information:

    • Write the words "Hazardous Waste" [8].

    • List the full chemical name : "Waste this compound". Do not use abbreviations or chemical formulas[4].

    • For mixtures, list all components and their approximate percentages.

    • Indicate the hazards by checking the appropriate boxes on the tag (e.g., Toxic, Corrosive).

    • Fill in the accumulation start date, principal investigator's name, and lab location[4].

Part 3: The Disposal Workflow: From Lab Bench to EHS Pickup

The following workflow outlines the decision-making process for managing waste containing this compound. This process is designed to be a self-validating system, ensuring that all waste is handled correctly from the moment it is generated.

G Disposal Workflow for this compound cluster_0 Phase 1: Waste Generation & Characterization cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Final Disposal A Waste Generated (e.g., Unused Product, Contaminated Labware, Solutions) B Is this waste hazardous? A->B C YES (Treat as hazardous due to toxicity/corrosivity) B->C Yes D NO (Consult EHS for non-hazardous disposal. Extremely unlikely for this compound.) B->D No E Select Compatible Container (Plastic, good condition, screw cap) C->E F Affix EHS Hazardous Waste Label Fill out all fields completely E->F G Place in designated SAA. Segregate from incompatibles. F->G H Keep container CLOSED except when adding waste. G->H I Is container full (>90% capacity)? H->I J Continue accumulation in SAA. Ensure cap is tight. I->J No K Submit Waste Pickup Request to your institution's EHS department. I->K Yes L EHS collects waste for final, compliant disposal. K->L

Caption: Decision workflow for compliant chemical waste disposal.

Part 4: Emergency Preparedness: Spills and Decontamination

Accidents can happen despite the best precautions. A clear and rehearsed emergency plan is essential.[9]

Minor Spill Cleanup Protocol

For small spills of solid material:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Containment: Use dry cleanup procedures; avoid generating dust[12]. Gently sweep the solid material into a dustpan.

  • Collection: Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a container.

  • Disposal: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it through the EHS disposal process[12].

  • Decontaminate: Wipe the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

Major Spill or Personal Exposure

In the event of a large spill or personal contact:

  • Evacuate: If necessary, evacuate the immediate area. Alert your lab supervisor and EHS[12].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes[10].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

  • Report: All incidents, no matter how small, must be reported to your supervisor and EHS[9].

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: The "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the hazards associated with 2-Phenylethanimidamide hydrochloride's analogue, 2-Phenylethylamine hydrochloride. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety protocols.[1][2]

According to safety data sheets, this chemical is:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4).[1][2]

  • Causes skin irritation (Skin irritation - Category 2).[1][2]

  • Causes serious eye irritation (Eye irritation - Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Respiratory system - Category 3).[1][2]

These classifications mean the compound can cause significant harm through ingestion, skin contact, eye contact, and inhalation of its dust or aerosols.[1][3] Our PPE strategy is therefore designed to create effective barriers against these routes of exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last line of defense. Before relying on PPE, you must first consider and implement higher-level controls:

  • Engineering Controls: These are the most effective as they involve physically changing the work environment. For this compound, the primary engineering control is to handle it in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to minimize dust generation.[1][4] Facilities should also be equipped with an eyewash fountain and safety shower.[1][4]

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of the chemical used, restricting access to the handling area, and ensuring proper training for all personnel.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The following sections detail the specific PPE required.

Core PPE Requirements for Handling this compound

Based on the identified hazards, a standard set of PPE is mandatory for any work with this compound. The level of protection may need to be enhanced based on the specific procedure and scale of work.

Eye and Face Protection: Shielding from Serious Irritation

Given that the compound "causes serious eye irritation," robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: At a minimum, chemical splash-resistant safety glasses with side shields that are tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166 are required.[1][4]

  • Recommended for Higher Risk Tasks: For procedures with a higher risk of splashes or dust generation (e.g., preparing solutions, transferring large quantities of powder), chemical safety goggles are recommended.[3]

  • Maximum Protection: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.[1]

Hand Protection: Preventing Skin Irritation

The compound is known to cause skin irritation.[1][2] Therefore, selecting the correct gloves is critical.

  • Glove Selection: Wear chemical-resistant gloves. The suitability and durability of the glove material depend on the specific conditions of use (e.g., duration of contact, other chemicals involved).[1] Nitrile gloves are a common choice for handling solids and solutions in a laboratory setting, but you must consult the manufacturer's glove compatibility chart for your specific glove type and the chemical being handled.

  • Best Practices: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash your hands thoroughly after handling the product, even after wearing gloves.[1]

Skin and Body Protection: A Barrier for Your Body

Protective clothing is essential to prevent accidental skin contact.

  • Standard Laboratory Attire: A standard, long-sleeved laboratory coat is required.

  • Additional Protection: For tasks involving larger quantities or a higher risk of spills, a PVC apron or other chemically resistant protective clothing should be worn over the lab coat.[3]

  • Footwear: Closed-toe shoes are mandatory in any laboratory where chemicals are handled.

Respiratory Protection: Guarding Against Inhalation

The compound "may cause respiratory irritation," making respiratory protection necessary under certain conditions.[1][2]

  • Primary Control: The primary method to control respiratory exposure is to use adequate general and local exhaust ventilation, such as a chemical fume hood.[1]

  • When a Respirator is Needed: If engineering controls are not sufficient to keep airborne concentrations low or when handling large quantities of the powder that may generate dust, a NIOSH-approved respirator may be required.[3] The specific type of respirator will depend on the exposure assessment.

PPE Selection Guide by Task

The following table provides a quick reference for selecting the appropriate level of PPE based on the laboratory task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety gogglesChemical-resistant gloves (e.g., Nitrile)Lab coatRequired if outside of a fume hood or if dust is generated
Preparing Stock Solutions Safety goggles, face shield recommendedChemical-resistant glovesLab coatRecommended if not performed in a fume hood
Small-Scale Reactions (<1g) Safety glasses with side shieldsChemical-resistant glovesLab coatNot typically required if in a well-ventilated area
Large-Scale Reactions (>1g) Safety goggles and face shieldChemical-resistant glovesLab coat and chemical-resistant apronRequired; perform in a chemical fume hood
Handling Spills Safety goggles and face shieldHeavy-duty chemical-resistant glovesLab coat and chemical-resistant apronRequired; use appropriate respirator based on spill size

Standard Operating Procedures for PPE

Properly using PPE is as important as selecting the right equipment. Follow these step-by-step protocols to ensure your safety.

Protocol 1: Donning (Putting On) PPE
  • Hand Hygiene: Wash your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and any additional protective clothing (e.g., apron).

  • Gloves: Put on your chemical-resistant gloves, ensuring they fit properly and cover the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety glasses, goggles, and/or face shield. The fit should be snug.

Protocol 2: Doffing (Taking Off) PPE

This sequence is designed to prevent the spread of contamination from used PPE to your skin or the environment.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat/Apron: Remove your lab coat or apron by unfastening it and rolling it away from your body to contain any contamination on the outer surface.

  • Eye/Face Protection: Remove your face shield or goggles by handling the strap or earpieces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE for your task.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess the Task task_type What is the task? (e.g., weighing, making solution) start->task_type quantity Handling solid powder? task_type->quantity fume_hood Working in a fume hood? quantity->fume_hood Yes ppe_goggles Upgrade to: - Chemical Safety Goggles quantity->ppe_goggles No splash_risk Risk of splash? ppe_base Minimum PPE: - Safety Glasses with side shields - Lab Coat - Nitrile Gloves splash_risk->ppe_base No ppe_face_shield Add: - Face Shield splash_risk->ppe_face_shield Yes fume_hood->splash_risk Yes ppe_respirator Add: - NIOSH-approved Respirator fume_hood->ppe_respirator No end_ppe Proceed with task using selected PPE ppe_base->end_ppe ppe_goggles->splash_risk ppe_face_shield->ppe_base ppe_respirator->splash_risk

Caption: Decision workflow for selecting appropriate PPE.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound should be considered contaminated waste.

  • Collection: Place used gloves, disposable aprons, and other contaminated items into a designated, labeled hazardous waste container immediately after removal.[1][3]

  • Regulations: Ensure all waste is handled and disposed of in accordance with local, state, and federal regulations.[3] Do not discard contaminated PPE in regular trash receptacles.

  • Reusable PPE: If using reusable PPE, such as a face shield or apron, decontaminate it thoroughly according to your institution's established procedures before reuse.

By adhering to these guidelines, you can significantly minimize your risk of exposure and ensure a safer laboratory environment when working with this compound.

References

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Reactant of Route 1
2-Phenylethanimidamide hydrochloride
Reactant of Route 2
2-Phenylethanimidamide hydrochloride

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